Product packaging for pdCpA(Cat. No.:CAS No. 127067-28-1)

pdCpA

Cat. No.: B151137
CAS No.: 127067-28-1
M. Wt: 636.4 g/mol
InChI Key: UUBWXCHLJHRYJT-LNAOLWRRSA-N
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Description

pdCpA (5'-Phospho-2'-deoxyribocytidylylriboadenosine) is a dinucleotide molecule that serves as a foundational building block in synthetic biology and protein engineering research. Its primary application is in the chemical aminoacylation of tRNA, a key step for the site-specific incorporation of non-canonical amino acids into proteins. This process involves the covalent attachment of a desired amino acid to the this compound dinucleotide, followed by enzymatic ligation to a truncated tRNA molecule to create a functional, misacylated tRNA. These engineered tRNAs enable the ribosome to incorporate novel amino acids with unique chemical, spectral, or functional properties into a growing polypeptide chain, thereby expanding the genetic code. This methodology is instrumental for creating custom proteins for a wide range of research applications, including the development of optical biosensors, the study of protein structure and function through spectroscopic probes, and the engineering of proteins with enhanced or novel activities. While newer methods, such as flexizyme-catalyzed acylation, have been developed, chemical aminoacylation using this compound remains a well-established and critical technique for genetic code reprogramming. This product is intended for research purposes by qualified laboratory personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N8O13P2 B151137 pdCpA CAS No. 127067-28-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127067-28-1

Molecular Formula

C19H26N8O13P2

Molecular Weight

636.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)12-3-8(9(38-12)4-36-41(31,32)33)40-42(34,35)37-5-10-14(28)15(29)18(39-10)27-7-24-13-16(21)22-6-23-17(13)27/h1-2,6-10,12,14-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33)/t8-,9+,10+,12+,14+,15+,18+/m0/s1

InChI Key

UUBWXCHLJHRYJT-LNAOLWRRSA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Synonyms

5'-phospho-2'-deoxyribocytidylylriboadenosine
pdCpA

Origin of Product

United States

Foundational & Exploratory

Unveiling pdCpA: A Technical Guide to its Synthesis and Application in tRNA Aminoacylation

Author: BenchChem Technical Support Team. Date: November 2025

The full name of pdCpA is 5'-Phospho-2'-deoxyribocytidylylriboadenosine. This hybrid dinucleotide has emerged as a valuable tool in molecular biology, particularly for the site-specific incorporation of unnatural amino acids into proteins. Its synthesis and subsequent ligation to transfer RNA (tRNA) lacking the terminal cytidine and adenosine nucleosides (-CA) provides a powerful method for creating custom-aminoacylated tRNAs. These modified tRNAs can then be used in in vitro translation systems to introduce non-canonical amino acids at specific codons, enabling detailed studies of protein structure and function.

This technical guide provides an in-depth overview of this compound, focusing on its synthesis and enzymatic ligation to tRNA, based on established methodologies.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis and enzymatic ligation of this compound. The data is compiled from established protocols and provides a general overview of the expected efficiencies.

ParameterValueStage
Overall Yield of this compound Synthesis~30-40%Chemical Synthesis
Ligation Efficiency of aminoacyl-pdCpA to tRNA(-CA)>90%Enzymatic Ligation
Purity of this compound after HPLC>98%Purification
Typical Concentration of this compound for ligation1 mMEnzymatic Ligation
Typical Concentration of tRNA(-CA) for ligation10-20 µMEnzymatic Ligation
T4 RNA Ligase Concentration2-4 units/µLEnzymatic Ligation
Incubation Time for Ligation2-4 hoursEnzymatic Ligation
Incubation Temperature for Ligation37°CEnzymatic Ligation

Experimental Protocols

The following protocols provide a detailed methodology for the chemical synthesis of this compound and its subsequent enzymatic ligation to a truncated tRNA molecule.

I. Chemical Synthesis of this compound

This protocol outlines the key steps for the chemical synthesis of 5'-Phospho-2'-deoxyribocytidylylriboadenosine (this compound). The synthesis involves the preparation of protected nucleoside precursors, their coupling to form a dinucleotide, and subsequent deprotection to yield the final product.

A. Materials and Reagents:

  • 5'-O-DMT-N4-benzoyl-2'-deoxycytidine

  • 2',3'-O-dibenzoyl-N6-benzoyladenosine

  • 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite

  • Tetrazole

  • Iodine solution

  • Ammonium hydroxide

  • Triethylamine

  • Anhydrous acetonitrile

  • Pyridine

  • Acetic anhydride

  • DMAP (4-dimethylaminopyridine)

  • Silica gel for column chromatography

  • Reversed-phase HPLC column

B. Protocol:

  • Phosphitylation of Protected Deoxycytidine:

    • Dissolve 5'-O-DMT-N4-benzoyl-2'-deoxycytidine in anhydrous acetonitrile.

    • Add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and tetrazole to the solution.

    • Stir the reaction at room temperature for 1 hour.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, the resulting phosphoramidite is used directly in the next step.

  • Coupling Reaction:

    • To the activated deoxycytidine phosphoramidite solution, add a solution of 2',3'-O-dibenzoyl-N6-benzoyladenosine in anhydrous acetonitrile.

    • Allow the coupling reaction to proceed for 30 minutes at room temperature.

  • Oxidation:

    • Add an iodine solution (in THF/pyridine/water) to the reaction mixture to oxidize the phosphite triester to a phosphate triester.

    • Stir for 15 minutes.

    • Quench the reaction with a solution of sodium thiosulfate.

  • Deprotection:

    • Evaporate the solvent in vacuo.

    • Treat the residue with concentrated ammonium hydroxide to remove the benzoyl and cyanoethyl protecting groups.

    • Incubate at 55°C for 12-16 hours.

    • Evaporate the ammonium hydroxide.

    • Treat the residue with 80% acetic acid to remove the dimethoxytrityl (DMT) group.

    • Monitor the deprotection by TLC.

  • Purification:

    • Purify the crude this compound by anion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (HPLC).

    • Lyophilize the pure fractions to obtain this compound as a white powder.

II. Enzymatic Ligation of Aminoacyl-pdCpA to tRNA(-CA)

This protocol describes the ligation of a chemically aminoacylated this compound to a tRNA molecule that is missing its 3'-terminal CA nucleotides.

A. Materials and Reagents:

  • Aminoacyl-pdCpA (e.g., Phe-pdCpA)

  • Truncated tRNA [-CA]

  • T4 RNA Ligase

  • T4 RNA Ligase Reaction Buffer (containing ATP and MgCl2)

  • RNase Inhibitor

  • Nuclease-free water

B. Protocol:

  • Preparation of the Ligation Reaction Mixture:

    • In a nuclease-free microcentrifuge tube, combine the following on ice:

      • T4 RNA Ligase Reaction Buffer (1X final concentration).

      • Aminoacyl-pdCpA (1 mM final concentration).

      • Truncated tRNA [-CA] (10-20 µM final concentration).

      • RNase Inhibitor (e.g., 10 units).

      • Nuclease-free water to the desired final volume.

  • Enzyme Addition and Incubation:

    • Add T4 RNA Ligase (2-4 units/µL) to the reaction mixture.

    • Mix gently by pipetting.

    • Incubate the reaction at 37°C for 2-4 hours.

  • Purification of the Aminoacylated tRNA:

    • Stop the reaction by adding a solution of 0.3 M sodium acetate (pH 5.2).

    • Precipitate the RNA by adding 3 volumes of cold absolute ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the RNA.

    • Carefully remove the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend the purified aminoacylated tRNA in a suitable buffer (e.g., nuclease-free water or a low-salt buffer).

Visualizations

Experimental Workflow for the Chemo-enzymatic Synthesis of Aminoacyl-tRNA

G cluster_synthesis Chemical Synthesis of this compound cluster_aminoacylation Aminoacylation cluster_ligation Enzymatic Ligation dC Protected 2'-deoxycytidine phosph Phosphitylation dC->phosph A Protected Adenosine couple Coupling A->couple phosph->couple oxidize Oxidation couple->oxidize deprotect Deprotection oxidize->deprotect hplc HPLC Purification deprotect->hplc This compound This compound aa_this compound Aminoacyl-pdCpA chem_aminoacyl Chemical Aminoacylation This compound->chem_aminoacyl hplc->this compound amino_acid Amino Acid (e.g., Phenylalanine) amino_acid->chem_aminoacyl ligase T4 RNA Ligase aa_this compound->ligase chem_aminoacyl->aa_this compound tRNA_minus_CA tRNA (-CA) tRNA_minus_CA->ligase final_tRNA Aminoacyl-tRNA ligase->final_tRNA

Caption: Workflow for generating aminoacyl-tRNA using this compound.

An In-depth Technical Guide to 5'-O-phosphoryl-2'-deoxycytidylyl-(3'→5')adenosine (pdCpA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-O-phosphoryl-2'-deoxycytidylyl-(3'→5')adenosine (pdCpA), a crucial synthetic dinucleotide in molecular biology and drug discovery. This document details its chemical structure, physicochemical properties, synthesis, and primary applications, with a focus on its role in the preparation of aminoacyl-tRNAs for the site-specific incorporation of unnatural amino acids into proteins. Detailed experimental protocols and diagrams of relevant biochemical pathways and workflows are provided to facilitate its practical application in a research setting.

Chemical Structure and Properties

This compound is a dinucleotide composed of 2'-deoxycytidine and adenosine, linked by a 3'→5' phosphodiester bond, with a phosphate group at the 5' end of the deoxycytidine residue.

Chemical Structure:

pdCpA_structure dc_base Cytosine dc_sugar Deoxyribose dc_base->dc_sugar N-glycosidic bond dc_base->dc_sugar dc_p5 5'-Phosphate dc_sugar->dc_p5 5'-ester bond dc_sugar->dc_p5 a_sugar Ribose dc_sugar->a_sugar 3'→5' phosphodiester bond dc_sugar->a_sugar a_base Adenine a_base->a_sugar N-glycosidic bond a_base->a_sugar

Figure 1: Schematic of this compound's core structure.
Physicochemical Properties

PropertyValueReference
IUPAC Name [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate[1]
Molecular Formula C₁₉H₂₆N₈O₁₃P₂[1]
Molecular Weight 636.4 g/mol [1]
CAS Number 127067-28-1[1]
XLogP3 -5.8[1]
Hydrogen Bond Donors 8[1]
Hydrogen Bond Acceptors 16[1]
Rotatable Bond Count 10[1]
Exact Mass 636.10945691 Da[1]
Monoisotopic Mass 636.10945691 Da[1]
Topological Polar Surface Area 310 Ų[1]
Heavy Atom Count 42[1]
Formal Charge 0[1]
Complexity 1180[1]

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that typically involves the coupling of protected nucleoside phosphoramidites. The use of a deoxycytidine component simplifies the synthesis compared to its all-RNA counterpart (pCpA) by eliminating the need for a 2'-hydroxyl protecting group on the cytidine moiety.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation based on common phosphoramidite chemistry principles.

Materials:

  • Protected 2'-deoxycytidine phosphoramidite

  • Protected adenosine derivative

  • Solid support (e.g., controlled pore glass)

  • Coupling agent (e.g., tetrazole)

  • Oxidizing agent (e.g., iodine solution)

  • Deblocking agents (e.g., trichloroacetic acid, ammonium hydroxide)

  • Anhydrous acetonitrile

  • Standard reagents for solid-phase oligonucleotide synthesis

Methodology:

  • Solid Support Preparation: The synthesis begins with a solid support functionalized with the protected adenosine nucleoside.

  • Deprotection: The 5'-hydroxyl protecting group (e.g., dimethoxytrityl, DMT) of the solid-support-bound adenosine is removed using an acid wash (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The protected 2'-deoxycytidine phosphoramidite is activated by a coupling agent and added to the solid support, forming a phosphite triester linkage.

  • Capping: Any unreacted 5'-hydroxyl groups on the adenosine are acetylated to prevent the formation of deletion mutants in subsequent steps.

  • Oxidation: The phosphite triester is oxidized to a more stable phosphate triester using an oxidizing agent.

  • Cleavage and Deprotection: The synthesized dinucleotide is cleaved from the solid support, and all remaining protecting groups are removed using a final deprotection step, typically with concentrated ammonium hydroxide.

  • Purification: The crude this compound is purified using techniques such as high-performance liquid chromatography (HPLC).

pdCpA_synthesis_workflow start Start: Adenosine on Solid Support deprotection 1. Deprotection of 5'-OH start->deprotection coupling 2. Coupling with dC phosphoramidite deprotection->coupling capping 3. Capping of unreacted 5'-OH coupling->capping oxidation 4. Oxidation of phosphite triester capping->oxidation cleavage 5. Cleavage from support and deprotection oxidation->cleavage purification 6. HPLC Purification cleavage->purification end End: Purified this compound purification->end aminoacylation_ligation_pathway cluster_synthesis Chemical Synthesis cluster_ligation Enzymatic Ligation This compound This compound aminoacyl_this compound UAA-pdCpA This compound->aminoacyl_this compound Aminoacylation UAA Unnatural Amino Acid (UAA) UAA->aminoacyl_this compound misacylated_tRNA UAA-tRNA aminoacyl_this compound->misacylated_tRNA tRNA_CA tRNA(-CA) tRNA_CA->misacylated_tRNA T4_ligase T4 RNA Ligase T4_ligase->misacylated_tRNA

References

In-Depth Technical Guide to the Synthesis of 5'-Phospho-2'-deoxyribocytidylylriboadenosine (pdCpA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 5'-Phospho-2'-deoxyribocytidylylriboadenosine (pdCpA), a hybrid dinucleotide of significant interest in biochemical research and drug development. The primary and most established method for this compound synthesis is through solid-phase phosphoramidite chemistry. Currently, dedicated enzymatic synthesis pathways for this specific hybrid molecule are not well-documented in scientific literature. Similarly, this compound is predominantly utilized as a synthetic tool, particularly in the aminoacylation of tRNA for site-specific incorporation of unnatural amino acids into proteins, and as such, it is not known to be involved in natural biological signaling pathways.

Chemical Synthesis: The Phosphoramidite Method

Solid-phase phosphoramidite synthesis is the cornerstone for the chemical production of oligonucleotides and their analogs, including this compound. This method involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Protecting Groups

To ensure the specific and controlled formation of the desired phosphodiester bond, various protecting groups are employed for the reactive functional groups on the nucleobases and the sugar moieties. For the synthesis of this compound, the following protecting groups are typically used:

  • 5'-Hydroxyl Group: A dimethoxytrityl (DMT) group is used for the 5'-hydroxyl of both the deoxycytidine and adenosine phosphoramidites. This acid-labile group is removed at the beginning of each coupling cycle.

  • Exocyclic Amino Groups: The exocyclic amino groups of deoxycytidine and adenosine are protected to prevent side reactions during synthesis. A common protecting group for both is benzoyl (Bz).

  • Phosphite Group: A β-cyanoethyl group is used to protect the phosphite triester intermediate formed during the coupling reaction.

Synthesis Workflow

The synthesis of this compound proceeds in a 3' to 5' direction. The process begins with the adenosine ribonucleoside attached to the solid support, followed by the coupling of the 2'-deoxycytidine phosphoramidite.

Synthesis_Workflow cluster_cycle Phosphoramidite Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT) Coupling 2. Coupling (Addition of dC Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Final_Cleavage 5. Final Cleavage & Deprotection Oxidation->Final_Cleavage Cycle Complete Start Start: Solid Support with Protected Adenosine Start->Detritylation Purification 6. HPLC Purification Final_Cleavage->Purification Final_Product Final Product: This compound Purification->Final_Product

Solid-phase phosphoramidite synthesis workflow for this compound.

Quantitative Data

The efficiency of solid-phase synthesis is critical for obtaining a high yield of the desired product. The following table summarizes key quantitative parameters for the phosphoramidite synthesis of a dinucleotide like this compound.

ParameterTypical ValueDescription
Starting Solid Support Loading 20-50 µmol/gThe amount of the initial nucleoside (adenosine) attached to the solid support.
Phosphoramidite Molar Excess 5- to 20-foldThe molar excess of the incoming phosphoramidite (deoxycytidine) relative to the solid support loading.
Coupling Time 30-120 secondsThe time required for the coupling reaction to proceed to completion.
Per-Cycle Coupling Efficiency >99%The percentage of available 5'-hydroxyl groups that successfully couple with the incoming phosphoramidite in a single cycle.[1][2][3]
Overall Crude Yield 70-80%The yield of the full-length product before purification, which is highly dependent on the coupling efficiency.
Final Purity (after HPLC) >95%The purity of the final this compound product after purification by High-Performance Liquid Chromatography.

Experimental Protocols

The following are detailed protocols for the key stages of this compound synthesis via the phosphoramidite method.

Solid-Phase Synthesis Cycle

This cycle is typically performed on an automated DNA synthesizer.

  • Detritylation:

    • Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

    • Procedure: The solid support is washed with the TCA solution to remove the 5'-DMT protecting group from the immobilized adenosine. The column is then washed with acetonitrile to neutralize the acid and prepare for the coupling step. The orange color of the cleaved DMT cation can be measured spectrophotometrically to monitor coupling efficiency.[3]

  • Coupling:

    • Reagents:

      • N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (dC phosphoramidite).

      • Activator: 0.45 M 1H-Tetrazole in acetonitrile.

    • Procedure: A solution of the dC phosphoramidite and the activator are simultaneously passed through the column containing the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the adenosine to form a phosphite triester linkage.[4]

  • Capping:

    • Reagents:

      • Cap A: Acetic anhydride in Tetrahydrofuran (THF)/Pyridine.

      • Cap B: 1-Methylimidazole in THF.

    • Procedure: To prevent the formation of deletion sequences, any unreacted 5'-hydroxyl groups are acetylated (capped) by treating the support with the capping reagents. This renders them unreactive in subsequent coupling cycles.[5]

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

    • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treating the support with the iodine solution. The support is then washed with acetonitrile to prepare for the next cycle (if applicable) or for final cleavage and deprotection.[3][4]

Cleavage and Deprotection
  • Cleavage from Solid Support:

    • Reagent: Concentrated ammonium hydroxide.

    • Procedure: The solid support is transferred from the synthesis column to a sealed vial and treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the succinyl linkage, releasing the oligonucleotide into the solution.[6][7]

  • Deprotection of Protecting Groups:

    • Reagent: Concentrated ammonium hydroxide.

    • Procedure: The vial containing the oligonucleotide in ammonium hydroxide is heated at 55°C for 8-12 hours. This removes the benzoyl protecting groups from the deoxycytidine and adenosine bases and the cyanoethyl group from the phosphate backbone.[6][8] After deprotection, the solution is cooled, and the ammonia is evaporated in a vacuum centrifuge.

Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is used to purify the final this compound product from truncated sequences and other impurities.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Buffer B: Acetonitrile.

  • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 0% to 50% Buffer B over 30 minutes) is used to elute the oligonucleotides.

  • Detection: UV absorbance is monitored at 260 nm.

  • Procedure: The crude, deprotected this compound is dissolved in Buffer A and injected onto the HPLC column. Fractions are collected as they elute, and the fraction corresponding to the full-length this compound is identified. The collected fraction is then desalted and lyophilized to obtain the pure product.[9]

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and dependencies of the key steps in this compound synthesis.

Logical_Relationship Start Protected Adenosine on Solid Support Cycle Phosphoramidite Cycle (Detritylation, Coupling, Capping, Oxidation) Start->Cycle Cleavage Cleavage from Support Cycle->Cleavage Synthesis Complete Base_Deprotection Base & Phosphate Deprotection Cleavage->Base_Deprotection Purification HPLC Purification Base_Deprotection->Purification Final_Product Pure this compound Purification->Final_Product

Logical flow of the this compound synthesis process.

References

discovery and history of pdCpA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of 5'-phospho-2'-deoxyribocytidylylriboadenosine (pdCpA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic dinucleotide 5'-phospho-2'-deoxyribocytidylylriboadenosine (this compound). Primarily a tool in molecular biology and chemical biology, this compound has been instrumental in the advancement of techniques for site-specific incorporation of unnatural amino acids into proteins. This document details the history of its development, focusing on its synthesis and application in the aminoacylation of transfer RNA (tRNA). Detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying chemical and biological workflows are provided to serve as a thorough resource for researchers in the field. It is important to note that this compound is a synthetic molecule and, to date, has not been identified as a component of any known natural biological signaling pathways.

Introduction and Identification

5'-phospho-2'-deoxyribocytidylylriboadenosine, commonly abbreviated as this compound, is a dinucleotide composed of a deoxycytidine monophosphate and an adenosine linked by a phosphodiester bond. Its chemical formula is C₁₉H₂₆N₈O₁₃P₂ and its structure is notable for the presence of a deoxyribose sugar in the cytidine moiety and a ribose sugar in the adenosine moiety. This hybrid nature is central to its synthetic utility.

Chemical Structure of this compound:

History of Development and Application

The development of this compound is intrinsically linked to the broader scientific goal of expanding the genetic code to include unnatural amino acids. This powerful technique allows for the creation of proteins with novel properties and functions.

A pivotal publication in the history of this compound is the 1989 paper by Robertson, Noren, Anthony-Cahill, Griffith, and Schultz, titled "The use of 5'-phospho-2'-deoxyribocytidylylriboadenosine as a facile route to chemical aminoacylation of tRNA"[1][2]. This work established this compound as a valuable tool for the site-specific incorporation of unnatural amino acids into proteins. The key innovation was the substitution of the ribocytidine in the naturally occurring pCpA dinucleotide with a deoxycytidine. This seemingly small change significantly simplifies the chemical synthesis of the dinucleotide, as it eliminates the need for a protecting group at the 2'-hydroxyl position of the cytidine during synthesis.

The primary application of this compound is in the chemical aminoacylation of a truncated transfer RNA (tRNA) molecule that is missing its terminal cytidine and adenosine residues (tRNA-CA). The aminoacylated this compound is then ligated to the truncated tRNA using T4 RNA ligase. This reconstituted, aminoacylated tRNA can then participate in in vitro protein synthesis, delivering its unnatural amino acid cargo to the ribosome in response to a specific codon.

In 2001, an "improved route" for the synthesis of this compound was developed by Zhu and Scott, further enhancing its accessibility for researchers[3].

Quantitative Data

The following table summarizes key quantitative data from the foundational 1989 study by Robertson et al.[1][2].

ParameterValueNotes
This compound Synthesis Yield ~40-50%Overall yield for the multi-step chemical synthesis.
Aminoacylation Yield of this compound >95%Yield of the reaction to attach an amino acid to this compound.
Ligation Efficiency ~50%Efficiency of ligating the aminoacylated this compound to the truncated tRNA (-CA) using T4 RNA ligase.
In Vitro Suppression Efficiency ~15-55%The efficiency of incorporating the unnatural amino acid into a protein in an in vitro translation system, which was comparable to using pCpA.

Experimental Protocols

Improved Synthesis of this compound (Zhu and Scott, 2001)

This protocol outlines the improved synthesis of this compound, which involves the successive coupling of phosphoramidite precursors[3].

Materials:

  • 4-N-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

  • 6-N,6-N,2'-O,3'-O-tetrabenzoyladenosine

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • Activator (e.g., tetrazole)

  • Oxidizing agent (e.g., iodine)

  • Deprotection reagents (e.g., concentrated ammonia, triethylamine trihydrofluoride)

  • Solvents (e.g., acetonitrile, dichloromethane)

Methodology:

  • Phosphitylation: React 4-N-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator to form the deoxycytidine phosphoramidite.

  • Coupling: Couple the deoxycytidine phosphoramidite with 6-N,6-N,2'-O,3'-O-tetrabenzoyladenosine in the presence of an activator.

  • Oxidation: Oxidize the resulting phosphite triester to a phosphate triester using an iodine solution.

  • Deprotection:

    • Remove the cyanoethyl group with a suitable reagent.

    • Remove the benzoyl protecting groups with concentrated ammonia.

    • Remove the dimethoxytrityl (DMT) group with a mild acid.

  • Purification: Purify the final this compound product using high-performance liquid chromatography (HPLC).

Chemical Aminoacylation of this compound and Ligation to tRNA (-CA) (Robertson et al., 1989)

This protocol describes the process of attaching an amino acid to this compound and then ligating it to a truncated tRNA molecule[1][2].

Materials:

  • This compound

  • N-protected, activated amino acid (e.g., N-Boc-aminoacyl-cyanomethyl ester)

  • Truncated tRNA (-CA)

  • T4 RNA Ligase

  • Buffers and cofactors (e.g., ATP, MgCl₂, DTT)

Methodology:

  • Aminoacylation of this compound:

    • Dissolve the N-protected, activated amino acid and this compound in a suitable buffer (e.g., DMSO/water).

    • Allow the reaction to proceed to completion.

    • Purify the aminoacylated this compound (aa-pdCpA) by HPLC.

  • Ligation to tRNA (-CA):

    • Combine the purified aa-pdCpA, truncated tRNA (-CA), and T4 RNA ligase in a reaction buffer containing ATP and MgCl₂.

    • Incubate to allow for the ligation reaction to occur.

    • Purify the full-length, aminoacylated tRNA by gel electrophoresis or other suitable methods.

Visualizations

Workflow for the Synthesis of this compound

pdCpA_Synthesis cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product dC Protected 2'-deoxycytidine step1 Phosphitylation of dC dC->step1 A Protected Adenosine step2 Coupling A->step2 phosphoramidite Phosphitylating Agent phosphoramidite->step1 step1->step2 step3 Oxidation step2->step3 step4 Deprotection step3->step4 step5 Purification step4->step5 This compound This compound step5->this compound

Caption: Workflow for the chemical synthesis of this compound.

Application of this compound in tRNA Aminoacylation

tRNA_Aminoacylation cluster_components Components cluster_process Process cluster_product Product cluster_application Application This compound This compound step1 Chemical Aminoacylation This compound->step1 amino_acid Unnatural Amino Acid amino_acid->step1 tRNA_minus_CA Truncated tRNA (-CA) step2 Ligation (T4 RNA Ligase) tRNA_minus_CA->step2 step1->step2 aa-pdCpA aminoacyl_tRNA Aminoacylated tRNA step2->aminoacyl_tRNA protein_synthesis In Vitro Protein Synthesis aminoacyl_tRNA->protein_synthesis protein Protein with Unnatural Amino Acid protein_synthesis->protein

Caption: Application of this compound in tRNA aminoacylation for protein engineering.

Conclusion

5'-phospho-2'-deoxyribocytidylylriboadenosine (this compound) represents a significant development in the field of chemical biology, providing a more accessible route to the chemical aminoacylation of tRNA. Its history is one of rational design and chemical innovation aimed at overcoming the challenges of incorporating unnatural amino acids into proteins. While not a naturally occurring molecule involved in signaling, its role as a synthetic tool has had a lasting impact on our ability to probe and engineer protein structure and function. This guide has provided a detailed overview of its history, synthesis, and application, intended to be a valuable resource for researchers utilizing this and similar technologies.

References

The Biological Significance of pdCpA Dinucleotide: A Technical Guide for Site-Specific Protein Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dinucleotide 5'-phospho-2'-deoxycytidylyl-(3'→5')-adenosine (pdCpA) holds a unique and critical position not as an endogenous signaling molecule, but as a cornerstone of advanced biochemical and biotechnological research. Its primary biological significance lies in its role as a key synthetic intermediate for the site-specific incorporation of unnatural amino acids (UAAs) into proteins. This technique, a powerful tool in protein engineering and drug development, allows for the precise modification of proteins to introduce novel functionalities, probe biological processes, and create therapeutic proteins with enhanced properties. This guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound in expanding the genetic code.

Introduction: The Role of this compound in Genetic Code Expansion

The central dogma of molecular biology dictates that the genetic code specifies twenty canonical amino acids for protein synthesis. However, the ability to incorporate non-canonical or unnatural amino acids (UAAs) at specific positions within a protein opens up a vast landscape for scientific inquiry and therapeutic development. The this compound dinucleotide is a pivotal component in one of the most robust methods to achieve this: nonsense suppression-based UAA incorporation.

In this methodology, a stop codon (typically the amber codon, UAG) is introduced at a specific site in the gene of interest. A suppressor transfer RNA (tRNA), engineered to recognize this stop codon, is then chemically charged with a UAA. This charged tRNA, when introduced into a translation system, delivers the UAA to the ribosome, resulting in its incorporation into the growing polypeptide chain. The this compound dinucleotide serves as a synthetic handle to attach the UAA to the suppressor tRNA.

The this compound-Mediated Unnatural Amino Acid Incorporation Workflow

The overall process can be broken down into three main stages:

  • Preparation of Aminoacyl-pdCpA: The UAA is chemically attached to the this compound dinucleotide.

  • Enzymatic Ligation to a Truncated tRNA: The resulting aminoacyl-pdCpA is enzymatically ligated to a suppressor tRNA molecule that is missing its terminal CA dinucleotide.

  • In Vitro or In Vivo Protein Synthesis: The full-length, charged suppressor tRNA is used in a cell-free or cellular protein synthesis system to incorporate the UAA at the target site.

Quantitative Data in this compound-Mediated UAA Incorporation

The efficiency of each step in the workflow is critical for the final yield of the UAA-containing protein. The following tables summarize key quantitative data from published studies.

ParameterValueAmino Acid / ConditionsReference
Aminoacylation Yield
Cyanomethyl Ester Method40-90%Various fluorinated amino acids[1]
Cyanomethyl Ester Method21%N,S-diprotected L-thiothreonine[2]
Cyanomethyl Ester Method47%N,S-diprotected L-allo-thiothreonine[2]
Ligation Efficiency
T4 RNA Ligase>90% (qualitative)Thiothreonyl-pdCpA to tRNACUA-COH[2]
T4 RNA Ligase80-90%DNL adapter to tRNA (general)[3]
Protein Synthesis Yield (Suppression Efficiency)
In Vitro (DHFR)43%L-thiothreonyl-tRNACUA[2]
In Vitro (DHFR)45%L-allo-thiothreonyl-tRNACUA[2]
In Vitro (sfGFP)50-88%p-azido-L-phenylalanine (pAzF) or p-propargyloxy-L-phenylalanine (pPaF)[4]
In Vitro (sfGFP)25-96%pAzF or pPaF (variable conditions)[4]

Table 1: Quantitative overview of yields and efficiencies in this compound-mediated unnatural amino acid incorporation.

Experimental Protocols

Chemical Synthesis of Aminoacyl-pdCpA

This protocol outlines the synthesis of aminoacyl-pdCpA via the cyanomethyl ester method.

Materials:

  • N-protected unnatural amino acid

  • Iodoacetonitrile or Chloroacetonitrile

  • Triethylamine (TEA)

  • Anhydrous acetonitrile (ACN)

  • Anhydrous N,N-dimethylformamide (DMF)

  • This compound, tris(tetrabutylammonium) salt

  • HPLC-grade water and acetonitrile

  • 0.1 M Ammonium acetate buffer, pH 4.5

  • Reversed-phase HPLC column (e.g., C18)

Procedure:

  • Activation of the Unnatural Amino Acid:

    • Dissolve the N-protected UAA in anhydrous ACN.

    • Add chloroacetonitrile and triethylamine.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Purify the resulting cyanomethyl ester of the UAA by flash chromatography. Yields for this step typically range from 60-85%[1][2].

  • Aminoacylation of this compound:

    • Dissolve the purified UAA-cyanomethyl ester and the tris(tetrabutylammonium) salt of this compound in anhydrous DMF.

    • Add triethylamine to catalyze the reaction.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 12-24 hours[2].

    • Monitor the reaction progress by analytical reversed-phase HPLC.

  • Purification of Aminoacyl-pdCpA:

    • Dilute the reaction mixture with an appropriate buffer (e.g., 50 mM ammonium acetate, pH 4.5).

    • Purify the aminoacyl-pdCpA by preparative reversed-phase HPLC using a gradient of acetonitrile in ammonium acetate buffer.

    • Lyophilize the collected fractions containing the product. The yields for this step can vary significantly, for example, from 21% to 47% depending on the amino acid[2].

Ligation of Aminoacyl-pdCpA to Truncated tRNA

This protocol describes the enzymatic ligation of the purified aminoacyl-pdCpA to a suppressor tRNA lacking its 3'-terminal CA dinucleotide (tRNA-COH).

Materials:

  • Lyophilized aminoacyl-pdCpA

  • Truncated suppressor tRNA (tRNA-COH)

  • T4 RNA Ligase

  • 10x T4 RNA Ligase buffer (containing ATP and MgCl2)

  • RNase inhibitor

  • Nuclease-free water

  • Denaturing polyacrylamide gel (Urea-PAGE) and appropriate running buffers

  • Gel staining solution (e.g., SYBR Gold or ethidium bromide)

Procedure:

  • Prepare the Ligation Reaction:

    • In a nuclease-free microcentrifuge tube, combine the following on ice:

      • Nuclease-free water

      • 10x T4 RNA Ligase buffer

      • Aminoacyl-pdCpA (typically in molar excess over the tRNA)

      • tRNA-COH

      • RNase inhibitor

      • T4 RNA Ligase

    • The final volume is typically 20-50 µL.

  • Incubation:

    • Incubate the reaction at a low temperature (e.g., 4-16°C) for 2-16 hours. The optimal time and temperature may need to be determined empirically.

  • Analysis of Ligation Efficiency:

    • Analyze the ligation product by denaturing urea-PAGE. The ligated, full-length tRNA will migrate slower than the truncated tRNA-COH.

    • Stain the gel and visualize the bands. The ligation efficiency can be quantified by densitometry of the bands corresponding to the product and the unreacted tRNA. Ligation efficiencies are often high, exceeding 80-90%[2][3].

  • Purification of Aminoacyl-tRNA (Optional but Recommended):

    • The full-length aminoacyl-tRNA can be purified from the ligation mixture by methods such as preparative PAGE or specialized chromatography to remove unligated tRNA and excess aminoacyl-pdCpA.

In Vitro Protein Synthesis with Unnatural Aminoacyl-tRNA

This protocol provides a general outline for using the charged tRNA in a cell-free protein synthesis system.

Materials:

  • Purified unnatural aminoacyl-tRNA

  • Cell-free protein synthesis kit (e.g., E. coli S30 extract or PURE system)

  • DNA template encoding the gene of interest with an in-frame amber (UAG) codon at the desired position.

    • The template should be under the control of a suitable promoter (e.g., T7).

  • Amino acid mixture (lacking the canonical amino acid that is being replaced, if applicable).

  • Energy source (e.g., ATP, GTP).

Procedure:

  • Set up the Translation Reaction:

    • Combine the components of the cell-free system according to the manufacturer's instructions.

    • Add the DNA template.

    • Add the purified unnatural aminoacyl-tRNA.

    • Incubate the reaction at the recommended temperature (e.g., 37°C) for 1-4 hours.

  • Analysis of Protein Product:

    • The synthesized protein can be analyzed by SDS-PAGE and visualized by Coomassie staining or autoradiography if a radiolabeled amino acid was included.

    • The successful incorporation of the UAA can be confirmed by mass spectrometry. A mass shift corresponding to the difference between the UAA and the canonical amino acid it replaced will be observed.

    • The yield of the full-length protein containing the UAA (suppression efficiency) can be quantified by comparing its amount to a control reaction expressing the wild-type protein[2][4].

Visualizations of Workflows and Pathways

Chemical Synthesis of Aminoacyl-pdCpA

chemical_synthesis cluster_activation Step 1: UAA Activation cluster_aminoacylation Step 2: Aminoacylation cluster_purification Step 3: Purification UAA N-Protected Unnatural Amino Acid Reagents1 Chloroacetonitrile, TEA in anhydrous ACN UAA->Reagents1 UAA_ester UAA-Cyanomethyl Ester Reagents1->UAA_ester This compound This compound (TBA Salt) Reagents2 TEA in anhydrous DMF UAA_ester->Reagents2 This compound->Reagents2 Aminoacyl_this compound N-Protected Aminoacyl-pdCpA Reagents2->Aminoacyl_this compound HPLC Reversed-Phase HPLC Aminoacyl_this compound->HPLC Purified_Product Purified Aminoacyl-pdCpA HPLC->Purified_Product

Caption: Chemical synthesis workflow for aminoacyl-pdCpA.

Overall Workflow for Unnatural Amino Acid Incorporation

UAA_incorporation_workflow cluster_prep Preparation of Charged tRNA cluster_synthesis Protein Synthesis cluster_analysis Analysis UAA_this compound 1. Synthesized Aminoacyl-pdCpA Ligation 3. T4 RNA Ligase Ligation UAA_this compound->Ligation tRNA_truncated 2. Truncated Suppressor tRNA (tRNA-COH) tRNA_truncated->Ligation tRNA_charged 4. Full-length Aminoacyl-tRNA Ligation->tRNA_charged Translation_System 6. Cell-Free or In Vivo Translation System tRNA_charged->Translation_System DNA_template 5. DNA Template with UAG codon DNA_template->Translation_System Protein_UAA 7. Protein with Unnatural Amino Acid Translation_System->Protein_UAA SDS_PAGE 8. SDS-PAGE Protein_UAA->SDS_PAGE Mass_Spec 9. Mass Spectrometry Protein_UAA->Mass_Spec

Caption: Experimental workflow for this compound-mediated UAA incorporation.

Conclusion

While not a naturally occurring signaling molecule, the biological significance of the this compound dinucleotide is firmly established in its indispensable role as a synthetic tool for protein engineering. It provides a robust and versatile method for the chemical aminoacylation of tRNAs, enabling the site-specific incorporation of a vast array of unnatural amino acids into proteins. This capability has profound implications for basic research, allowing for detailed studies of protein structure and function, and for the development of novel protein therapeutics with enhanced stability, targeting, and functionality. The protocols and data presented in this guide offer a comprehensive resource for researchers looking to leverage the power of this compound-mediated genetic code expansion in their own work.

References

An In-depth Technical Guide to the Stability and Storage of 3',5'-Cyclic Diphosphate Adenosine (pdCpA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Cyclic diphosphate adenosine (pdCpA) is a cyclic dinucleotide (CDN) that plays a crucial role as a second messenger in various biological processes and has emerged as a promising candidate for therapeutic applications, including as a vaccine adjuvant and immunotherapy agent. Its efficacy and reliability in research and clinical settings are intrinsically linked to its stability. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and outlines recommended storage and handling protocols to ensure its integrity and performance.

Chemical Stability of this compound

The stability of this compound is influenced by several factors, primarily temperature, pH, and the presence of enzymes. The core structure of this compound contains phosphodiester bonds, which are susceptible to hydrolysis.

Temperature Stability

In Solution: Stock solutions of bioactive small molecules are generally recommended to be stored at -20°C for up to one month to maintain stability. For short-term storage (i.e., use on the same day), solutions can be kept at room temperature, but it is advisable to allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of sensitive molecules.[2]

Solid Form: In its solid, lyophilized form, this compound is expected to be significantly more stable than in solution. General guidance for the storage of solid bioactive compounds suggests that they can be stored for up to six months when kept in a tightly sealed vial as recommended on the product datasheet.[1] For long-term storage, it is recommended to store lyophilized peptides and other sensitive molecules desiccated at -20°C.[1]

pH Stability

The pH of the solution is a critical factor influencing the stability of the phosphodiester bonds in this compound. Phosphodiester bonds are known to be remarkably stable under physiological conditions, but their hydrolysis can be catalyzed by acidic or basic conditions.[3]

While specific studies detailing the pH-stability profile of this compound are limited, the stability of phosphodiester bonds in RNA, which are structurally related, is known to be pH-dependent. The phosphodiester linkages in RNA are most stable in the pH range of 4-5.[4] Both acidic and alkaline conditions can accelerate the rate of hydrolysis.[5] It is therefore crucial to maintain this compound solutions within a buffered system at or near physiological pH (7.0-7.4) to minimize spontaneous hydrolysis, unless experimental conditions require otherwise. The choice of buffer can also impact the stability of related molecules like nicotinamide adenine dinucleotide (NAD+), with Tris buffer generally showing better stabilizing effects compared to phosphate or HEPES buffers for long-term storage.[6][7]

Enzymatic Stability

In biological systems, the stability of this compound is primarily dictated by its susceptibility to enzymatic degradation by phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze the phosphodiester bonds of cyclic nucleotides.

The PDE1 family of enzymes, which are Ca2+/calmodulin-dependent, are known to hydrolyze both 3',5'-cyclic adenosine monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP).[8][9] PDE1 isoforms exhibit different substrate affinities; for instance, PDE1A and PDE1B have a higher affinity for cGMP, while PDE1C hydrolyzes both cAMP and cGMP with similar high affinity.[8][9] Given the structural similarity, it is highly probable that this compound is also a substrate for certain PDEs, which would limit its half-life in biological matrices. The enzymatic degradation of cyclic dinucleotides like c-di-GMP and c-di-AMP by the phosphodiesterase YybT has been shown to be slowed down when these molecules are complexed with intercalators.[10]

Recommended Storage Conditions

To ensure the long-term integrity and activity of this compound, the following storage conditions are recommended:

FormStorage TemperatureDurationNotes
Solid (Lyophilized) -20°CUp to 6 months (general guidance)Store in a tightly sealed vial, desiccated.[1]
Stock Solution -20°CUp to 1 month (general guidance)Aliquot to avoid repeated freeze-thaw cycles.[1]
Working Solution 4°CShort-term (e.g., 1-2 days)Prepare fresh from stock solution for best results.

Table 1: Recommended Storage Conditions for this compound

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC-MS/MS

This protocol is adapted from established methods for the quantification of the related cyclic dinucleotide, 2',3'-cGAMP, and can be used to perform forced degradation studies and determine the stability of this compound under various conditions (e.g., different pH, temperature).[1][11]

Objective: To quantify the degradation of this compound over time under specific stress conditions.

Materials:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade methanol

  • Acetic acid

  • Ammonium acetate

  • Buffers of desired pH (e.g., phosphate, citrate, Tris)

  • Temperature-controlled incubator/water bath

  • HPLC system coupled with a tandem mass spectrometer (e.g., Thermo Fisher Q Exactive with Dionex Ultimate 3000)[11]

  • C18 reverse-phase HPLC column (e.g., Kinetex C18, 2.6 μm, 2.1 × 100 mm)[11]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in HPLC-grade water or a suitable buffer.

    • For each condition to be tested (e.g., pH 4, 7, 9 at 4°C, 25°C, and 50°C), dilute the this compound stock solution to a final working concentration in the respective buffer.

    • Prepare a "time zero" sample by immediately quenching the reaction (e.g., by freezing at -80°C or by mixing with a quenching solution).

    • Incubate the remaining samples under the specified stress conditions.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Immediately quench the degradation reaction as described for the "time zero" sample.

    • Store all quenched samples at -80°C until analysis.

  • HPLC-MS/MS Analysis:

    • Set up the HPLC-MS/MS system with the following parameters (can be optimized for this compound):

      • Column: Kinetex C18, 2.6 μm, 2.1 × 100 mm[11]

      • Mobile Phase A: 0.1% acetic acid with 10 mM ammonium acetate in water[11]

      • Mobile Phase B: Methanol[11]

      • Flow Rate: 250 μL/min[11]

      • Gradient: Hold at 1% B for 5 min, then ramp from 1% B to 30% B over 4 min.[11]

    • Set the mass spectrometer to operate in full scan mode to identify the parent ion of this compound and potential degradation products.

    • Use extracted ion chromatograms for quantification based on the accurate mass of this compound (±5 ppm).[11]

  • Data Analysis:

    • Generate a standard curve using known concentrations of the this compound standard.

    • Quantify the concentration of this compound in each sample by integrating the peak area and comparing it to the standard curve.[11]

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the degradation rate and half-life (t½) for this compound under each stress condition.

Protocol for Lyophilization and Reconstitution of this compound

Objective: To prepare a stable, solid form of this compound for long-term storage and to properly reconstitute it for use.

Materials:

  • This compound solution in a suitable buffer (e.g., water or a volatile buffer like ammonium bicarbonate)

  • Lyophilizer

  • Sterile, nuclease-free water or desired buffer for reconstitution

Lyophilization Procedure:

  • Freezing: The lyophilization process begins with freezing the this compound solution. The product is cooled to a temperature below its glass transition temperature to ensure complete solidification.[12]

  • Primary Drying (Sublimation): The pressure in the lyophilizer is reduced, and the shelf temperature is raised to allow the frozen solvent to sublimate directly from the solid to the vapor phase.[13]

  • Secondary Drying (Desorption): The temperature is further increased to remove any residual, unfrozen water molecules.[13]

Reconstitution Procedure:

  • Allow the lyophilized this compound vial and the reconstitution buffer to equilibrate to room temperature.

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Add the appropriate volume of sterile, nuclease-free water or buffer to achieve the desired concentration.

  • Gently agitate the vial to dissolve the powder completely. Avoid vigorous shaking.

  • Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.

Signaling Pathways and Experimental Workflows

This compound and the cGAS-STING Signaling Pathway

This compound, like other cyclic dinucleotides, is a key activator of the stimulator of interferon genes (STING) pathway, which is a critical component of the innate immune system.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound STING_ER STING (on ER) This compound->STING_ER Binds to STING_Active Activated STING (dimer/oligomer) STING_ER->STING_Active Conformational change & translocation TBK1 TBK1 STING_Active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Type_I_IFN Type I Interferon Genes pIRF3->Type_I_IFN Translocates & Induces transcription

Caption: cGAS-STING pathway activation by this compound.

Experimental Workflow for this compound Stability Assessment

The following diagram illustrates a general workflow for conducting a stability study on this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Samples (different pH, temp) Prep_Stock->Prep_Samples Incubate Incubate under Stress Conditions Prep_Samples->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLC_MS HPLC-MS/MS Analysis Quench->HPLC_MS Data_Analysis Data Analysis (Quantification, Half-life) HPLC_MS->Data_Analysis

Caption: Workflow for this compound stability testing.

Conclusion

While specific, comprehensive stability data for this compound is still an area requiring further research, this guide provides a framework based on the known chemistry of phosphodiester bonds and general practices for handling sensitive biomolecules. Adherence to the recommended storage and handling protocols is paramount to ensure the integrity, activity, and reproducibility of experimental results involving this compound. The provided experimental protocols offer a starting point for researchers to conduct their own stability assessments tailored to their specific needs and formulations. As the therapeutic potential of this compound continues to be explored, a thorough understanding of its stability profile will be increasingly critical for its successful translation from the laboratory to clinical applications.

References

pdCpA molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5'-O-phosphoryl-2'-deoxycytidylyl-(3'→5')adenosine (pdCpA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the dinucleotide 5'-O-phosphoryl-2'-deoxycytidylyl-(3'→5')adenosine, commonly known as this compound. It covers its fundamental molecular properties, synthesis, and key applications in biochemical research, particularly in the field of protein engineering and the incorporation of non-natural amino acids.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueCitation(s)
Molecular Formula C₁₉H₂₆N₈O₁₃P₂[1][2]
Molecular Weight 636.4 g/mol [1]
Synonyms 5'-Phospho-2'-deoxyribocytidylylriboadenosine, this compound[1][2]

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that involves the strategic coupling of protected nucleoside phosphoramidites. An improved and concise method has been developed for its preparation.[1]

The key step in this synthesis involves the successive coupling of 2-cyanoethyl N, N, N', N'-tetraisopropylphosphorodiamidite with two protected nucleoside precursors: 4-N-benzoyl-5'-O-(4, 4'-dimethoxytrityl)-2'-deoxy-cytidine and 6-N,6-N,2'-O,3'-O-tetrabenzoyladenosine.[1] This approach also allows for the synthesis of various dinucleotide derivatives with different protecting groups, for which selective deprotection conditions have been studied in detail.[1] The efficiency of this synthetic route has been demonstrated by its application in creating both total DNA (pdCpdA) and total RNA dinucleotides.[1]

Experimental Protocols

A significant application of this compound is in the aminoacylation of transfer RNA (tRNA) with non-natural amino acids, a crucial first step for their site-specific incorporation into proteins.[3] This process, often a hurdle for researchers due to complex chemical procedures, has been simplified through the use of a micellar system.[3]

Protocol: Facile Aminoacylation of this compound in a Cationic Micelle System

This protocol describes a simplified and versatile method for the aminoacylation of this compound in an aqueous micellar solution.[3]

Materials:

  • This compound

  • N-pentenoyl-L-2-naphthylalanine cyanomethyl ester (Pen-napAla-OCM) or other desired N-protected amino acid cyanomethyl ester

  • Cetyltrimethylammonium chloride (CTACl)

  • Imidazole-AcOH buffer (pH 8.0)

  • Tetrahydrofuran (THF)

  • Water (nuclease-free)

  • Microcentrifuge tubes

Procedure:

  • Preparation of Solutions:

    • Prepare a 20 mM CTACl solution in 100 mM imidazole-AcOH buffer (pH 8.0).

    • Prepare a 200 mM solution of the N-protected amino acid cyanomethyl ester (e.g., Pen-napAla-OCM) in THF.

    • Prepare a 50 mM aqueous solution of this compound.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • 18 µL of the CTACl/imidazole buffer solution.

      • 1 µL of the 200 mM amino acid ester solution in THF.

      • 1 µL of the 50 mM this compound solution in water.

    • This results in final concentrations of 10 mM for the amino acid ester, 2.5 mM for this compound, and 18 mM for CTACl.

  • Incubation:

    • Incubate the reaction mixture at room temperature. Optimal yields of up to 94% have been reported after 1 hour of incubation.[3]

  • Product Analysis and Use:

    • The aminoacylation occurs specifically at the 2'- or 3'-terminal hydroxyl group of the adenosine residue of this compound.[3]

    • The resulting aminoacylated this compound can be directly used for enzymatic ligation to a truncated tRNA (tRNA lacking the 3'-terminal pCpA unit).[3]

Key Applications and Logical Workflow

The primary and most well-documented application of this compound is as a key intermediate in the process of site-specifically incorporating non-natural amino acids into proteins. This technique, often referred to as non-natural mutagenesis, allows for the creation of proteins with novel functions.

The overall workflow for this application is depicted in the following diagram:

pdCpA_Workflow cluster_synthesis Step 1: Aminoacylation of this compound cluster_ligation Step 2: Enzymatic Ligation cluster_translation Step 3: In Vitro/In Vivo Translation This compound This compound Aminoacylation Chemical Aminoacylation (e.g., Micellar Method) This compound->Aminoacylation AminoAcid N-protected Non-natural Amino Acid AminoAcid->Aminoacylation aa_this compound Aminoacyl-pdCpA Aminoacylation->aa_this compound tRNA_truncated Truncated tRNA (lacking 3'-pCpA) Ligation T4 RNA Ligase aa_this compound->Ligation tRNA_truncated->Ligation aa_tRNA Full-length Aminoacyl-tRNA Ligation->aa_tRNA Translation Ribosomal Translation System aa_tRNA->Translation Protein Protein with Non-natural Amino Acid Translation->Protein

Caption: Workflow for non-natural amino acid incorporation using this compound.

Role in Signaling Pathways and Drug Development

Currently, there is a lack of specific information in the scientific literature detailing a direct role for this compound in cellular signaling pathways. While dinucleotides, in general, can act as signaling molecules, the specific functions of this compound in this context remain to be elucidated.[4]

Similarly, the direct application of this compound as a therapeutic agent in drug development has not been extensively reported. Its primary utility in the pharmaceutical and biotechnology sectors lies in its role as a critical research tool for protein engineering and the development of novel biologics through the incorporation of amino acids with unique properties. The synthesis of amino acid analogs and their incorporation into peptides and proteins is an area of interest for creating new therapeutics.[2]

References

The Role of 5'-phospho-2'-deoxyribocytidylylriboadenosine (pdCpA) in the Chemical Origins of Life

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The transition from a prebiotic chemical world to the first self-replicating biological entities represents one of the most profound and enigmatic chapters in the history of life. Central to this transition is the emergence of the intricate relationship between nucleic acids, which store genetic information, and proteins, which perform the catalytic and structural work of the cell. The "RNA World" hypothesis posits that RNA initially served as both the primary genetic material and the main catalyst. However, the subsequent development of the modern protein-synthesis machinery, where transfer RNAs (tRNAs) are charged with amino acids to be incorporated into polypeptide chains, marks a pivotal evolutionary leap. Within this conceptual framework, the study of small, prebiotically plausible molecules that could have facilitated the linkage of amino acids to nucleic acid fragments is of paramount importance. One such molecule of significant interest is 5'-phospho-2'-deoxyribocytidylylriboadenosine, commonly abbreviated as pdCpA. This hybrid RNA-DNA dinucleotide serves as a minimalist model for the acceptor stem of modern tRNAs and provides a crucial experimental platform for investigating the non-enzymatic aminoacylation reactions that may have paved the way for coded peptide synthesis. This technical guide will provide a comprehensive overview of the role of this compound in origin of life research, detailing its chemical properties, its involvement in prebiotic peptide bond formation, and its potential interactions within primitive cellular compartments.

Chemical Structure and Prebiotic Plausibility of this compound

This compound is a dinucleotide composed of a deoxycytidine monophosphate linked to an adenosine via a 3'-5' phosphodiester bond. Its hybrid nature, containing both deoxyribose and ribose sugar moieties, makes it a compelling subject in origin of life studies, as it reflects the potential coexistence and interplay of both RNA and DNA precursors in the prebiotic environment.

While a definitive, high-yield prebiotic synthesis pathway for this compound has yet to be established, research into the abiotic formation of its constituent parts offers clues to its potential availability on the early Earth. Plausible prebiotic routes to purine deoxyribonucleosides and pyrimidine ribonucleosides have been demonstrated, suggesting that the building blocks for such hybrid molecules could have coexisted.[1] The formation of the phosphodiester bond to link these monomers could have been facilitated by condensing agents or through processes such as wet-dry cycles, which are thought to have been common in prebiotic environments.[2]

The Role of this compound in Prebiotic Aminoacylation and Peptide Bond Formation

The central role of this compound in origin of life research lies in its function as a simple, tractable model for the 3'-terminus of tRNA, the site of amino acid attachment (aminoacylation). Understanding how amino acids could have been linked to RNA fragments without the aid of sophisticated enzymes (aminoacyl-tRNA synthetases) is a critical step in explaining the origin of the genetic code and translation.

Non-Enzymatic Aminoacylation of this compound

Several laboratory methods have been developed for the chemical aminoacylation of this compound, providing proof-of-concept for this crucial reaction. These methods often involve the activation of the amino acid's carboxyl group, for example, as a cyanomethyl ester, which then reacts with the 2' or 3'-hydroxyl group of the terminal adenosine of this compound.[3][4] While these laboratory syntheses often employ conditions and protecting groups that are not prebiotically plausible, they demonstrate the fundamental chemical feasibility of the reaction.

More relevant to the origin of life are studies on non-enzymatic aminoacylation under potentially prebiotic conditions. Research has shown that the aminoacylation of RNA oligonucleotides can be achieved using imidazole-activated amino acids.[3] Furthermore, reactions in eutectic ice phases have been shown to significantly enhance the yield of non-enzymatic aminoacylation, suggesting that freeze-thaw cycles in prebiotic environments could have played a crucial role in the formation of aminoacyl-RNA.[5][6] These studies provide a framework for envisioning how this compound or similar molecules could have become charged with amino acids on the early Earth.

Catalytic Role and Peptide Bond Formation

Once aminoacylated, this compound serves as a carrier for the activated amino acid, analogous to a modern aminoacyl-tRNA. The proximity of two or more such aminoacylated dinucleotides could then facilitate the formation of a peptide bond. While this compound itself is not a catalyst, its structure brings the aminoacyl group into a configuration that is conducive to nucleophilic attack by the amino group of an adjacent aminoacylated molecule.

Research on the non-enzymatic formation of peptides has shown that the concentration of reactants on mineral surfaces or within lipid aggregates can promote polymerization. It is hypothesized that the adsorption of aminoacylated this compound molecules onto such surfaces could have created a microenvironment that fostered peptide bond formation.

This compound in the Context of Protocells

The emergence of cellular compartments, or protocells, is considered a critical step in the origin of life, as they would have provided a means to concentrate reactants and protect nascent biopolymers from the external environment. Fatty acid vesicles are a leading model for prebiotic protocells, as they can self-assemble in aqueous environments and exhibit properties such as growth and division.[7][8]

The interaction of this compound with these primitive membrane structures is an area of active investigation. The amphipathic nature of this compound, with its charged phosphate group and more hydrophobic nucleobases, suggests it could interact with the interface of a lipid bilayer. Such interactions could have several important consequences:

  • Concentration: The localization of this compound and aminoacylated this compound at the membrane surface would increase their effective concentration, thereby enhancing the probability of subsequent reactions, including peptide bond formation.

  • Orientation: The interaction with the membrane could orient the this compound molecules in a way that facilitates the interaction between their aminoacyl groups.

  • Stability: The membrane environment might offer some protection to the labile aminoacyl-ester bond from hydrolysis.

Recent studies have shown that non-enzymatic aminoacylation reactions are compatible with the conditions required for the formation of fatty acid vesicles, particularly at low magnesium concentrations.[9] This compatibility lends support to the idea that the chemical processes leading to the formation of proto-peptides could have occurred within or in association with the earliest cellular compartments.

Quantitative Data

The following table summarizes key quantitative data from studies on the aminoacylation of this compound and related RNA oligonucleotides. It is important to note that these values are highly dependent on the specific experimental conditions.

ParameterValueConditionsReference
Yield of chemical aminoacylation of this compound 40 - 90%Using N-protected amino acid cyanomethyl esters in anhydrous DMF.[3]
Stereoselectivity of non-enzymatic aminoacylation L-amino acids favored over D-amino acidsAminoacyl-transfer from a mixed anhydride donor strand.[10]
Aminoacylation yield in eutectic ice phase High yieldsNon-enzymatic reaction with cyanomethyl ester activated amino acids.[5][6]
Rate acceleration of peptide bond formation by antibody catalysis 10,000-foldRelative to the uncatalyzed reaction, using a transition-state analog.[11]

Experimental Protocols

General Protocol for Chemical Aminoacylation of this compound

This protocol is a generalized representation based on methods used for in vitro protein mutagenesis and should be adapted for specific amino acids and experimental goals.

Materials:

  • This compound (5'-phospho-2'-deoxyribocytidylylriboadenosine)

  • N-protected amino acid cyanomethyl ester

  • Tetrabutylammonium (TBA) salt

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Preparation of TBA-pdCpA: Convert this compound to its tetrabutylammonium salt to ensure solubility in DMF. This is typically achieved by ion-exchange chromatography.

  • Reaction Setup: In an anhydrous environment, dissolve TBA-pdCpA in DMF. Add the N-protected amino acid cyanomethyl ester. The molar ratio of the activated amino acid to this compound is a critical parameter and may need optimization (ratios from 2:1 to 10:1 have been reported).[3][4]

  • Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature (e.g., 40°C) overnight.[3]

  • Purification: The reaction mixture is purified by HPLC to separate the mono-acylated and bis-acylated this compound from unreacted starting materials and byproducts.

  • Characterization: The purified aminoacylated this compound is characterized by mass spectrometry and NMR to confirm its identity and purity.

Protocol for Non-Enzymatic Aminoacylation in a Eutectic Ice Phase

This protocol is a conceptual outline based on published research and highlights a prebiotically plausible method.

Materials:

  • RNA oligonucleotide (e.g., a minihelix mimicking the tRNA acceptor stem)

  • Amino acid cyanomethyl ester (L- and D-forms for stereoselectivity studies)

  • Buffer solution (e.g., HEPES)

  • Divalent cations (e.g., MgCl2), if required for RNA folding

  • Dry ice or a controlled freezer for inducing the eutectic phase

Procedure:

  • Reaction Mixture Preparation: In an aqueous buffer, combine the RNA oligonucleotide and the amino acid cyanomethyl ester.

  • Freezing: The reaction mixture is rapidly frozen, for example, by placing it on dry ice, to induce the formation of a eutectic ice phase where the solutes are highly concentrated in the unfrozen water channels.

  • Incubation: The frozen mixture is incubated at a sub-zero temperature (e.g., -14°C) for a specified period, which can range from hours to days.[5]

  • Thawing and Quenching: The reaction is thawed, and the aminoacylation is quenched, typically by acidification.

  • Analysis: The extent of aminoacylation is analyzed using techniques such as polyacrylamide gel electrophoresis (PAGE) under acidic conditions to preserve the aminoacyl-ester bond, followed by quantification.

Signaling Pathways and Experimental Workflows

Logical Relationship of this compound in the Context of the RNA World

pdCpA_in_RNA_World cluster_prebiotic_synthesis Prebiotic Synthesis cluster_aminoacylation Aminoacylation cluster_peptide_formation Peptide Formation cluster_protocell Protocell Context Deoxyribonucleosides Deoxyribonucleosides This compound This compound Deoxyribonucleosides->this compound Ribonucleosides Ribonucleosides Ribonucleosides->this compound Aminoacylated this compound Aminoacylated this compound This compound->Aminoacylated this compound Amino Acids Amino Acids Amino Acids->Aminoacylated this compound Peptides Peptides Aminoacylated this compound->Peptides Concentration & Orientation Concentration & Orientation Aminoacylated this compound->Concentration & Orientation Fatty Acid Vesicles Fatty Acid Vesicles Fatty Acid Vesicles->Concentration & Orientation Concentration & Orientation->Peptides Aminoacylation_Workflow Reactants Prepare Reaction Mixture (this compound/RNA, Activated Amino Acid, Buffer) Reaction Incubate under Prebiotic Conditions (e.g., Eutectic Phase) Reactants->Reaction Quench Quench Reaction (e.g., Acidification) Reaction->Quench Analysis Analyze Products (Acidic PAGE, Mass Spectrometry) Quench->Analysis Quantification Quantify Yield and Stereoselectivity Analysis->Quantification

References

pdCpA as a Chimeric DNA-RNA Molecule: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-O-phosphoryl-2'-deoxycytidylyl-(3'→5')adenosine (pdCpA), a chimeric DNA-RNA dinucleotide. While not a direct agonist of the Stimulator of Interferon Genes (STING) pathway, its unique structure as a DNA-RNA hybrid makes it a valuable tool in molecular biology, particularly in the synthesis of misacylated tRNAs for the incorporation of non-natural amino acids into proteins. This guide will delve into the synthesis of this compound, its structural characteristics, and its established applications. Furthermore, it will provide an in-depth exploration of the cGAS-STING pathway, a critical component of the innate immune system and a promising target for cancer immunotherapy. Detailed experimental protocols for the synthesis of this compound and the assessment of STING activation are provided to facilitate further research in these areas.

Introduction to this compound: A Chimeric Dinucleotide

This compound is a synthetic dinucleotide composed of a 2'-deoxycytidine nucleotide linked to an adenosine nucleotide via a 3'→5' phosphodiester bond, with a phosphate group at the 5' end of the deoxycytidine. This structure classifies it as a chimeric DNA-RNA molecule, containing both a deoxyribose and a ribose sugar moiety.

Chemical Structure:

Caption: Schematic structure of this compound.

The primary and well-documented application of this compound lies in the field of protein engineering. It serves as a crucial component in the chemo-enzymatic synthesis of aminoacyl-tRNAs, which are subsequently used to incorporate unnatural amino acids into proteins during in vitro translation systems. This technique has been instrumental in studying protein structure and function.

The cGAS-STING Pathway: A Key Player in Innate Immunity

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic DNA, a danger signal that can indicate the presence of pathogens or cellular damage.

Signaling Pathway Overview:

Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS is activated and catalyzes the synthesis of the cyclic dinucleotide (CDN) 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1] cGAMP then acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[3] These cytokines play a crucial role in orchestrating an anti-viral and anti-tumor immune response.

cGAS_STING_Pathway dna Cytosolic dsDNA cgas cGAS dna->cgas binds & activates cgamp 2'3'-cGAMP cgas->cgamp synthesizes sting STING (on ER) cgamp->sting binds & activates sting_active Activated STING (in Golgi) sting->sting_active translocates tbk1 TBK1 sting_active->tbk1 recruits & activates irf3 IRF3 tbk1->irf3 phosphorylates p_irf3 p-IRF3 (Dimer) irf3->p_irf3 dimerizes nucleus Nucleus p_irf3->nucleus translocates ifn Type I Interferons (IFN-α, IFN-β) nucleus->ifn drives expression of immune_response Antiviral & Antitumor Immune Response ifn->immune_response mediates pdCpA_Synthesis_Workflow start Protected Deoxycytidine intermediate1 Phosphoramidite Intermediate start->intermediate1 Coupling reagent1 Phosphoramidite Reagent reagent1->intermediate1 coupled_product Coupled Dinucleotide intermediate1->coupled_product Coupling adenosine Protected Adenosine adenosine->coupled_product oxidized_product Oxidized Dinucleotide coupled_product->oxidized_product oxidation Oxidation (Iodine) oxidation->oxidized_product This compound This compound oxidized_product->this compound deprotection Deprotection & Purification deprotection->this compound STING_Activation_Assay_Workflow seed_cells Seed THP-1 Cells transfection Transfect Cells seed_cells->transfection prepare_agonist Prepare STING Agonist (e.g., cGAMP) prepare_agonist->transfection incubation Incubate (18-24h) transfection->incubation measurement Measure STING Activation incubation->measurement reporter_assay Reporter Assay (e.g., QUANTI-Blue) measurement->reporter_assay elisa ELISA for IFN-β measurement->elisa qpcr qPCR for ISGs measurement->qpcr

References

Understanding the pdCpA Nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to pdCpA Nomenclature and its Application in Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature, synthesis, and application of 5'-phospho-2'-deoxyribocytidylylriboadenosine (this compound), a key molecule in the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. This powerful technique opens up new avenues for studying protein structure and function, designing novel biocatalysts, and developing new therapeutics.

The nomenclature "this compound" is a shorthand representation for a chemically synthesized dinucleotide. A breakdown of the abbreviation is as follows:

  • p: Represents a 5'-phosphate group.

  • dC: Stands for deoxycytidine, indicating that the cytidine nucleotide lacks a hydroxyl group at the 2' position of the ribose sugar.

  • p: Indicates a phosphodiester bond linking the two nucleosides.

  • A: Represents adenosine.

Therefore, the full chemical name for this compound is 5'-phospho-2'-deoxyribocytidylyl-(3'→5')-adenosine .[1][2] The use of deoxycytidine in the place of cytidine simplifies the chemical synthesis of the dinucleotide.[2]

Chemical Structure of this compound:

Caption: A simplified diagram illustrating the components of the this compound dinucleotide.

The Role of this compound in Protein Engineering

The primary application of this compound is in the semi-synthetic preparation of aminoacyl-tRNAs, which are central to the process of incorporating ncAAs into proteins at specific sites. This methodology, often referred to as nonsense suppression, allows researchers to expand the genetic code beyond the 20 canonical amino acids.

The general workflow is as follows:

  • Site-Directed Mutagenesis: A gene of interest is mutated to introduce a nonsense codon (e.g., the amber stop codon, UAG) at the desired site for ncAA incorporation.

  • Chemical Aminoacylation of this compound: The this compound dinucleotide is chemically charged with a non-canonical amino acid. This step is crucial as it bypasses the need for an engineered aminoacyl-tRNA synthetase for each specific ncAA.

  • Ligation to a Truncated tRNA: The aminoacylated this compound is enzymatically ligated to a truncated suppressor tRNA (tRNA-CA) using T4 RNA ligase. This suppressor tRNA has an anticodon that recognizes the introduced nonsense codon.

  • In Vitro Protein Synthesis: The resulting full-length, misacylated suppressor tRNA is added to an in vitro translation system (e.g., a cell-free extract) along with the mutated mRNA. The ribosome reads the nonsense codon and, instead of terminating translation, incorporates the ncAA carried by the suppressor tRNA into the growing polypeptide chain.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis gene Gene of Interest mutagenesis Site-Directed Mutagenesis (Introduce Amber Codon) gene->mutagenesis mutated_gene Mutated Gene (TAG) mutagenesis->mutated_gene transcription In Vitro Transcription mutated_gene->transcription mrna mRNA with Amber Codon transcription->mrna ivps In Vitro Protein Synthesis System mrna->ivps This compound This compound aminoacylation Chemical Aminoacylation This compound->aminoacylation ncaa Non-Canonical Amino Acid (ncAA) ncaa->aminoacylation aminoacyl_this compound ncAA-pdCpA aminoacylation->aminoacyl_this compound ligation T4 RNA Ligase aminoacyl_this compound->ligation trna_ca Truncated Suppressor tRNA (-CA) trna_ca->ligation suppressor_trna Aminoacylated Suppressor tRNA ligation->suppressor_trna suppressor_trna->ivps protein Protein with ncAA ivps->protein caption Experimental workflow for ncAA incorporation.

Caption: A flowchart of the experimental workflow for site-specific incorporation of non-canonical amino acids using this compound.

Experimental Protocols

Chemical Synthesis of this compound

An improved method for the synthesis of this compound has been developed, which involves the successive coupling of protected deoxycytidine and adenosine monomers.[1]

Materials:

  • 4-N-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

  • 6-N,6-N,2'-O,3'-O-tetrabenzoyladenosine

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • Activator (e.g., tetrazole)

  • Oxidizing agent (e.g., iodine)

  • Deprotection reagents (e.g., ammonia, acetic acid)

Protocol:

  • Coupling: The protected deoxycytidine is reacted with the phosphorodiamidite in the presence of an activator to form a phosphoramidite intermediate. This intermediate is then coupled to the protected adenosine.

  • Oxidation: The resulting phosphite triester is oxidized to a more stable phosphate triester.

  • Deprotection: The protecting groups (benzoyl, dimethoxytrityl, and cyanoethyl) are removed under specific conditions to yield the final this compound product.

  • Purification: The synthesized this compound is purified using chromatographic techniques such as HPLC.

Chemical Aminoacylation of this compound

This protocol describes the general method for attaching a non-canonical amino acid to this compound.

Materials:

  • This compound

  • N-protected non-canonical amino acid cyanomethyl ester

  • Tetrabutylammonium (TBA) acetate

  • Anhydrous Dimethylformamide (DMF)

Protocol:

  • Preparation of TBA-pdCpA: this compound is converted to its tetrabutylammonium salt to increase its solubility in organic solvents.

  • Aminoacylation Reaction: The TBA-pdCpA is dissolved in anhydrous DMF and reacted with the N-protected amino acid cyanomethyl ester. The reaction is typically carried out at room temperature or slightly elevated temperatures.[3]

  • Purification: The aminoacylated this compound is purified by HPLC.

Ligation of Aminoacyl-pdCpA to Truncated tRNA

This protocol outlines the enzymatic ligation of the aminoacylated dinucleotide to a truncated tRNA.

Materials:

  • Aminoacylated this compound

  • Truncated suppressor tRNA (-CA)

  • T4 RNA Ligase

  • T4 RNA Ligase reaction buffer

  • ATP

  • RNase inhibitor

Protocol:

  • Reaction Setup: The aminoacylated this compound, truncated tRNA, T4 RNA ligase, and ATP are combined in the reaction buffer. An RNase inhibitor is often included to prevent RNA degradation.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 16°C or 25°C) for several hours to allow for efficient ligation.[4][5][6]

  • Purification: The full-length aminoacylated tRNA is purified from the reaction mixture, typically by gel electrophoresis or chromatography.

Quantitative Data

The efficiency of the chemical aminoacylation of this compound can vary depending on the non-canonical amino acid used. The following table summarizes reported yields for the aminoacylation of this compound with various ncAAs.

Non-Canonical Amino AcidProtecting GroupActivating GroupYield (%)Reference
Phenylalanine derivativesNVOCCyanomethyl ester40-90[3]
Fluorinated amino acids4-pentenoylCyanomethyl ester40-90[3]
Thiothreonine derivativesBoc/FmocCyanomethyl ester21-47
Valine---[7]

Applications in Probing Biological Pathways

The ability to incorporate ncAAs with unique chemical properties has made this technique a powerful tool for studying biological processes, including enzyme mechanisms and signal transduction pathways.

Probing Enzyme Mechanisms

By incorporating ncAAs with altered electronic or steric properties into the active site of an enzyme, researchers can gain insights into the catalytic mechanism.[8][9][10][11] For example, the incorporation of fluorinated amino acids can be used to probe the role of electrostatic interactions in catalysis.

Investigating G Protein-Coupled Receptor (GPCR) Signaling

The this compound-based ncAA incorporation method has been successfully applied to study the structure and function of GPCRs, a large family of transmembrane receptors involved in a wide range of physiological processes.[12] By introducing photo-crosslinking or fluorescent ncAAs into specific sites of a GPCR, it is possible to map protein-protein interactions and monitor conformational changes that occur upon ligand binding and receptor activation.

GPCR_signaling cluster_membrane Cell Membrane gpcr GPCR with ncAA photo-crosslinker ligand_binding Ligand Binding gpcr->ligand_binding g_protein G Protein g_protein_activation G Protein Activation g_protein->g_protein_activation ligand Ligand ligand->ligand_binding conformational_change Conformational Change ligand_binding->conformational_change conformational_change->g_protein_activation crosslinking UV Activation & Photo-crosslinking conformational_change->crosslinking downstream_signaling Downstream Signaling g_protein_activation->downstream_signaling identification Identification of Interacting Proteins crosslinking->identification caption Probing GPCR signaling with ncAAs.

Caption: A diagram illustrating the use of a photo-crosslinking non-canonical amino acid incorporated into a GPCR to identify interacting proteins upon ligand binding.

Conclusion

The this compound nomenclature represents a cornerstone of a powerful technology for expanding the genetic code and engineering proteins with novel functionalities. This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding of the terminology, the underlying experimental workflows, and the diverse applications of this technique. The ability to site-specifically incorporate a vast array of non-canonical amino acids will continue to drive innovation in our understanding of biological systems and the development of next-generation protein-based therapeutics and biocatalysts.

References

Methodological & Application

Application Notes and Protocols for the Use of pdCpA in T4 RNA Ligase Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T4 RNA Ligase 1 is a key enzyme in molecular biology that catalyzes the ATP-dependent ligation of a 5'-phosphoryl-terminated nucleic acid donor to a 3'-hydroxyl-terminated nucleic acid acceptor.[1][2] One common application of this enzyme is the 3'-end labeling of RNA, a technique crucial for studying RNA structure and function.[1][3] This is often achieved using cytidine 3',5'-bisphosphate (pCp), or its deoxynucleotide counterpart, 5'-phosphoryl-2'-deoxycytidine-3'-phosphate (pdCpA). The use of radiolabeled pCp (e.g., [5'-32P]pCp) allows for the sensitive detection of RNA molecules.[3][4][5]

These application notes provide detailed protocols and quantitative data for the use of this compound and its analog pCp in T4 RNA ligase 1 reactions, with a focus on 3'-end labeling of RNA.

Mechanism of Action

The T4 RNA Ligase 1 reaction proceeds through three main steps:

  • Adenylation of the Ligase: The enzyme reacts with ATP to form a covalent ligase-AMP intermediate.[6][7]

  • Transfer of AMP to the Donor: The AMP molecule is transferred to the 5'-phosphate of the donor substrate (this compound or pCp), creating an activated adenylated intermediate (App-pdCpA).[6][8]

  • Phosphodiester Bond Formation: The 3'-hydroxyl group of the acceptor RNA molecule attacks the activated 5'-phosphate of the donor, forming a phosphodiester bond and releasing AMP.[6][7]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for T4 RNA ligase 1 reactions involving pCp or this compound for 3'-end labeling of RNA, compiled from various sources.

ParameterValue/RangeSource(s)
Enzyme Concentration 10-30 units/µL[4][9][10]
RNA Acceptor Concentration 50-100 pmol (for a 20-30 µL reaction)[5][11]
pCp/pdCpA Donor Concentration Equimolar to or in slight excess of RNA acceptor[3][5]
ATP Concentration 1 mM[4][10][12]
10X Reaction Buffer 500 mM Tris-HCl (pH 7.5-7.8), 100 mM MgCl₂, 10-50 mM DTT[5][10][12][13]
Incubation Temperature 4°C, 16°C, or 37°C[1][4][5][9][11][13]
Incubation Time 1-2 hours to overnight (10-16 hours)[4][5][9][10][11]
DMSO (optional but recommended) 10% (v/v)[4][10][14]
PEG (optional) 15-25% (w/v)[15][16]

Experimental Protocols

Protocol 1: Standard 3'-End Labeling of RNA with [32P]pCp

This protocol is adapted from methodologies for radiolabeling the 3' ends of RNA molecules.[3][4][5][11]

Materials:

  • T4 RNA Ligase 1 (10 units/µL)

  • 10X T4 RNA Ligase Reaction Buffer (500 mM Tris-HCl, pH 7.5, 100 mM MgCl₂, 10 mM DTT)[12]

  • 10 mM ATP[10]

  • RNA (1 µg or 50-100 pmol)[4][5]

  • [32P]pCp (equimolar to RNA)[5]

  • DMSO (optional)[4]

  • RNase Inhibitor (optional)[4]

  • Nuclease-free water

Procedure:

  • In a sterile, RNase-free microcentrifuge tube, combine the following components at room temperature. Add the ligase last to prevent DMSO precipitation at low temperatures.[4]

    • 3 µL 10X T4 RNA Ligase Reaction Buffer

    • 3 µL 10 mM ATP

    • X µL RNA (to a final amount of 1 µg or 50-100 pmol)

    • X µL [32P]pCp (to an equimolar concentration with the RNA)

    • 3 µL 100% DMSO (for a final concentration of 10%)

    • 0.5 µL RNase Inhibitor (optional)

    • Nuclease-free water to a final volume of 29 µL

  • Add 1 µL (10 units) of T4 RNA Ligase 1 to the reaction mixture.

  • Mix gently by pipetting and centrifuge briefly to collect the contents.

  • Incubate the reaction at 16°C overnight.[4][5] Alternatively, for some applications, incubation at 4°C overnight or 37°C for 1-2 hours can be used.[5][11][13]

  • Stop the reaction by adding 1 µL of 0.5 M EDTA.

  • Purify the labeled RNA from unincorporated [32P]pCp using a suitable method, such as gel filtration (e.g., Sephadex G-25 spin column) or polyacrylamide gel electrophoresis (PAGE).[3][5]

Visualizations

Experimental Workflow for 3'-End Labeling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Ligation Reaction cluster_purification Purification RNA RNA Acceptor Incubation Incubate (e.g., 16°C overnight) RNA->Incubation pCp This compound/pCp Donor pCp->Incubation Buffer 10X Buffer Buffer->Incubation ATP ATP ATP->Incubation Ligase T4 RNA Ligase 1 Ligase->Incubation Purify Purify Labeled RNA (e.g., Gel Filtration) Incubation->Purify Labeled_RNA Labeled_RNA Purify->Labeled_RNA Labeled RNA Product

Caption: Workflow for 3'-end labeling of RNA using T4 RNA Ligase 1.

T4 RNA Ligase 1 Catalytic Cycle

ligation_pathway cluster_step1 Step 1: Ligase Adenylation cluster_step2 Step 2: Donor Adenylation cluster_step3 Step 3: Ligation E_ATP T4 Ligase + ATP E_AMP Ligase-AMP + PPi E_ATP->E_AMP E_AMP_Donor Ligase-AMP + 5'-P-Donor (this compound) Acceptor_App_Donor 3'-OH-Acceptor (RNA) + App-Donor App_Donor App-Donor + Ligase E_AMP_Donor->App_Donor Product Ligated Product + AMP Acceptor_App_Donor->Product

Caption: The three-step catalytic cycle of T4 RNA Ligase 1.

Troubleshooting and Optimization

  • Low Ligation Efficiency:

    • Secondary Structure: RNA secondary structure can hinder the accessibility of the 3'-end. Including 10% (v/v) DMSO in the reaction can help to denature secondary structures and improve ligation efficiency.[14]

    • Sub-optimal Reagent Concentrations: Titrate the concentrations of T4 RNA ligase, this compound/pCp, and RNA to find the optimal ratio for your specific application.

    • PEG: The addition of Polyethylene Glycol (PEG) has been shown to enhance the ligation efficiency of T4 RNA Ligase 1.[15] A final concentration of 15-25% (w/v) PEG 8000 can be tested.[16]

  • Non-Specific Products:

    • Enzyme Purity: Ensure the use of a high-purity T4 RNA Ligase 1 to avoid contamination with nucleases.

    • Reaction Conditions: Optimize incubation time and temperature to minimize side reactions. Shorter incubation times or lower temperatures may reduce the formation of non-specific products.

Conclusion

The use of this compound or its analog pCp in conjunction with T4 RNA Ligase 1 is a robust and widely used method for the 3'-end labeling of RNA. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this technique in their studies of RNA biology. Careful optimization of reaction conditions, particularly for RNAs with significant secondary structure, will ensure high efficiency and specificity of the labeling reaction.

References

Application Notes and Protocols for Incorporating pCpA into RNA using T4 RNA Ligase

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of cytidine 3',5'-bisphosphate (pCpA) into the 3'-terminus of RNA molecules using T4 RNA Ligase. This method is fundamental for a variety of molecular biology applications, including RNA labeling, structural studies, and the development of RNA-based therapeutics.

Introduction

T4 RNA Ligase 1 is an enzyme that catalyzes the ATP-dependent ligation of a 5'-phosphoryl-terminated donor molecule to a 3'-hydroxyl-terminated acceptor molecule.[1] In the context of RNA modification, pCpA (or its labeled variants) serves as the donor, and the target RNA molecule with a free 3'-hydroxyl group acts as the acceptor. This process allows for the site-specific addition of a single nucleotide or a modified nucleotide to the 3'-end of an RNA strand.

Key Applications:

  • 3'-End Labeling: pCpA can be radiolabeled (e.g., with ³²P) or conjugated with fluorescent dyes, biotin, or other moieties for RNA detection, purification, and imaging.[1][2][3]

  • RNA-Protein Interaction Studies: Labeled RNA can be used in electrophoretic mobility shift assays (EMSAs), pull-down assays, and other techniques to study RNA-protein interactions.

  • RNA Structure Analysis: Site-specific incorporation of cross-linking agents or probes can aid in the investigation of RNA secondary and tertiary structures.

  • Therapeutic RNA Modification: The addition of specific nucleotides can enhance the stability or therapeutic efficacy of RNA molecules.

  • Next-Generation Sequencing: Adapter ligation to the 3'-end of small RNAs is a critical step in library preparation for sequencing.[4]

The Ligation Reaction: Mechanism and Workflow

The T4 RNA Ligase 1-mediated ligation of pCpA to RNA proceeds through a three-step catalytic mechanism.[5] This process requires ATP as a cofactor and results in the formation of a standard 3'-5' phosphodiester bond.

Reaction Mechanism:

  • Ligase Adenylation: T4 RNA Ligase reacts with ATP to form a covalent enzyme-AMP intermediate, with the release of pyrophosphate.

  • Donor Adenylation: The AMP molecule is transferred from the adenylated ligase to the 5'-phosphate of the pCpA donor, creating an activated pCpA-adenylate (AppCpA) intermediate.

  • Phosphodiester Bond Formation: The 3'-hydroxyl group of the acceptor RNA molecule performs a nucleophilic attack on the activated phosphate of the AppCpA intermediate, forming a phosphodiester bond and releasing AMP.

Below is a diagram illustrating the biochemical pathway of the ligation reaction.

T4_RNA_Ligase_Mechanism cluster_step1 cluster_step3 Ligase T4 RNA Ligase 1 Ligase_AMP Ligase-AMP (Adenylated Enzyme) Ligase->Ligase_AMP ATP ATP PPi PPi Ligase_AMP->PPi - PPi AppCpA AppCpA (Activated Donor) Ligase_AMP->AppCpA + pCpA - Ligase pCpA pCpA (Donor) RNA_pCpA RNA-pCpA (Ligated Product) AppCpA->RNA_pCpA + RNA-3'OH RNA_OH RNA-3'OH (Acceptor) AMP AMP RNA_pCpA->AMP - AMP

Caption: Mechanism of T4 RNA Ligase 1-mediated pCpA ligation.

The general experimental workflow for incorporating pCpA into RNA is outlined in the diagram below.

Ligation_Workflow Start Start: Prepare RNA and Reagents Reaction_Setup Set up Ligation Reaction Start->Reaction_Setup Incubation Incubate Reaction Reaction_Setup->Incubation Enzyme_Inactivation Inactivate T4 RNA Ligase Incubation->Enzyme_Inactivation Purification Purify Labeled RNA Enzyme_Inactivation->Purification QC Quality Control (e.g., Gel Electrophoresis) Purification->QC QC->Reaction_Setup Optimization Needed Downstream Proceed to Downstream Applications QC->Downstream Successful Ligation Troubleshooting_Flowchart Problem Problem: Low or No Ligation Check_RNA Check RNA Integrity and 3'-OH Problem->Check_RNA Check_Reagents Verify Reagent Activity (Ligase, ATP, pCpA) Problem->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Problem->Optimize_Conditions Degraded_RNA RNA is degraded or lacks 3'-OH Check_RNA->Degraded_RNA Inactive_Reagents Reagents are inactive Check_Reagents->Inactive_Reagents Suboptimal_Conditions Conditions are suboptimal Optimize_Conditions->Suboptimal_Conditions RNA_Structure Consider RNA secondary structure Optimize_Conditions->RNA_Structure Solution_RNA Solution: Re-purify or re-synthesize RNA. Treat with phosphatase if 3'-P is present. Degraded_RNA->Solution_RNA Solution_Reagents Solution: Use fresh enzyme, ATP, and pCpA. Perform a positive control reaction. Inactive_Reagents->Solution_Reagents Solution_Conditions Solution: Increase incubation time, add PEG, optimize temperature, or adjust reactant concentrations. Suboptimal_Conditions->Solution_Conditions Solution_Structure Solution: Denature RNA before ligation or redesign RNA to have an unstructured 3'-end. RNA_Structure->Solution_Structure

References

Application Notes and Protocols for Site-Specific Incorporation of p-Cyanophenylalanine (pCpA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of the non-canonical amino acid p-cyanophenylalanine (pCpA) into proteins. This powerful technique enables the introduction of a fluorescent probe with minimal structural perturbation, allowing for detailed studies of protein structure, dynamics, and interactions.

Introduction to p-Cyanophenylalanine (pCpA)

p-Cyanophenylalanine is a non-canonical amino acid that serves as a valuable fluorescent probe in protein studies. Its key advantages include:

  • Minimal Perturbation: The size and shape of pCpA are similar to phenylalanine, minimizing structural disruption of the target protein.

  • Environmental Sensitivity: The fluorescence quantum yield of pCpA is highly sensitive to its local environment, particularly to hydrogen bonding interactions with its cyano group. This sensitivity can be exploited to monitor changes in protein conformation and binding events.[1][2]

  • Fluorescence Resonance Energy Transfer (FRET): pCpA can act as a FRET donor, for instance with tryptophan, allowing for the measurement of intramolecular distances.[3]

The most common method for site-specific incorporation of pCpA into proteins in E. coli and other expression systems is through the amber stop codon (TAG) suppression methodology. This involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair, where an engineered synthetase specifically charges a suppressor tRNA with pCpA. This pCpA-loaded tRNA then recognizes the amber codon in the mRNA and incorporates pCpA at that specific site during protein translation.[4][5]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis for Amber Codon (TAG) Introduction

This protocol outlines the introduction of a TAG codon at the desired site in the gene of interest using a PCR-based site-directed mutagenesis method.

Materials:

  • Template DNA (plasmid containing the gene of interest)

  • Mutagenic forward and reverse primers (containing the TAG codon)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Primer Design:

  • Design forward and reverse primers, typically 25-45 bases in length.

  • The desired TAG mutation should be located in the center of the primers.

  • Ensure the primers have a GC content of at least 40% and terminate with one or more G or C bases.[6]

  • The melting temperature (Tm) should be ≥ 78°C, calculated as: Tm = 81.5 + 0.41(%GC) - 675/(primer length) - %mismatch.[6]

PCR Reaction Setup:

ComponentAmount
10x Reaction Buffer5 µL
Template DNA (50 ng/µL)1 µL
Forward Primer (100 ng/µL)1.25 µL
Reverse Primer (100 ng/µL)1.25 µL
dNTP mix (10 mM)1 µL
PfuUltra DNA Polymerase1 µL
dH₂Oto 50 µL

PCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C1 min1
Denaturation95°C50 sec18
Annealing60°C50 sec
Extension68°C1 min/kb of plasmid length
Final Extension68°C7 min1
Hold4°C

DpnI Digestion and Transformation:

  • Following PCR, add 1 µL of DpnI enzyme directly to the amplification reaction.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[6][7]

  • Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.

  • Plate on selective agar plates and incubate overnight at 37°C.

  • Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG mutation by DNA sequencing.

Protocol 2: Expression of pCpA-Containing Proteins in E. coli

This protocol describes the co-transformation of the plasmid containing the TAG-mutated gene and the pEVOL plasmid (encoding the orthogonal tRNA/aaRS pair) for the expression of the pCpA-containing protein.

Materials:

  • Expression plasmid with TAG codon at the desired site (e.g., in a pET vector with ampicillin resistance).

  • pEVOL-pCnF plasmid (encoding the pCpA-specific synthetase and tRNA, with chloramphenicol resistance).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) agar and broth.

  • Ampicillin and Chloramphenicol.

  • p-Cyanophenylalanine (pCpA).

  • L-arabinose.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Co-transform the expression plasmid and the pEVOL-pCnF plasmid into BL21(DE3) E. coli cells.

  • Plate the transformed cells on an LB-agar plate containing 100 µg/mL ampicillin and 34 µg/mL chloramphenicol. Incubate overnight at 37°C.[8]

  • Inoculate a single colony into 10 mL of LB medium with the same antibiotics and grow overnight at 37°C with shaking.

  • The next day, use the starter culture to inoculate 1 L of LB medium containing ampicillin and chloramphenicol.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Add pCpA to a final concentration of 1 mM.

  • Induce the expression of the orthogonal tRNA/synthetase from the pEVOL plasmid by adding L-arabinose to a final concentration of 0.02% (w/v).[8]

  • Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.[8]

  • Continue to incubate the culture at a reduced temperature (e.g., 18-20°C) overnight with shaking.

  • Harvest the cells by centrifugation.

Protocol 3: Purification and Verification of pCpA Incorporation

Protein Purification (Example for a His-tagged protein):

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Lyse the cells by sonication or other appropriate methods.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the protein with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Perform buffer exchange into a suitable storage buffer using a desalting column or dialysis.

Verification by Mass Spectrometry:

  • Analyze the purified protein by LC-MS to determine the mass of the intact protein. The mass should correspond to the expected mass with pCpA incorporated.

  • For more detailed confirmation, perform in-gel or in-solution digestion of the protein with a protease (e.g., trypsin).

  • Analyze the resulting peptides by LC-MS/MS.

  • Search the MS/MS data against the protein sequence, including the modification at the amber codon site corresponding to the mass of pCpA. This will confirm the site-specific incorporation of pCpA.[4][9]

Data Presentation

Quantitative Data on pCpA Fluorescence Quenching

The fluorescence of pCpA can be quenched by various amino acid side chains and external quenchers. The efficiency of quenching is described by the Stern-Volmer constant (Ksv).

Table 1: Stern-Volmer Constants (Ksv) for pCpA Fluorescence Quenching

QuencherConditionsKsv (M⁻¹)Reference
ImidazolepH 518.3[1]
ImidazolepH 939.8[1][10]
Hydroxide Ion-22.1[1][10]
Chloride Ion-9.3 - 10.6[1][11]
Iodide IonNeutral pH58.6 - 61.8[11][12]
Bromide Ion-54.9[11]

Table 2: Relative Fluorescence Quantum Yields of pCpA in Peptides

Peptide SequenceRelative Quantum Yield
GGF(pCpA)AA1.00
GGF(pCpA)YA0.14
GGF(pCpA)HA (pH 5)0.69
GGF(pCpA)HA (pH 9)0.38
GGF(pCpA)MA0.44
GGF(pCpA)CA0.58
GGF(pCpA)KA (pH 5)0.89
GGF(pCpA)KA (pH 9)0.61
GGF(pCpA)RA0.82
GGF(pCpA)NA0.78

Data adapted from the text of Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC.

Protein Yield with pCpA Incorporation

The yield of protein containing a non-canonical amino acid is often reduced compared to the wild-type protein. However, optimization of the expression system, such as using the pEVOL plasmid and cell-free systems, can significantly improve yields.

Table 3: Example Protein Yields with Unnatural Amino Acid Incorporation

ProteinUAAExpression SystemYieldReference
GFP Y39TAGp-acetyl-L-phenylalanineCell-free with MjtRNACUA~50% of WT[13]
GFP Y39TAGp-benzoyl-L-phenylalanineCell-free with tRNAoptCUA~120% of WT[13]
sfGFP-N135o-cyano-phenylalanineE. coli with pEVOL140 mg/L[14]
sfGFP-F27o-cyano-phenylalanineE. coli with pEVOL220 mg/L[14]

Visualizations

Workflow for Site-Specific pCpA Incorporation

pCpA_Incorporation_Workflow cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_downstream Downstream Processing gene Gene of Interest mutagenesis Site-Directed Mutagenesis (TAG) gene->mutagenesis plasmid Expression Plasmid (TAG Mutant) mutagenesis->plasmid cotransform Co-transformation into E. coli plasmid->cotransform pEVOL pEVOL-pCnF Plasmid pEVOL->cotransform culture Cell Culture & Induction (+pCpA) cotransform->culture purification Protein Purification culture->purification verification Verification (Mass Spectrometry) purification->verification analysis Biophysical Analysis verification->analysis

Caption: General workflow for site-specific incorporation of pCpA.

Application of pCpA in Studying Protein Conformational Change

Conformational_Change_Workflow cluster_states Conformational States cluster_fluorescence Fluorescence Measurement protein_pCpA Protein with site-specific pCpA state_A Conformation A (e.g., unbound) protein_pCpA->state_A state_B Conformation B (e.g., ligand-bound) protein_pCpA->state_B state_A->state_B Ligand Binding fluo_A Fluorescence Signal A (High Quantum Yield) state_A->fluo_A pCpA in hydrophobic env. state_B->state_A Ligand Dissociation fluo_B Fluorescence Signal B (Low Quantum Yield - Quenched) state_B->fluo_B pCpA exposed to quencher PPI_Workflow proteinA_pCpA Protein A with pCpA at interface unbound Unbound State proteinA_pCpA->unbound proteinB_quencher Protein B with quenching residue (e.g., Tyr, Trp) proteinB_quencher->unbound bound Bound Complex unbound->bound unbound_fluo High Fluorescence unbound->unbound_fluo pCpA unquenched bound->unbound bound_fluo Quenched Fluorescence bound->bound_fluo pCpA quenched by residue on Protein B

References

Applications of pdCpA in Unnatural Amino Acid Incorporation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of unnatural amino acids (UAAs) into proteins using 5'-phospho-2'-deoxycytidylyl-adenosine (pdCpA). This chemo-enzymatic method offers a versatile and powerful tool for protein engineering, enabling the site-specific introduction of a wide array of non-canonical amino acids with novel chemical and physical properties.

Introduction

The expansion of the genetic code to include unnatural amino acids (UAAs) has revolutionized protein science and drug discovery. One of the pioneering methods for achieving this involves the chemical aminoacylation of a suppressor tRNA, which then delivers the UAA to the ribosome in response to a nonsense codon (e.g., the amber stop codon, UAG).[1][2] The use of the dinucleotide this compound is a cornerstone of this strategy.[3]

The overall process involves three key stages:

  • Chemical Synthesis of Aminoacyl-pdCpA: An N-protected UAA is chemically coupled to the this compound dinucleotide.[1]

  • Enzymatic Ligation: The resulting aminoacyl-pdCpA is enzymatically ligated to a truncated suppressor tRNA (lacking the 3'-terminal CA dinucleotide) using T4 RNA Ligase.[3]

  • In Vitro Protein Synthesis: The full-length, aminoacylated suppressor tRNA is then used in a cell-free protein synthesis system to incorporate the UAA at a specific site in a target protein encoded by a gene containing an amber stop codon at the desired position.[1]

This method is highly flexible as it does not rely on the evolution of an orthogonal aminoacyl-tRNA synthetase for each new UAA.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows for the incorporation of unnatural amino acids using this compound.

UAA_Incorporation_Workflow cluster_synthesis Chemical Synthesis cluster_ligation Enzymatic Ligation & Translation UAA Unnatural Amino Acid (UAA) Protected_UAA N-Protected UAA UAA->Protected_UAA Protection Activated_UAA N-Protected UAA Cyanomethyl Ester Protected_UAA->Activated_UAA Activation Aminoacyl_this compound N-Protected-UAA-pdCpA Activated_UAA->Aminoacyl_this compound This compound This compound This compound->Aminoacyl_this compound Acylation Aminoacyl_tRNA UAA-tRNA(CUA) Aminoacyl_this compound->Aminoacyl_tRNA T4 RNA Ligase Truncated_tRNA Truncated Suppressor tRNA (tRNA-C) Truncated_tRNA->Aminoacyl_tRNA Ribosome Ribosome Aminoacyl_tRNA->Ribosome mRNA mRNA with Amber Codon (UAG) mRNA->Ribosome Protein Protein with UAA Ribosome->Protein Translation

Overall workflow for UAA incorporation using this compound.

Chemical_Synthesis_Workflow UAA Unnatural Amino Acid Protected_UAA N-Protected UAA UAA->Protected_UAA Protecting_Group Protecting Group (e.g., NVOC-Cl) Protecting_Group->Protected_UAA Activated_UAA N-Protected UAA Cyanomethyl Ester Protected_UAA->Activated_UAA Activation_Reagent Chloroacetonitrile, Et3N Activation_Reagent->Activated_UAA Aminoacyl_this compound N-Protected-UAA-pdCpA Activated_UAA->Aminoacyl_this compound TBA_this compound TBA-pdCpA in DMF TBA_this compound->Aminoacyl_this compound Purification HPLC Purification Aminoacyl_this compound->Purification Final_Product Purified N-Protected-UAA-pdCpA Purification->Final_Product

Chemical synthesis and purification of aminoacyl-pdCpA.

Quantitative Data

The efficiency of unnatural amino acid incorporation using the this compound method can vary significantly depending on the specific UAA, the position of incorporation within the protein, and the in vitro translation system used. The following table summarizes reported incorporation efficiencies for several UAAs.

Unnatural Amino AcidProtein ContextCodonIn Vitro SystemReported Yield/EfficiencyReference(s)
p-Acetyl-L-phenylalanine (pAcPhe)Green Fluorescent Protein (GFP)TAGE. coli S30~80% of wild-type GFP[4]
p-Benzoyl-L-phenylalanine (pBpa)Green Fluorescent Protein (GFP)TAGE. coli S30~50% of wild-type GFP[4]
p-Iodo-L-phenylalanine (pIPhe)Green Fluorescent Protein (GFP)TAGE. coli S30~100% of wild-type GFP[4]
O-Methyl-L-tyrosine (OMeTyr)uvGFPTAGE. coliQuantitative incorporation[5]
3-trifluoromethyl-3H-diazirin-3-yl-phenylalanine----[3]
Fluorinated Phenylalanine derivatives-TAGCell-freeEfficient incorporation[1]
(7-hydroxy-4-coumarin-yl)-ethylglycineT7 DNA PolymeraseTAGE. coliOptimized for high yield[6]

Note: The reported efficiencies are often relative to the expression of the wild-type protein and can be influenced by factors such as the choice of suppressor tRNA and the concentration of components in the cell-free system.

Experimental Protocols

Preparation of Truncated Suppressor tRNA by In Vitro Transcription

This protocol describes the preparation of a suppressor tRNA lacking the 3'-terminal CA dinucleotide (tRNA-C) via run-off transcription using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template encoding the suppressor tRNA gene downstream of a T7 promoter, digested with a restriction enzyme (e.g., FokI) that cleaves immediately after the C at position 74.

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 220 mM MgCl₂, 10 mM spermidine, 50 mM DTT)

  • NTPs (ATP, GTP, CTP, UTP) at 100 mM each

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Urea-PAGE supplies (12% polyacrylamide, 8 M urea, TBE buffer)

  • Crush and Soak Buffer (50 mM KOAc, 200 mM KCl, pH 7.5)

  • Nuclease-free water

Procedure:

  • Set up the in vitro transcription reaction in a nuclease-free tube on ice:

    • Linearized DNA template: 1 µg

    • 10x Transcription Buffer: 10 µL

    • 100 mM ATP: 2 µL

    • 100 mM CTP: 2 µL

    • 100 mM GTP: 2 µL

    • 100 mM UTP: 2 µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

    • Nuclease-free water to a final volume of 100 µL

  • Incubate the reaction at 37°C for 4-6 hours.

  • Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

  • Stop the reaction by adding 100 µL of 2x formamide loading buffer.

  • Purify the truncated tRNA by preparative 12% denaturing urea-PAGE.

  • Visualize the tRNA transcript by UV shadowing or staining with a suitable dye (e.g., SYBR Gold).

  • Excise the band corresponding to the truncated tRNA.

  • Elute the tRNA from the gel slice using the crush and soak method with Crush and Soak Buffer overnight at 4°C.[7]

  • Precipitate the tRNA with ethanol, wash with 70% ethanol, and resuspend the pellet in nuclease-free water.

  • Determine the concentration and purity of the tRNA by UV-Vis spectrophotometry (A260) and analytical denaturing PAGE.

Synthesis of N-protected UAA-Cyanomethyl Ester

This protocol describes a general method for the synthesis of N-(o-nitroveratryloxycarbonyl)-protected (NVOC) amino acid cyanomethyl esters.

Materials:

  • Unnatural Amino Acid (UAA)

  • o-Nitrobenzyl chloroformate (NVOC-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and water

  • Chloroacetonitrile

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-protection of the UAA:

    • Dissolve the UAA in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃.

    • Cool the solution to 0°C and add NVOC-Cl dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Extract the reaction mixture with EtOAc.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the N-NVOC-protected UAA.

  • Activation as a Cyanomethyl Ester:

    • Dissolve the N-NVOC-UAA in anhydrous DMF.

    • Add chloroacetonitrile and triethylamine.

    • Stir the reaction at room temperature for 4-6 hours.

    • Dilute the reaction with EtOAc and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the resulting N-NVOC-UAA-cyanomethyl ester by silica gel chromatography.

Chemical Aminoacylation of this compound

This protocol details the coupling of the activated UAA to this compound.

Materials:

  • This compound tri-lithium salt

  • Dowex 50W-X8 resin (tetrabutylammonium form)

  • N-NVOC-UAA-cyanomethyl ester

  • N,N-Dimethylformamide (DMF), anhydrous

  • HPLC system for purification

Procedure:

  • Prepare the tetrabutylammonium salt of this compound (TBA-pdCpA) by passing an aqueous solution of the this compound tri-lithium salt through a column of Dowex 50W-X8 resin in the TBA form. Lyophilize the eluate to obtain TBA-pdCpA as a powder.

  • Dissolve TBA-pdCpA in anhydrous DMF.

  • Add a 10-fold molar excess of the N-NVOC-UAA-cyanomethyl ester to the TBA-pdCpA solution.[1]

  • Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 2-4 hours.

  • Monitor the reaction progress by analytical reverse-phase HPLC.

  • Upon completion, purify the N-NVOC-UAA-pdCpA by preparative reverse-phase HPLC using a C18 column and a triethylammonium acetate or ammonium acetate buffer gradient with acetonitrile.

  • Lyophilize the collected fractions containing the desired product.

T4 RNA Ligase-Mediated Ligation of Aminoacyl-pdCpA to Truncated tRNA

This protocol describes the enzymatic ligation of the aminoacylated dinucleotide to the truncated suppressor tRNA.

Materials:

  • Purified N-NVOC-UAA-pdCpA

  • Purified truncated suppressor tRNA (tRNA-C)

  • T4 RNA Ligase

  • 10x T4 RNA Ligase Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 100 mM DTT, 10 mM ATP)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • In a nuclease-free microcentrifuge tube, combine the following on ice:

    • Truncated tRNA-C (e.g., 10 µM final concentration)

    • N-NVOC-UAA-pdCpA (e.g., 50 µM final concentration)

    • 10x T4 RNA Ligase Buffer: 2 µL

    • RNase Inhibitor: 0.5 µL

    • T4 RNA Ligase: 1-2 µL

    • Nuclease-free water to a final volume of 20 µL

  • Incubate the reaction at 16°C for 2 hours or at 4°C overnight.

  • Stop the reaction by adding EDTA to a final concentration of 25 mM.

  • Purify the full-length aminoacylated tRNA by ethanol precipitation or size-exclusion chromatography to remove unligated aminoacyl-pdCpA and enzyme.

  • Deprotection (if using a photolabile protecting group like NVOC):

    • Resuspend the purified, protected UAA-tRNA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

    • Irradiate the sample with a UV lamp (e.g., 365 nm) on ice for 5-10 minutes.

    • The deprotected UAA-tRNA is now ready for use in in vitro translation.

In Vitro Protein Synthesis with UAA-tRNA

This protocol provides a general outline for using the chemically aminoacylated tRNA in a commercially available E. coli-based cell-free protein synthesis system.

Materials:

  • Cell-free E. coli extract (e.g., S30 extract)

  • Premix solution containing buffers, amino acids (lacking the one corresponding to the UAA if it's a natural analog), NTPs, and an energy source.

  • Plasmid DNA or mRNA encoding the target protein with an in-frame amber (UAG) codon at the desired site.

  • Purified and deprotected UAA-tRNA(CUA)

  • Nuclease-free water

Procedure:

  • Thaw the cell-free extract and premix solution on ice.

  • Set up the in vitro translation reaction in a microcentrifuge tube on ice:

    • S30 extract: (as recommended by the manufacturer)

    • Premix solution: (as recommended by the manufacturer)

    • DNA/mRNA template: (e.g., 200-500 ng of plasmid DNA)

    • UAA-tRNA(CUA): (e.g., 20-50 µg)

    • Nuclease-free water to the final recommended reaction volume (e.g., 15-50 µL)

  • Mix the components gently by pipetting.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Analyze the protein expression by SDS-PAGE and Western blotting or by mass spectrometry to confirm the incorporation of the UAA. The yield of the full-length protein containing the UAA is indicative of the suppression efficiency.[4]

Concluding Remarks

The this compound-mediated chemical aminoacylation of tRNA is a robust and highly flexible method for the site-specific incorporation of a vast array of unnatural amino acids into proteins. This technique is particularly valuable for incorporating UAAs for which no orthogonal synthetase has been evolved. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to leverage this powerful technology for their protein engineering and drug discovery efforts. Careful optimization of each step, particularly the purification of intermediates and the final aminoacylated tRNA, is crucial for achieving high yields of the desired UAA-containing protein.

References

Application Notes & Protocols: Studying Ligase Enzyme Kinetics Using p-Coumaroyl-5'-adenylate (pdCpA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligases are a critical class of enzymes that catalyze the joining of two molecules, a process fundamental to cellular life.[1] This reaction is typically powered by the hydrolysis of a high-energy phosphate bond from a nucleotide triphosphate, such as ATP.[1] The general mechanism for many ligases proceeds in a two-step fashion:

  • Adenylation: The enzyme reacts with ATP to form a covalent enzyme-AMP intermediate, releasing pyrophosphate (PPi).

  • Transfer: The activated substrate (now adenylated) is transferred to the second substrate, forming the final product and releasing AMP.

Studying the complete two-step reaction can be complex, as the kinetics reflect the rates of both adenylation and substrate transfer. A powerful technique to deconstruct this process is to use a pre-formed, stable adenylated intermediate. This approach allows researchers to isolate and kinetically characterize the second step of the reaction—the transfer of the activated molecule to its acceptor—independent of the initial ATP-dependent adenylation.

This application note focuses on using p-coumaroyl-5'-adenylate (pdCpA), the adenylated intermediate of p-coumaric acid, as a tool to study the kinetics of 4-Coumarate:CoA Ligase (4CL) . This enzyme is a key player in the plant phenylpropanoid pathway, which synthesizes essential compounds like lignin and flavonoids.[1][2] By starting with this compound, one can directly measure the kinetic parameters associated with the transfer of the p-coumaroyl group to Coenzyme A (CoA).

The 4-Coumarate:CoA Ligase (4CL) Reaction

4-Coumarate:CoA Ligase (EC 6.2.1.12) catalyzes the formation of p-coumaroyl-CoA from p-coumaric acid. This reaction is the final shared step in the general phenylpropanoid pathway before branch pathways lead to a wide array of secondary metabolites.[2] The reaction mechanism is a classic two-step, ATP-dependent process.[1][3]

Ligase_Mechanism Intermediate Intermediate Intermediate2 Intermediate2

Principle of the this compound-based Assay

The standard assay for 4CL activity measures the formation of p-coumaroyl-CoA by monitoring the increase in absorbance at 333 nm, the characteristic absorption peak of the thioester product.[4][5] This assay, however, provides kinetic data (e.g., Km for p-coumaric acid, Km for ATP) for the overall reaction.

By providing this compound as the starting substrate in the absence of ATP, the assay specifically interrogates the second half-reaction. This allows for the precise determination of the kinetic parameters for Coenzyme A, providing deeper insight into the enzyme's catalytic efficiency in the final transfer step.

Protocols

Protocol 1: Enzymatic Synthesis and Purification of p-Coumaroyl-5'-adenylate (this compound)

This protocol describes a method for producing the this compound intermediate using the 4CL enzyme itself. The key is to run the reaction in the absence of the second substrate, CoA, allowing the adenylated intermediate to accumulate.

Materials:

  • Purified 4-Coumarate:CoA Ligase (4CL)

  • p-Coumaric acid

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (1.0 M, pH 8.0)

  • Pyrophosphatase (optional, to drive the reaction forward)

  • Reaction quench solution (e.g., 10% Formic Acid)

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Reaction Setup: Prepare a reaction mixture in a suitable volume (e.g., 1-5 mL). The final concentrations should be:

    • 100 mM Tris-HCl, pH 8.0

    • 5 mM MgCl₂

    • 5 mM ATP

    • 2 mM p-Coumaric acid

    • 1-2 U/mL Pyrophosphatase (optional)

  • Enzyme Addition: Start the reaction by adding purified 4CL enzyme to a final concentration of 5-10 µg/mL.

  • Incubation: Incubate the reaction at 30°C for 60-90 minutes. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing via HPLC to maximize the yield of the this compound intermediate.

  • Reaction Termination: Stop the reaction by adding an equal volume of quench solution (10% formic acid). Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Purification:

    • Filter the supernatant through a 0.22 µm filter.

    • Purify the this compound from the supernatant using a semi-preparative C18 HPLC column.

    • Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) for elution. The exact gradient will need to be optimized, but a linear gradient from 5% to 60% acetonitrile over 30 minutes is a good starting point.

    • Collect fractions and identify those containing this compound by UV detection and, ideally, mass spectrometry confirmation.

  • Quantification: Pool the pure fractions, lyophilize to remove the solvent, and resuspend in a small volume of assay buffer. Determine the concentration of this compound using UV-Vis spectrophotometry based on its molar extinction coefficient.

Workflow quant quant setup setup quant->setup data data plot plot data->plot

Protocol 2: Kinetic Characterization of 4CL using this compound

This protocol measures the rate of p-coumaroyl-CoA formation starting from this compound and Coenzyme A.

Materials:

  • Purified 4-Coumarate:CoA Ligase (4CL)

  • Purified and quantified p-Coumaroyl-5'-adenylate (this compound) from Protocol 1

  • Coenzyme A (CoA), lithium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (1.0 M, pH 8.0)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer or microplate reader capable of reading at 333 nm

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.

    • Substrate Stocks: Prepare a concentrated stock of this compound (e.g., 10 mM) in assay buffer. Prepare a range of CoA concentrations (e.g., 0-1000 µM) in assay buffer.

  • Reaction Setup:

    • In a microplate well or cuvette, combine the assay buffer, a fixed, saturating concentration of this compound (e.g., 200 µM), and a varying concentration of CoA. The total volume should be brought to just under the final reaction volume (e.g., 190 µL for a 200 µL final volume).

    • Prepare a blank for each CoA concentration containing all components except the enzyme.

  • Initiate Reaction: Start the reaction by adding a small volume of 4CL enzyme (e.g., 10 µL of a 1 µg/mL stock) to each well/cuvette. Mix quickly but gently.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 333 nm over time (e.g., every 15-30 seconds for 5-10 minutes). Ensure measurements are taken during the initial linear phase of the reaction.

  • Calculate Initial Velocity:

    • For each CoA concentration, plot Absorbance vs. Time.

    • Determine the slope of the initial linear portion of the curve (dA/dt).

    • Convert this rate to concentration/time (V₀) using the Beer-Lambert law (A = εcl), where ε for p-coumaroyl-CoA is ~21,000 M⁻¹cm⁻¹.

  • Determine Kinetic Parameters:

    • Plot the calculated initial velocities (V₀) against the corresponding CoA concentrations ([CoA]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ for CoA and the Vₘₐₓ.

    • Calculate kcat from the Vₘₐₓ value (kcat = Vₘₐₓ / [E]t), where [E]t is the total enzyme concentration in the assay.

Data Presentation

Kinetic data should be summarized in clear, well-structured tables to allow for easy comparison. Below are examples of how to present data from both a standard (overall) 4CL assay and the proposed this compound-based assay.

Table 1: Kinetic Parameters for the Overall 4CL Reaction Data derived from a study on Mulberry 4CL (Ma4CL3), which used p-coumaric acid as the substrate in the presence of ATP and CoA.[6]

SubstrateKₘ (µM)Vₘₐₓ (nkat mg⁻¹)
p-Coumaric Acid10.494.4
Caffeic Acid19.461.8
Cinnamic Acid13.920.9

Table 2: Hypothetical Kinetic Parameters for the 4CL Thioester Formation Step This table illustrates the type of data that would be obtained using the this compound-based assay (Protocol 2).

SubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Coenzyme A1505.23.47 x 10⁴

Application in Drug Development

The phenylpropanoid pathway is essential for plant survival and produces compounds with significant commercial and pharmaceutical value. 4CL, as a central enzyme in this pathway, is a potential target for herbicides or for metabolic engineering to enhance the production of valuable phytochemicals.

  • Inhibitor Screening: The this compound-based assay is an excellent tool for screening compound libraries for inhibitors that specifically target the second step of the ligase reaction. This allows for the identification of inhibitors that may bind to the CoA binding site or the active site during the transferase step, rather than the ATP-binding site.

  • Mechanism of Action Studies: For a known inhibitor of 4CL, this assay can help determine its mechanism. If an inhibitor is potent in the overall assay but inactive in the this compound-based assay, it likely targets the initial adenylation step (e.g., an ATP competitor). Conversely, if it inhibits both assays, it may target the transferase step or induce a conformational change that affects both half-reactions.

Conclusion

The use of a pre-synthesized adenylated intermediate like p-coumaroyl-5'-adenylate provides a sophisticated approach to dissecting the kinetic mechanism of ligases such as 4CL. By isolating the second half-reaction, researchers can gain more detailed insights into substrate specificity (for the acceptor molecule), catalytic efficiency of the transfer step, and the mechanism of inhibitors. This methodology enhances the toolkit available to enzymologists and drug development professionals for the detailed characterization of this important enzyme class.

Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCA p-Coumaric Acid Cin->pCA C4H pCCoA p-Coumaroyl-CoA pCA->pCCoA 4CL (ATP, CoA -> AMP, PPi) Flav Flavonoids pCCoA->Flav CHS etc. Lig Lignin pCCoA->Lig CCR, CAD etc.

References

Application Notes and Protocols: pdCpA in the Construction of Synthetic tRNAs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in chemical biology, protein engineering, and drug development. This technique allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, enabling detailed studies of protein structure and function, as well as the creation of proteins with enhanced therapeutic properties. A cornerstone of this methodology is the generation of misacylated transfer RNAs (tRNAs), which are engineered to carry ncAAs in response to specific codons, typically nonsense or frameshift codons.

A widely used and versatile method for generating these synthetic tRNAs involves the chemical aminoacylation of the dinucleotide 5'-phospho-2'-deoxycytidylylriboadenosine (pdCpA). This aminoacylated this compound is then enzymatically ligated to a truncated tRNA molecule (lacking its 3'-terminal CA nucleotides) using T4 RNA ligase. The use of this compound simplifies the chemical synthesis of the aminoacylated dinucleotide compared to its fully ribo counterpart, pCpA, without significantly compromising its efficiency in protein synthesis.[1][2]

These application notes provide a comprehensive overview of the use of this compound in the construction of synthetic tRNAs, including detailed experimental protocols and a summary of reported quantitative data.

Applications of this compound-Constructed Synthetic tRNAs

Synthetic tRNAs generated using the this compound method have a broad range of applications in basic research and drug development:

  • Protein Mutagenesis: Site-specific incorporation of ncAAs allows for the precise modification of protein backbones and side chains to probe enzyme mechanisms, protein-protein interactions, and protein stability.[3][4]

  • Biophysical Probes: Fluorescent, photo-crosslinking, or spin-labeled ncAAs can be incorporated to study protein dynamics, conformation, and interactions in vitro and in living cells.[5]

  • Therapeutic Protein Engineering: The introduction of ncAAs can be used to improve the pharmacokinetic properties of protein drugs, for example, by enabling site-specific PEGylation or the introduction of novel functionalities for targeted drug delivery.

  • Novel Biomaterials: The incorporation of ncAAs can be used to create proteins with novel structural and material properties.

  • Elucidation of Biological Mechanisms: Synthetic tRNAs are instrumental in studying the mechanisms of translation and the function of the ribosome.[6]

Experimental Workflow

The overall workflow for the construction of synthetic tRNAs using this compound can be divided into four main stages:

  • Preparation of N-protected, activated ncAA: The α-amino group of the non-canonical amino acid is protected, and the carboxyl group is activated to facilitate the subsequent chemical aminoacylation.

  • Chemical Aminoacylation of this compound: The protected and activated ncAA is chemically ligated to the 2' or 3'-hydroxyl group of the terminal adenosine of this compound.

  • T4 RNA Ligase-Mediated Ligation: The aminoacylated this compound is enzymatically ligated to a truncated suppressor tRNA transcript (tRNA-COH).

  • Deprotection and Purification: The protecting group on the ncAA is removed, and the full-length, aminoacylated tRNA is purified.

experimental_workflow cluster_0 Preparation of ncAA cluster_1 Chemical Aminoacylation cluster_2 Enzymatic Ligation cluster_3 Final Product ncAA Non-Canonical Amino Acid (ncAA) protected_ncAA N-protected ncAA ncAA->protected_ncAA Protection activated_ncAA N-protected, Activated ncAA (e.g., Cyanomethyl Ester) protected_ncAA->activated_ncAA Activation aminoacyl_this compound Aminoacyl-pdCpA activated_ncAA->aminoacyl_this compound Chemical Ligation This compound This compound This compound->aminoacyl_this compound full_length_tRNA Protected Aminoacyl-tRNA aminoacyl_this compound->full_length_tRNA T4 RNA Ligase truncated_tRNA Truncated tRNA (tRNA-COH) truncated_tRNA->full_length_tRNA deprotected_tRNA Deprotected, Purified Aminoacyl-tRNA full_length_tRNA->deprotected_tRNA Deprotection & Purification

Quantitative Data

The efficiency of each step in the construction of synthetic tRNAs can vary depending on the specific non-canonical amino acid, the tRNA sequence, and the reaction conditions. The following tables summarize reported quantitative data for key steps in the process.

Table 1: Efficiency of Chemical Aminoacylation of this compound

Non-Canonical Amino Acid DerivativeActivating GroupYield (%)Reference
N-(4-pentenoyl) fluorinated amino acidsCyanomethyl ester40 - 90[7]
N-pentenoyl-L-2-naphthylalanineCyanomethyl esterHigh (not specified)[8][9][10]
DMT-thiothreonylNot specifiedNot specified[4]
DMT-allo-thiothreonylNot specifiedNot specified[4]

Table 2: Efficiency of T4 RNA Ligase-Mediated Ligation and Translational Suppression

Aminoacyl-pdCpA DerivativetRNALigation Yield (%)Suppression Efficiency (%)Reference
Various chemically acylated pCpA derivativesE. coli tRNAPhe-COH20 - 65Not Applicable[11]
DMT-thiothreonyl-pdCpAtRNACUA-COHNot specified28[4]
L-thiothreonyl-pdCpAtRNACUA-COHNot specified43[4]
DMT-allo-thiothreonyl-pdCpAtRNACUA-COHNot specified26[4]
L-allo-thiothreonyl-pdCpAtRNACUA-COHNot specified45[4]

Experimental Protocols

Protocol 1: Chemical Aminoacylation of this compound

This protocol describes the chemical aminoacylation of this compound with an N-protected, cyanomethyl-activated non-canonical amino acid.[7]

Materials:

  • N-protected amino acid cyanomethyl ester

  • This compound, tetra-n-butylammonium (TBA) salt

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the TBA salt of this compound and the N-protected amino acid cyanomethyl ester in anhydrous DMF. A typical molar ratio is 1:10 (this compound:activated ester).[7]

  • The reaction is typically carried out at room temperature. The reaction progress can be monitored by HPLC.

  • Upon completion, the reaction mixture is typically purified by reversed-phase HPLC to isolate the aminoacylated this compound.

aminoacylation_protocol start Start dissolve Dissolve TBA-pdCpA and activated ncAA in anhydrous DMF start->dissolve react React at room temperature dissolve->react monitor Monitor reaction by HPLC react->monitor purify Purify aminoacyl-pdCpA by reversed-phase HPLC monitor->purify end End purify->end

Protocol 2: T4 RNA Ligase-Mediated Ligation of Aminoacyl-pdCpA to Truncated tRNA

This protocol details the enzymatic ligation of the purified aminoacyl-pdCpA to a truncated tRNA transcript (tRNA-COH).[12][13]

Materials:

  • Aminoacyl-pdCpA

  • Truncated tRNA (tRNA-COH)

  • T4 RNA Ligase

  • T4 RNA Ligase Reaction Buffer (typically 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • RNase Inhibitor (optional)

  • PEG 8000 (optional, can enhance ligation efficiency)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) supplies

Procedure:

  • Set up the ligation reaction on ice. A typical 20 µL reaction includes:

    • 1X T4 RNA Ligase Reaction Buffer

    • 1 mM ATP

    • Aminoacyl-pdCpA (e.g., 40-200 pmol)

    • Truncated tRNA (e.g., 20 pmol)

    • 10 units of T4 RNA Ligase

    • (Optional) 15-25% (w/v) PEG 8000

    • (Optional) RNase Inhibitor

  • Incubate the reaction at 16°C overnight or at 25°C for 2 hours.[13]

  • The ligation efficiency can be analyzed by denaturing PAGE. The ligated, full-length tRNA will migrate slower than the truncated tRNA.

  • The ligated product can be purified by preparative denaturing PAGE or HPLC.

ligation_protocol start Start setup Set up ligation reaction on ice with: - Aminoacyl-pdCpA - Truncated tRNA - T4 RNA Ligase & Buffer - ATP start->setup incubate Incubate at 16°C overnight or 25°C for 2 hours setup->incubate analyze Analyze ligation efficiency by denaturing PAGE incubate->analyze purify Purify full-length aminoacyl-tRNA (PAGE or HPLC) analyze->purify end End purify->end

Protocol 3: Purification of Aminoacylated tRNA by HPLC

Reversed-phase HPLC is a powerful method for purifying the final aminoacylated tRNA product.

Materials:

  • Crude aminoacylated tRNA reaction mixture

  • HPLC system with a C4 or C18 reversed-phase column

  • Buffer A (e.g., 20 mM NH4OAc pH 5.5, 10 mM MgOAc2, 400 mM NaCl, and 5% (v/v) methanol)

  • Buffer B (e.g., Buffer A with a higher percentage of methanol)

Procedure:

  • Equilibrate the reversed-phase column with Buffer A.

  • Dilute the reaction mixture in Buffer A and inject it onto the column.

  • Elute the bound molecules using a linear gradient of Buffer B. The more hydrophobic aminoacylated tRNA will elute later than the unacylated tRNA.

  • Collect fractions and analyze them by denaturing PAGE to identify those containing the pure aminoacylated tRNA.

  • Pool the pure fractions and precipitate the tRNA, for example, with ethanol.

Conclusion

The use of this compound for the construction of synthetic tRNAs is a robust and widely adopted methodology that has been instrumental in advancing the field of genetic code expansion. The protocols and data presented here provide a valuable resource for researchers seeking to employ this powerful technique for their own studies in protein engineering and drug discovery. While the efficiency of the process can be influenced by the specific non-canonical amino acid and tRNA, the general workflow remains a reliable approach for generating custom-designed proteins with novel functionalities.

References

Experimental Workflow for 3'-End RNA Labeling via pdCpA Ligation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted labeling of RNA molecules is a cornerstone of modern molecular biology, enabling a deeper understanding of RNA structure, function, and metabolism. One of the most robust and widely utilized methods for 3'-end labeling of RNA is the enzymatic ligation of a cytidine 3',5'-bisphosphate derivative, commonly a radiolabeled [5'-32P]pCp or a fluorescently tagged pCp (pdCpA), using T4 RNA Ligase 1. This enzyme catalyzes the formation of a phosphodiester bond between the 5'-phosphate of the this compound donor and the 3'-hydroxyl of an RNA acceptor molecule. This technique is instrumental in a variety of applications, from fundamental research in RNA processing to the development of RNA-based therapeutics.

This document provides a comprehensive overview of the experimental workflow for this compound ligation, including detailed protocols, quantitative data for reaction optimization, and troubleshooting guidance to ensure successful and reproducible results.

Applications of this compound Ligation

  • RNA Structure Analysis: 3'-end labeled RNAs are critical substrates for nuclease protection assays and chemical probing experiments to elucidate RNA secondary and tertiary structures.

  • RNA-Protein Interaction Studies: Techniques such as UV crosslinking and immunoprecipitation (CLIP) often employ 3'-end labeling to identify the binding sites of RNA-binding proteins.

  • RNA Sequencing: The ligation of a 3' adapter is a key step in the preparation of small RNA libraries for next-generation sequencing (NGS), allowing for the profiling of microRNAs and other small non-coding RNAs.

  • In Vitro Transcription and RNA Processing Studies: Labeled RNA transcripts are used to monitor the activity of enzymes involved in RNA splicing, polyadenylation, and degradation.

  • Fluorescence-Based Detection: The use of fluorescently labeled this compound enables the tracking and quantification of RNA in various cell-based assays and imaging applications.

Factors Influencing Ligation Efficiency

The success of a this compound ligation reaction is dependent on several key factors:

  • T4 RNA Ligase: The quality and concentration of the T4 RNA Ligase are paramount. It is crucial to use a high-quality, RNase-free enzyme preparation.

  • RNA Substrate: The sequence and secondary structure of the RNA at its 3'-terminus can significantly impact ligation efficiency. T4 RNA Ligase preferentially ligates to single-stranded RNA regions.

  • This compound Donor: The purity and concentration of the this compound donor, whether radiolabeled or fluorescently tagged, are critical. For optimal results, the this compound should be at least equimolar to the available 3'-hydroxyl ends of the RNA.[1]

  • Reaction Buffer Components: The composition of the reaction buffer, including the concentrations of ATP, MgCl2, and DTT, must be optimized for ligase activity.

  • Additives: The inclusion of reagents like polyethylene glycol (PEG) and dimethyl sulfoxide (DMSO) can significantly enhance ligation efficiency, particularly for structured RNA substrates.

Quantitative Data for Reaction Optimization

The following tables summarize quantitative data on the effects of various reaction parameters on this compound ligation efficiency. This information can be used as a starting point for optimizing the ligation of your specific RNA of interest.

Parameter Condition Ligation Efficiency (%) Notes
PEG 8000 Concentration 0%<1PEG is crucial for efficient ligation.
12.5%~50-70A good starting concentration for many applications.
25%>90Can approach 100% efficiency for some substrates.
T4 RNA Ligase 1 Concentration 10 unitsSubstrate DependentSufficient for many standard reactions.
20 unitsIncreased efficiency for difficult substratesHigher concentrations may be needed for structured RNAs.
Incubation Temperature 4°CHighOptimal for prolonged incubations (overnight).
16°CHighA common temperature for overnight ligations.
25°CModerate to HighSuitable for shorter incubation times (1-4 hours).
37°CLowGenerally not recommended as it can lead to RNA degradation.
Incubation Time 1 hourModerateSufficient for some substrates with optimized conditions.
4 hoursHighA good endpoint for many reactions.
Overnight (12-16 hours)Very HighOften yields the highest ligation efficiency.
This compound:RNA Molar Ratio 1:1Good starting pointShould be optimized for each RNA substrate.
>1:1Can increase efficiencyA higher ratio of this compound to RNA can drive the reaction forward.

Note: Ligation efficiencies are highly dependent on the specific RNA substrate and the purity of all reaction components. The data presented here are based on published studies and should be used as a guide for optimization.

Experimental Protocols

Protocol 1: 3'-End Labeling of RNA with [5'-32P]pCp

This protocol is suitable for applications requiring high sensitivity, such as nuclease protection assays.

Materials:

  • RNA of interest (10-100 pmol)

  • [5'-32P]pCp (≥3000 Ci/mmol)

  • T4 RNA Ligase 1 (e.g., NEB #M0204)

  • 10X T4 RNA Ligase Reaction Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)

  • 10 mM ATP

  • RNase-free water

  • DMSO (optional, for structured RNA)

  • PEG 8000 (optional, for enhanced efficiency)

  • RNase inhibitor (e.g., RNasin)

  • Sephadex G-25 or G-50 spin column for purification

Procedure:

  • In an RNase-free microcentrifuge tube, combine the following on ice:

    • RNA: 10-100 pmol

    • 10X T4 RNA Ligase Buffer: 2 µL

    • 10 mM ATP: 1 µL

    • [5'-32P]pCp: Equimolar amount to RNA (e.g., 10-100 pmol)

    • DMSO (optional): to a final concentration of 10% (v/v)

    • PEG 8000 (optional): to a final concentration of 15-25% (w/v)

    • RNase inhibitor: 20 units

    • RNase-free water: to a final volume of 19 µL

  • Mix gently by pipetting up and down.

  • Add 1 µL of T4 RNA Ligase 1 (10-20 units).

  • Mix gently and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate at 16°C overnight (12-16 hours). For some substrates, incubation at 4°C may also be effective.[2]

  • Stop the reaction by adding 1 µL of 0.5 M EDTA.

  • Purify the labeled RNA from unincorporated [5'-32P]pCp using a Sephadex G-25 or G-50 spin column according to the manufacturer's instructions.

  • Analyze the labeled RNA by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography.

Protocol 2: 3'-End Labeling of RNA with Fluorescently Labeled this compound

This protocol is ideal for applications where non-radioactive detection is preferred, such as fluorescence microscopy or flow cytometry.

Materials:

  • RNA of interest (10-100 pmol)

  • Fluorescently labeled this compound (e.g., Cy3-pCp, Cy5-pCp)

  • T4 RNA Ligase 1 (e.g., NEB #M0204)

  • 10X T4 RNA Ligase Reaction Buffer

  • 10 mM ATP

  • RNase-free water

  • DMSO (optional)

  • PEG 8000 (optional)

  • RNase inhibitor

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate (pH 5.2)

Procedure:

  • Set up the ligation reaction as described in Protocol 1, substituting the [5'-32P]pCp with an equimolar amount of the desired fluorescently labeled this compound.

  • Incubate the reaction at 25°C for 1-4 hours or at 16°C overnight.

  • Stop the reaction by adding 1 µL of 0.5 M EDTA.

  • Purify the fluorescently labeled RNA by ethanol precipitation:

    • Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2).

    • Add 2.5-3 volumes of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

    • Centrifuge at high speed (≥12,000 x g) for 20-30 minutes at 4°C.

    • Carefully remove the supernatant.

    • Wash the pellet with 500 µL of ice-cold 70% ethanol.

    • Centrifuge for 5-10 minutes at 4°C.

    • Remove the supernatant and air-dry the pellet for 5-10 minutes.

    • Resuspend the pellet in an appropriate volume of RNase-free water or buffer.

  • Analyze the labeled RNA by denaturing PAGE and visualize using a suitable fluorescence imager.

Mandatory Visualizations

pdCpA_Ligation_Workflow cluster_preparation Reaction Preparation cluster_reaction Ligation Reaction cluster_purification Purification cluster_analysis Analysis RNA RNA Substrate (3'-OH) Incubation Incubation (16°C, Overnight) RNA->Incubation This compound This compound Donor (5'-P) This compound->Incubation Ligase T4 RNA Ligase 1 Ligase->Incubation Buffer Reaction Buffer (ATP, Mg2+) Buffer->Incubation Additives Additives (PEG, DMSO) Additives->Incubation Purify Removal of Unligated this compound (Spin Column or Precipitation) Incubation->Purify Ligated RNA Product PAGE Denaturing PAGE Purify->PAGE Detection Detection (Autoradiography or Fluorescence Imaging) PAGE->Detection

Caption: Experimental workflow for this compound ligation.

T4_RNA_Ligase_Mechanism cluster_step1 Step 1: Adenylylation of Ligase cluster_step2 Step 2: Transfer of AMP to Donor cluster_step3 Step 3: Phosphodiester Bond Formation E_ATP T4 RNA Ligase + ATP E_AMP Ligase-AMP Intermediate + PPi E_ATP->E_AMP AppCp Adenylylated this compound (AppCp) E_AMP->AppCp E_AMP->AppCp This compound This compound (5'-P) Ligated_Product Labeled RNA (RNA-pCp) + AMP AppCp->Ligated_Product AppCp->Ligated_Product RNA RNA (3'-OH) RNA->Ligated_Product

Caption: Mechanism of T4 RNA Ligase 1 in this compound ligation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No ligation product Inactive T4 RNA LigaseUse a fresh aliquot of enzyme. Perform a positive control with a known good RNA substrate.
Degraded RNA substrateVerify RNA integrity on a denaturing gel. Use RNase inhibitors and maintain an RNase-free environment.
Degraded ATPAliquot ATP and avoid multiple freeze-thaw cycles.
Incorrect buffer compositionUse the recommended reaction buffer for the specific T4 RNA Ligase.
RNA has a 3'-phosphate or cyclic 2',3'-phosphateTreat RNA with T4 Polynucleotide Kinase to remove 3'-phosphate or use a phosphatase.
Low ligation efficiency Suboptimal reaction conditionsOptimize incubation time, temperature, and enzyme concentration.
Presence of inhibitors in the RNA samplePurify the RNA by ethanol precipitation or column purification to remove salts, EDTA, etc.
Secondary structure at the 3'-end of the RNAAdd DMSO (10-20%) to the reaction to help denature the RNA. Increase the incubation temperature slightly (e.g., to 25°C for a shorter time), but be mindful of potential RNA degradation.
Insufficient this compound concentrationIncrease the molar ratio of this compound to RNA (e.g., 2:1 or 5:1).[1]
Smearing on the gel RNA degradationUse fresh, high-quality RNA. Add RNase inhibitor to the reaction.
Nuclease contamination in enzyme or reagentsUse nuclease-free water and reagents. Use a fresh, high-quality ligase.
Gel electrophoresis issuesEnsure the gel and running buffer are prepared correctly. Run the gel at an appropriate voltage.
High background of unligated this compound Inefficient purificationEnsure the spin column is appropriate for the size of your RNA and follow the manufacturer's protocol carefully. For ethanol precipitation, ensure complete removal of the supernatant.
High concentration of this compound in the reactionOptimize the this compound:RNA molar ratio. While an excess can drive the reaction, a very large excess can be difficult to remove.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing pdCpA Ligation to tRNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of pdCpA ligation to tRNA.

Troubleshooting Guide

Low or no ligation product is a common issue in this compound ligation to tRNA. This guide provides a systematic approach to identify and resolve potential problems in your experimental workflow.

Logical Diagram of Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low/No Ligation Product check_substrates 1. Check Substrate Quality start->check_substrates sub_q1 Is tRNA intact and correctly folded? check_substrates->sub_q1 check_reaction_conditions 2. Verify Reaction Conditions reac_q1 Are concentrations of all components optimal? check_reaction_conditions->reac_q1 check_enzyme_activity 3. Assess Enzyme Activity enz_q1 Is the T4 RNA Ligase active? check_enzyme_activity->enz_q1 analyze_products 4. Analyze Ligation Products success Successful Ligation analyze_products->success sub_q2 Is this compound pure and free of contaminants? sub_q1->sub_q2 Yes troubleshoot_tRNA Troubleshoot tRNA: - Purify tRNA by PAGE - Refold by heating and cooling sub_q1->troubleshoot_tRNA No sub_q2->check_reaction_conditions Yes troubleshoot_this compound Troubleshoot this compound: - HPLC purification - Check for hydrolysis sub_q2->troubleshoot_this compound No troubleshoot_tRNA->check_substrates troubleshoot_this compound->check_substrates reac_q2 Is the buffer composition correct (pH, Mg2+, ATP, DTT)? reac_q1->reac_q2 Yes troubleshoot_conc Troubleshoot Concentrations: - Titrate tRNA, this compound, and enzyme - Use NEBioCalculator for molar ratios reac_q1->troubleshoot_conc No reac_q3 Are incubation time and temperature appropriate? reac_q2->reac_q3 Yes troubleshoot_buffer Troubleshoot Buffer: - Prepare fresh buffer - Ensure correct component concentrations reac_q2->troubleshoot_buffer No reac_q3->check_enzyme_activity Yes troubleshoot_incubation Troubleshoot Incubation: - Optimize time (e.g., 1-4 hours) - Optimize temperature (e.g., 16-25°C) reac_q3->troubleshoot_incubation No troubleshoot_conc->check_reaction_conditions troubleshoot_buffer->check_reaction_conditions troubleshoot_incubation->check_reaction_conditions enz_q1->analyze_products Yes troubleshoot_enzyme Troubleshoot Enzyme: - Use a fresh aliquot of ligase - Perform a positive control ligation enz_q1->troubleshoot_enzyme No troubleshoot_enzyme->check_enzyme_activity

Caption: A step-by-step workflow for troubleshooting low-yield this compound to tRNA ligation experiments.

Frequently Asked Questions (FAQs)

Substrate-Related Issues

Q1: My tRNA is degraded or improperly folded. How can I improve its quality?

A1: The quality of the tRNA acceptor is critical for efficient ligation.

  • Integrity Check: Analyze your tRNA on a denaturing polyacrylamide gel (Urea-PAGE) to check for degradation. A sharp, single band indicates high integrity.

  • Purification: If you observe multiple bands or smearing, purify the tRNA using denaturing PAGE.

  • Refolding: To ensure proper folding, heat the purified tRNA to 80-85°C for 2 minutes, then cool it to room temperature for 3 minutes. Add MgCl₂ to a final concentration of 10 mM and incubate at 37°C for 5 minutes.[1]

Q2: How can I ensure the quality of my aminoacyl-pdCpA?

A2: The purity of the aminoacyl-pdCpA donor is crucial.

  • Purification: Use HPLC to purify the synthesized aminoacyl-pdCpA to remove any unreacted this compound, amino acid, and other contaminants.[2]

  • Stability: The aminoacyl ester bond in aminoacyl-pdCpA is labile, especially at alkaline pH. Prepare it fresh or store it appropriately at low temperatures and neutral or slightly acidic pH to prevent hydrolysis.

Reaction Condition Issues

Q3: What are the optimal concentrations of tRNA, this compound, and T4 RNA Ligase?

A3: The optimal concentrations can vary, but here are some general guidelines. It is recommended to perform a titration to find the optimal ratio for your specific tRNA and amino acid.

ComponentRecommended Concentration Range
Truncated tRNA (-CA)10-20 µM
Aminoacyl-pdCpA50-200 µM (5-10 fold molar excess to tRNA)
T4 RNA Ligase 11-2 µM (10-20 units/µL)

Note: The molar ratio of vector to insert is a critical factor in ligation reactions. Varying the molar ratio of tRNA to this compound from 1:1 to 1:10 can help optimize ligation efficiency.

Q4: What is the optimal reaction buffer composition?

A4: A standard T4 RNA Ligase buffer is generally used. Ensure all components are at the correct concentration and the buffer is fresh.

ComponentFinal Concentration
Tris-HCl (pH 7.5-8.0)50 mM
MgCl₂10 mM
DTT10 mM
ATP1 mM

Note: ATP is sensitive to freeze-thaw cycles. Use a fresh aliquot of buffer or supplement with fresh ATP if you suspect degradation. The addition of 10% (v/v) DMSO can be required for pCp ligation.[3]

Q5: What are the optimal incubation temperature and time?

A5: The optimal temperature and time are a trade-off between enzyme activity and the stability of the substrates.

  • Temperature: While T4 RNA Ligase has activity over a broad range of temperatures, 16°C to 25°C is commonly used for RNA ligation.[4] Higher temperatures can decrease ligase stability and may not be suitable for all substrates.[4]

  • Time: Incubation times can range from 1 to 4 hours, or overnight at 16°C. Longer incubation times do not always lead to higher yields and can sometimes result in product degradation. It is best to perform a time-course experiment to determine the optimal incubation time. In some cases, ligation can reach completion in under 2 hours.[4]

Enzyme-Related Issues

Q6: How do I know if my T4 RNA Ligase is active?

A6: Enzyme inactivity is a common cause of ligation failure.

  • Use a Fresh Aliquot: T4 RNA Ligase is sensitive to repeated freeze-thaw cycles and improper storage. Always use a fresh aliquot if you suspect a problem.

  • Positive Control: Perform a ligation reaction with a known-good donor and acceptor RNA to confirm that the enzyme is active.

Analysis and Product-Related Issues

Q7: How should I analyze the ligation product?

A7: Denaturing acidic polyacrylamide gel electrophoresis (PAGE) is the standard method for analyzing the ligation product.

  • Gel System: An 8% denaturing PAGE at pH 5.2 is commonly used to separate the ligated tRNA from the unligated truncated tRNA.[5]

  • Staining: The gel can be stained with methylene blue or a fluorescent RNA stain to visualize the bands. The ligated product will migrate slower than the truncated tRNA.

Q8: I see a band at the expected size, but the yield is still low. What else can I do?

A8: If you have optimized all the above parameters and the yield is still low, consider the following:

  • Molecular Crowding Agents: The addition of polyethylene glycol (PEG) 8000 to a final concentration of 15-25% can significantly enhance ligation efficiency by increasing the effective concentration of the reactants.

  • tRNA Structure: The secondary and tertiary structure of the tRNA can sometimes hinder the accessibility of the 3' end. Ensure your tRNA is correctly folded. In some cases, using a splinted ligation approach with a DNA oligonucleotide that hybridizes to the 3' end of the tRNA can improve efficiency for highly structured RNAs.[6]

  • Amino Acid Properties: The chemical properties of the amino acid attached to the this compound can influence ligation efficiency. Bulky or charged amino acids may sterically hinder the enzyme.

Experimental Protocols

Protocol 1: General this compound Ligation to tRNA

This protocol provides a starting point for the ligation of an aminoacyl-pdCpA to a truncated tRNA (-CA).

Materials:

  • Truncated tRNA (-CA)

  • Aminoacyl-pdCpA

  • T4 RNA Ligase 1 (e.g., NEB #M0204)

  • 10X T4 RNA Ligase Reaction Buffer

  • Nuclease-free water

Procedure:

  • Prepare the tRNA: Resuspend the truncated tRNA in nuclease-free water. If necessary, refold the tRNA as described in Q1.

  • Set up the ligation reaction: On ice, combine the following in a nuclease-free microcentrifuge tube:

ComponentVolumeFinal Concentration
10X T4 RNA Ligase Buffer2 µL1X
Truncated tRNA (e.g., 200 µM stock)1 µL10 µM
Aminoacyl-pdCpA (e.g., 1 mM stock)2 µL100 µM
Nuclease-free waterto 19 µL-
T4 RNA Ligase 1 (10 units/µL)1 µL0.5 units/µL
Total Volume 20 µL
  • Incubate: Mix gently by pipetting and incubate at 16°C for 4 hours or at 25°C for 1-2 hours.

  • Stop the reaction: Stop the reaction by adding an equal volume of 2X formamide loading buffer.

  • Analyze the product: Analyze the ligation product by denaturing acidic PAGE as described in Q7.

Protocol 2: Analysis of Ligation Product by Denaturing Acidic PAGE

Materials:

  • Acrylamide/Bis-acrylamide solution (19:1)

  • Urea

  • 10X TBE Buffer

  • Ammonium persulfate (APS)

  • TEMED

  • Sodium acetate

  • Acetic acid

  • 2X Formamide Loading Buffer

  • Methylene blue staining solution

Procedure:

  • Prepare the gel:

    • For an 8% gel, mix the appropriate amounts of acrylamide/bis-acrylamide solution, urea, 10X TBE, and water.

    • Dissolve the urea completely.

    • Add APS and TEMED to initiate polymerization and cast the gel.

  • Prepare the running buffer: Prepare 1X acidic running buffer (e.g., 100 mM sodium acetate, pH 5.2).

  • Prepare the samples: Heat the ligation reaction mixed with loading buffer at 95°C for 3 minutes and then place on ice.

  • Run the gel:

    • Assemble the gel apparatus and pre-run the gel for at least 30 minutes.

    • Load the samples and run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel:

    • Carefully remove the gel and place it in the methylene blue staining solution for 10-15 minutes.

    • Destain the gel with water until the bands are clearly visible. The ligated tRNA will be a slower migrating band compared to the unligated truncated tRNA.

Signaling Pathways and Experimental Workflows

Diagram of the this compound Ligation Reaction

LigationReaction cluster_reactants Reactants cluster_enzyme Enzyme and Cofactors tRNA Truncated tRNA (-CA) 3'-OH product Aminoacylated tRNA (Full-length) tRNA->product Ligation This compound Aminoacyl-pdCpA 5'-phosphate This compound->product ligase T4 RNA Ligase 1 ligase->product atp ATP atp->ligase mg2 Mg2+ mg2->ligase

Caption: The key components involved in the T4 RNA Ligase 1 catalyzed ligation of aminoacyl-pdCpA to a truncated tRNA.

References

troubleshooting failed pdCpA synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enzymatic synthesis of 3',5'-bisphosphate (pdCpA).

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for this compound synthesis?

The most common enzyme used for the synthesis of this compound is T4 RNA Ligase 1. This enzyme catalyzes the ATP-dependent ligation of a 5'-phosphoryl-terminated donor (pCp) to a 3'-hydroxyl-terminated acceptor. In the context of this compound synthesis, pCp acts as both the donor and the acceptor in a self-ligation reaction, or it can be ligated to another molecule with a 3'-hydroxyl group.

Q2: What are the critical components of a this compound synthesis reaction using T4 RNA Ligase 1?

A typical reaction mixture includes the T4 RNA Ligase 1 enzyme, the substrate (pCp), ATP as an energy source, and a reaction buffer containing Tris-HCl, MgCl₂, and DTT. Additives like polyethylene glycol (PEG) and dimethyl sulfoxide (DMSO) can also be included to enhance the reaction efficiency.

Q3: What is the expected yield for a this compound synthesis reaction?

The yield of this compound synthesis can vary significantly based on the reaction conditions, purity of reagents, and the specific protocol used. Under optimized conditions, yields can be high, but it is not uncommon to experience low yields, which this guide aims to troubleshoot. For instance, in similar ligation reactions, ligation efficiencies can range from 20-78%.[1][2]

Troubleshooting Guide

Low or No Product Yield

Issue: After performing the synthesis reaction, analysis by HPLC or gel electrophoresis shows a low yield or complete absence of the desired this compound product.

Possible Causes and Solutions:

  • Inactive T4 RNA Ligase:

    • Cause: The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use a fresh aliquot of T4 RNA Ligase. It is recommended to store the enzyme at -20°C in a non-frost-free freezer and to keep it on ice only for short periods during reaction setup.[3] To test the activity of your ligase, perform a control reaction with a substrate known to work, such as Lambda-HindIII digested DNA for T4 DNA ligase, or a control RNA ligation.[4]

  • Degraded ATP:

    • Cause: ATP is susceptible to degradation, especially after multiple freeze-thaw cycles or if the buffer is old.

    • Solution: Use a fresh stock of ATP. Ensure the final concentration in the reaction is optimal, typically around 1 mM.[5][6] Note that for T4 DNA ligase, deoxyribo-ATP will not work as a substitute for ribo-ATP.[7]

  • Sub-optimal Reaction Conditions:

    • Cause: The temperature, incubation time, or buffer composition may not be optimal for the reaction.

    • Solution: Optimize the reaction conditions. For T4 RNA Ligase 1, incubation at 25°C for 1-2 hours or at 16°C overnight can be effective.[8] For longer substrates, overnight incubation at 16°C may improve yield.[9]

  • Presence of Inhibitors:

    • Cause: Contaminants such as high concentrations of salt or EDTA in the DNA/RNA preparation can inhibit the ligase.

    • Solution: Purify the substrate DNA/RNA to remove any potential inhibitors.[4]

  • Secondary Structure of RNA Substrate:

    • Cause: If ligating pCp to an RNA molecule, the secondary structure of the RNA may shield the 3'-end, preventing ligation.

    • Solution: Adding DMSO to a final concentration of 10% (v/v) can help to disrupt the secondary structure and improve ligation efficiency.[10][11]

Presence of Unexpected Byproducts

Issue: The reaction results in multiple unexpected peaks on HPLC or bands on a gel.

Possible Causes and Solutions:

  • Adenylated Intermediate:

    • Cause: At high ATP concentrations, an adenylated intermediate of pCp (AppCp) can accumulate.[1]

    • Solution: Optimize the ATP concentration. If the intermediate is the primary product, it may indicate that the second step of the ligation reaction is being inhibited.

  • Nuclease Contamination:

    • Cause: The enzyme preparation or other reaction components may be contaminated with nucleases, leading to the degradation of the substrate or product.

    • Solution: Use nuclease-free water and reagents. The inclusion of an RNase inhibitor in the reaction can also be beneficial.[9] Ensure the T4 RNA Ligase used is of high purity and tested for the absence of nucleases.[6]

Difficulty with Product Purification

Issue: Challenges are encountered during the HPLC purification of this compound, such as peak tailing, broad peaks, or poor resolution.

Possible Causes and Solutions:

  • Inappropriate HPLC Column or Mobile Phase:

    • Cause: The column chemistry or the mobile phase composition may not be suitable for separating this compound from the reaction components.

    • Solution: Use a column appropriate for nucleotide separation, such as a C18 reversed-phase column. Optimize the mobile phase, which typically consists of an ion-pairing agent (e.g., triethylammonium acetate) and an organic solvent like acetonitrile.

  • Poor Sample Preparation:

    • Cause: The sample may not be properly prepared before injection, leading to poor chromatography.

    • Solution: Ensure the sample is fully dissolved in the mobile phase before injection. If possible, dilute the sample in the mobile phase.[12]

  • Instrumental Issues:

    • Cause: Leaks, air bubbles in the system, or a contaminated detector cell can all lead to poor chromatographic performance.[13]

    • Solution: Perform regular maintenance on the HPLC system. Check for leaks, degas the mobile phase, and clean the detector cell as needed.[13]

Quantitative Data Summary

Table 1: Typical T4 RNA Ligase 1 Reaction Conditions

ComponentFinal Concentration
T4 RNA Ligase Reaction Buffer (10X)1X
ATP1 mM
T4 RNA Ligase 110 units per 20 µL reaction
Substrate (pCp)Variable (e.g., 1 µM)
DMSO (optional)10% (v/v)
PEG 8000 (optional)15-25% (w/v)
RNase Inhibitor (optional)20 units per 20 µL reaction

Note: The optimal concentrations of substrates and enzymes may need to be determined empirically.

Experimental Protocols

Protocol for this compound Synthesis using T4 RNA Ligase 1

This protocol provides a general method for the synthesis of this compound from pCp.

Materials:

  • T4 RNA Ligase 1 (e.g., 10 U/µL)

  • 10X T4 RNA Ligase Reaction Buffer (500 mM Tris-HCl, 100 mM MgCl₂, 10 mM DTT, pH 7.5)[5]

  • ATP (10 mM)

  • pCp (Cytidine-5'-monophosphate)

  • Nuclease-free water

  • DMSO (optional)

  • PEG 8000 (50% w/v solution, optional)

  • RNase Inhibitor (optional)

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, assemble the following components at room temperature. If using DMSO, add it just before the enzyme to avoid precipitation.[5]

    • Nuclease-free water: to a final volume of 20 µL

    • 10X T4 RNA Ligase Reaction Buffer: 2 µL

    • ATP (10 mM): 2 µL (for a final concentration of 1 mM)

    • pCp: to the desired final concentration

    • T4 RNA Ligase 1 (10 U/µL): 1 µL

    • (Optional) DMSO: to a final concentration of 10% (v/v)

    • (Optional) PEG 8000 (50%): 4 µL (for a final concentration of 10%)

    • (Optional) RNase Inhibitor: 0.5 µL

  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at one of the following conditions:

    • 25°C for 1-2 hours.

    • 16°C overnight for potentially higher yields with difficult substrates.[8]

  • Reaction Termination: Stop the reaction by one of the following methods:

    • Heat inactivation at 65°C for 15 minutes.[5]

    • Adding EDTA to a final concentration of 12.5 mM.[9]

  • Analysis and Purification: Analyze the reaction products by a suitable method such as HPLC or gel electrophoresis. Purify the this compound using reversed-phase HPLC or other appropriate chromatographic techniques.

Visualizations

Troubleshooting_Workflow start Start: Failed this compound Synthesis (Low/No Yield) check_enzyme Check T4 RNA Ligase Activity start->check_enzyme enzyme_active Enzyme is Active check_enzyme->enzyme_active  Control reaction works? replace_enzyme Use Fresh Enzyme Aliquot enzyme_active->replace_enzyme No check_atp Check ATP Integrity enzyme_active->check_atp Yes replace_enzyme->check_enzyme atp_ok ATP is OK check_atp->atp_ok  Fresh stock? replace_atp Use Fresh ATP Stock atp_ok->replace_atp No check_conditions Review Reaction Conditions atp_ok->check_conditions Yes replace_atp->check_atp conditions_ok Conditions are Standard check_conditions->conditions_ok  Optimal? optimize_conditions Optimize Temp/Time (e.g., 16°C overnight) conditions_ok->optimize_conditions No check_inhibitors Check for Inhibitors (Salts, EDTA) conditions_ok->check_inhibitors Yes success Successful Synthesis optimize_conditions->success inhibitors_ok Substrate is Pure check_inhibitors->inhibitors_ok  Purified? purify_substrate Purify Substrate inhibitors_ok->purify_substrate No check_secondary_structure Consider RNA Secondary Structure (if applicable) inhibitors_ok->check_secondary_structure Yes purify_substrate->success add_dmso Add 10% DMSO check_secondary_structure->add_dmso add_dmso->success

Caption: Troubleshooting workflow for low or no this compound product yield.

pdCpA_Synthesis_Workflow start Start: Prepare Reaction Mixture mix Combine: - Nuclease-free water - 10X Buffer - ATP - pCp - (Optional) Additives start->mix add_enzyme Add T4 RNA Ligase 1 mix->add_enzyme incubate Incubate (e.g., 25°C for 1-2h or 16°C overnight) add_enzyme->incubate terminate Terminate Reaction (Heat Inactivation or EDTA) incubate->terminate analyze Analyze Product (HPLC, Gel Electrophoresis) terminate->analyze purify Purify this compound (e.g., Reversed-Phase HPLC) analyze->purify end End: Purified this compound purify->end

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Optimizing pdCpA Ligation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing buffer conditions for cytidine-3',5'-bisphosphate (pCp) ligation to the 3'-end of RNA using T4 RNA Ligase 1. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal ligation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of pdCpA ligation?

T4 RNA Ligase 1 catalyzes the ATP-dependent ligation of a 5'-phosphoryl-terminated donor molecule (in this case, pCp, also referred to as this compound) to a 3'-hydroxyl-terminated single-stranded RNA acceptor. The reaction proceeds through three primary steps: enzyme adenylylation, transfer of AMP to the 5'-phosphate of pCp, and finally, the formation of a phosphodiester bond with the 3'-OH of the RNA, releasing AMP.[1][2][3]

Q2: What are the standard components of a T4 RNA Ligase 1 reaction buffer?

A typical 1X T4 RNA Ligase 1 reaction buffer consists of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.[1] ATP is also essential and is typically added to a final concentration of 1 mM from a separate stock.[2][4] For pCp ligation specifically, additives like DMSO are often required.[4]

Q3: Why is Polyethylene Glycol (PEG) often included in ligation reactions?

Polyethylene Glycol (PEG) is a macromolecular crowding agent. Its presence in the reaction buffer reduces the available solvent volume, thereby increasing the effective concentration of the enzyme and nucleic acid substrates.[5] This "crowding" effect significantly enhances the ligation rate and overall yield, particularly for reactions that are otherwise inefficient.[6]

Q4: My ligation reaction failed. What is the most common cause?

The most frequent causes of ligation failure include:

  • Degraded ATP: ATP is sensitive to repeated freeze-thaw cycles. Always use fresh or properly aliquoted ATP stocks.[7][8]

  • RNA Secondary Structure: The 3'-end of the target RNA may be inaccessible due to secondary structures. This is a very common issue that can inhibit ligation.[9][10]

  • Inactive Enzyme or Buffer: Ensure the T4 RNA Ligase and its buffer have been stored correctly and have not expired.

  • Poor Quality RNA: The presence of contaminants from the RNA purification process (e.g., salts, phenol, ethanol) or RNA degradation can inhibit the reaction.[11][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound ligation experiments.

Issue 1: Low or No Ligation Product

If you observe minimal or no desired ligated product, consider the following factors and solutions.

Potential Cause Recommended Solution Citation
Inaccessible RNA 3'-end RNA secondary structure can block the 3'-hydroxyl group. Try adding DMSO to a final concentration of 10-20% (v/v) to help denature the RNA. Alternatively, perform a brief heat denaturation of your RNA (e.g., 65°C for 5 minutes) followed by snap-cooling on ice immediately before adding it to the reaction mix.[9][10]
Degraded ATP or Buffer The DTT and ATP in the reaction buffer are labile. Aliquot your 10X buffer and ATP stock upon receipt to minimize freeze-thaw cycles. If degradation is suspected, use a fresh aliquot or prepare fresh buffer.[7][8]
Suboptimal Component Concentrations The efficiency of ligation is highly dependent on the concentration of key components. Systematically optimize the concentrations of MgCl₂, ATP, and PEG. High concentrations of PEG (e.g., 15-25%) can dramatically improve yields.[5][6][13]
Poor RNA Quality/Purity Contaminants such as salts, EDTA, or phenol can inhibit T4 RNA Ligase. Re-purify your RNA using a reliable column-based method. Assess RNA integrity using a method like Bioanalyzer to obtain an RNA Integrity Number (RIN); a high RIN value (>8) is recommended.[8][12][14]
Incorrect Donor:Acceptor Molar Ratio An excess of the pCp donor is generally required. Optimize the molar ratio of pCp to RNA. Start with a 10:1 or 20:1 molar excess of pCp.[7][15]
Issue 2: High Background or Non-Specific Products

If you observe bands on your gel that are not the expected size, it may be due to side reactions.

Potential Cause Recommended Solution Citation
RNA Self-Circularization If the RNA substrate has a 5'-phosphate, it can be circularized by the ligase. Treat the RNA with a phosphatase (e.g., Calf Intestinal Phosphatase) prior to the ligation reaction to remove the 5'-phosphate.[8]
Enzyme Concentration Too High Excess ligase can sometimes lead to non-specific products. Try reducing the amount of T4 RNA Ligase 1 in the reaction.[15]

Quantitative Data Summary

The following tables summarize recommended concentration ranges for key buffer components to guide your optimization experiments.

Table 1: Core Buffer Components

ComponentStandard ConcentrationOptimization RangePurpose
Tris-HCl50 mM40-100 mMProvides stable pH (7.5-8.0) for enzyme activity.
MgCl₂10 mM5-20 mMEssential divalent cation cofactor for ligase activity.[16][17]
DTT1 mM1-10 mMReducing agent that maintains the enzyme in an active state.[18]
ATP1 mM0.1-2 mMEnergy source for the reaction; lower concentrations can sometimes improve efficiency with specific substrates.[19][20]

Table 2: Ligation Enhancers and Additives

AdditiveStandard ConcentrationOptimization RangePurpose
PEG 800010% (w/v)10-25% (w/v)Macromolecular crowding agent to increase effective substrate concentration.[5][13]
DMSO10% (v/v)5-20% (v/v)Denaturant to resolve RNA secondary structures, especially important for pCp ligation.[4][9]

Experimental Protocols

Protocol 1: Standard this compound Ligation

This protocol provides a starting point for the 3'-end labeling of RNA with pCp.

  • Reaction Assembly: On ice, combine the following components in a sterile, nuclease-free microcentrifuge tube. Add components in the order listed to prevent precipitation.

    • Nuclease-Free Water: to a final volume of 20 µL

    • 10X T4 RNA Ligase Buffer: 2 µL (Final: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT)

    • DMSO: 2 µL (Final: 10% v/v)

    • 10 mM ATP: 2 µL (Final: 1 mM)

    • RNA Acceptor (10 µM): 1 µL (Final: 0.5 µM)

    • pCp Donor (100 µM): 2 µL (Final: 10 µM)

    • RNase Inhibitor (40 U/µL): 0.5 µL

    • T4 RNA Ligase 1 (10 U/µL): 1 µL

  • Incubation: Mix the components gently by pipetting. Centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 16°C overnight or at 25°C for 1-4 hours.[4]

  • Reaction Stop: To stop the reaction, add 1 µL of 0.5 M EDTA.

  • Analysis: The ligation product can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Optimizing Ligation Buffer Conditions

To maximize ligation efficiency, systematically vary the concentration of one component at a time while keeping others constant. Set up parallel reactions as described in Protocol 1, but with the following modifications.

  • PEG Optimization: Prepare a set of reactions with final PEG 8000 concentrations of 10%, 15%, 20%, and 25% (w/v).[13]

  • MgCl₂ Optimization: Prepare reactions with final MgCl₂ concentrations of 5 mM, 10 mM, 15 mM, and 20 mM.

  • Temperature Optimization: Set up identical reactions and incubate them at different temperatures, such as 16°C, 25°C, and 37°C, to determine the optimal condition for your specific RNA substrate.[15]

  • Analysis: Analyze all reactions on the same denaturing polyacrylamide gel to compare efficiencies and identify the optimal condition.

Visualizations

pdCpA_Ligation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis RNA RNA Substrate (3'-OH) Mix Assemble Reaction on Ice RNA->Mix pCp pCp Donor (5'-P) pCp->Mix Buffer Buffer Components (Tris, MgCl2, DTT) Buffer->Mix Additives Additives (PEG, DMSO) Additives->Mix ATP ATP ATP->Mix Enzyme T4 RNA Ligase 1 Enzyme->Mix Incubate Incubate (e.g., 16°C O/N) Mix->Incubate Gentle Mix Stop Stop Reaction (Add EDTA) Incubate->Stop PAGE Denaturing PAGE Analysis Stop->PAGE Result Ligated Product (RNA-pCp) PAGE->Result

Caption: Experimental workflow for this compound ligation to an RNA substrate.

Ligation_Mechanism cluster_step1 Step 1: Enzyme Adenylylation cluster_step2 Step 2: AMP Transfer to Donor cluster_step3 Step 3: Phosphodiester Bond Formation E T4 RNA Ligase 1 (E) E_ATP E • ATP E->E_ATP + ATP E_AMP E-AMP (Adenylylated Enzyme) E_ATP->E_AMP PPi PPi E_ATP->PPi AppCp A-pCp (Adenylylated Donor) E_AMP->AppCp + pCp pCp pCp AppCp->E RNA_pCp RNA-pCp (Ligated Product) AppCp->RNA_pCp + RNA-OH AMP AMP AppCp->AMP RNA_OH RNA-OH

Caption: Three-step chemical mechanism of T4 RNA Ligase 1.

Troubleshooting_Logic Start Start: Low/No Ligation Check_RNA Check RNA Quality (Purity & Integrity) Start->Check_RNA Repurify Action: Re-purify RNA Check_RNA->Repurify Poor Check_Buffer Check Buffer/ATP (Age, Freeze-Thaws) Check_RNA->Check_Buffer Good Repurify->Check_Buffer Fresh_Reagents Action: Use Fresh Aliquots Check_Buffer->Fresh_Reagents Suspect Optimize_Structure Address Secondary Structure? Check_Buffer->Optimize_Structure Good Fresh_Reagents->Optimize_Structure Add_DMSO Action: Add/Increase DMSO &/or Heat Denature Optimize_Structure->Add_DMSO Yes Optimize_Enhancers Optimize Enhancers? Optimize_Structure->Optimize_Enhancers No Add_DMSO->Optimize_Enhancers Vary_PEG Action: Vary PEG & MgCl2 Concentrations Optimize_Enhancers->Vary_PEG Yes Success Success: Ligation Optimized Optimize_Enhancers->Success No/Done Vary_PEG->Success

Caption: Logical workflow for troubleshooting failed this compound ligation reactions.

References

Technical Support Center: Preventing pdCpA Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3',5'-Bisphosphate adenosine (pdCpA) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: Adenosine 3',5'-bisphosphate (this compound) is a nucleotide that plays a role in various biological processes, including as a product of sulfotransferase enzymes.[1] Its stability is crucial for the accuracy and reproducibility of experimental results, as degradation can lead to the loss of active compound and the generation of interfering byproducts.

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to this compound degradation are inappropriate temperature, suboptimal pH, enzymatic activity (nucleotidases and phosphatases), and repeated freeze-thaw cycles.

Q3: How should I store my this compound stock solutions?

A3: For long-term storage, this compound stock solutions should be stored at -80°C.[1] For short-term use, aliquots can be stored at -20°C to minimize freeze-thaw cycles. Avoid repeated warming and cooling of the stock solution.

Q4: What type of water should I use to prepare this compound solutions?

A4: Always use nuclease-free water to prepare solutions of this compound to prevent enzymatic degradation by contaminating nucleases.

Troubleshooting Guides

Issue 1: Inconsistent or No Activity of this compound in My Assay
Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh this compound solutions from a new aliquot stored at -80°C.
Incorrect Buffer pH Verify the pH of your experimental buffer. The optimal pH for this compound stability is generally slightly acidic to neutral.
Enzymatic Contamination Ensure all reagents and equipment are nuclease-free. Consider adding a nuclease inhibitor to your reaction mixture if appropriate.
Repeated Freeze-Thaw Cycles Aliquot your this compound stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Issue 2: Appearance of Unexpected Peaks in Analytical Assays (e.g., HPLC)
Possible Cause Troubleshooting Step
This compound Degradation Products Degradation can lead to the formation of adenosine 3'-monophosphate (3'-AMP), adenosine 5'-monophosphate (5'-AMP), and adenosine. Use analytical standards of these potential degradation products to identify the unknown peaks.
Hydrolysis High temperatures and extreme pH values can cause hydrolysis of the phosphate groups. Ensure your experimental conditions are within the stable range for this compound.
Contaminated Reagents Check all reagents for potential contaminants that might be interfering with your analysis.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Reconstitution: Dissolve lyophilized this compound in nuclease-free water to the desired concentration (e.g., 10 mM).

  • pH Adjustment (Optional): If necessary, adjust the pH of the solution to a range of 6.0-7.5 using dilute, nuclease-free acid or base.

  • Aliquoting: Dispense the stock solution into small, single-use, nuclease-free microcentrifuge tubes.

  • Storage:

    • Long-term: Store aliquots at -80°C for up to one year.

    • Short-term: For frequent use, store aliquots at -20°C for up to one month.

Protocol 2: General Handling of this compound in Experiments
  • Thawing: Thaw aliquots on ice immediately before use.

  • Dilution: Prepare working solutions by diluting the stock solution in the appropriate nuclease-free experimental buffer.

  • Temperature Control: Keep this compound solutions on ice throughout the experiment whenever possible.

  • Nuclease Prevention: Use nuclease-free pipette tips, tubes, and reagents. Wear gloves to prevent contamination from skin-borne nucleases.

Quantitative Data Summary

The following tables provide estimated stability data for this compound based on studies of the closely related molecule, adenosine. This data should be used as a guideline, and specific stability studies for your experimental conditions are recommended.

Table 1: Estimated Temperature Stability of this compound in Aqueous Solution (pH 7.0)

TemperatureEstimated Stability (Time to 10% Degradation)
-80°C> 1 year
-20°CSeveral months
4°CWeeks
25°C (Room Temp)Days
37°CHours to Days

Source: Inferred from stability studies on adenosine solutions.[2][3]

Table 2: Estimated pH Stability of this compound at 25°C

pH RangeEstimated Stability
3.0 - 5.0Moderate
5.0 - 7.5High
7.5 - 9.0Moderate
> 9.0Low

Source: General knowledge of nucleotide stability, which indicates that phosphodiester bonds are more stable in slightly acidic to neutral conditions.

Visualizations

pdCpA_Degradation_Pathway This compound This compound (Adenosine 3',5'-bisphosphate) Three_Prime_AMP 3'-AMP (Adenosine 3'-monophosphate) This compound->Three_Prime_AMP 5'-Nucleotidase or Acid/Base Hydrolysis Five_Prime_AMP 5'-AMP (Adenosine 5'-monophosphate) This compound->Five_Prime_AMP 3'-Nucleotidase/Phosphatase or Acid/Base Hydrolysis Adenosine Adenosine Three_Prime_AMP->Adenosine 3'-Nucleotidase/Phosphatase Five_Prime_AMP->Adenosine 5'-Nucleotidase Inosine Inosine Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase

Caption: Enzymatic degradation pathway of this compound.

Troubleshooting_Workflow Start Experiment with this compound Shows Unexpected Results Check_Storage Check this compound Storage: - Aliquoted? - Stored at -80°C? - Avoided freeze-thaw? Start->Check_Storage Check_Handling Review Handling Procedure: - Thawed on ice? - Used nuclease-free reagents? Check_Storage->Check_Handling Storage OK Prepare_Fresh Prepare Fresh this compound from a New Aliquot Check_Storage->Prepare_Fresh Storage Issue Check_Conditions Verify Experimental Conditions: - Correct buffer pH? - Temperature controlled? Check_Handling->Check_Conditions Handling OK Check_Handling->Prepare_Fresh Handling Issue Check_Conditions->Prepare_Fresh Conditions OK Rerun_Experiment Rerun Experiment with Controls Check_Conditions->Rerun_Experiment Condition Issue Prepare_Fresh->Rerun_Experiment Analyze_Data Analyze Data Rerun_Experiment->Analyze_Data Problem_Solved Problem Resolved Analyze_Data->Problem_Solved Results as Expected Further_Troubleshooting Further Troubleshooting Needed Analyze_Data->Further_Troubleshooting Unexpected Results Persist

Caption: Workflow for troubleshooting this compound-related experiments.

References

Technical Support Center: pdCpA-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pdCpA-amino acids.

Troubleshooting Guides

Issue 1: Low Yield of this compound-Amino Acid

Possible Causes and Solutions

Possible CauseRecommended Action
Incomplete activation of the N-protected amino acid Ensure the activating agent (e.g., chloroacetonitrile for cyanomethyl ester formation) is fresh and used in the correct stoichiometric ratio. Monitor the activation reaction by TLC or LC-MS to confirm complete conversion before proceeding with the coupling step.
Hydrolysis of the activated amino acid The activated amino acid (e.g., cyanomethyl ester) is susceptible to hydrolysis. It is critical to use anhydrous solvents (e.g., DMF) and reagents for the coupling reaction.[1][2][3] Ensure all glassware is thoroughly dried before use.
Degradation of this compound While pCpA (a close analog) has been shown to be surprisingly stable to strong organic bases under anhydrous conditions, prolonged exposure or the presence of water can lead to degradation.[1][2][3] Minimize reaction time and ensure anhydrous conditions are maintained.
Inefficient coupling to this compound Optimize the molar ratio of the activated amino acid to the this compound salt. A slight excess of the activated amino acid may improve yield. Ensure proper mixing and an appropriate reaction temperature.
Suboptimal purification Losses can occur during purification steps. Optimize the HPLC purification protocol, including the choice of column, mobile phase gradient, and fraction collection parameters.[4][5]
Issues with protecting groups Incomplete deprotection of the final product or side reactions involving protecting groups can lead to a lower yield of the desired product. Ensure the deprotection conditions are appropriate for the specific protecting groups used.

Low_Yield_Troubleshooting cluster_synthesis Synthesis Step cluster_troubleshooting Troubleshooting Points start Start Synthesis activation Amino Acid Activation check_activation Incomplete Activation? activation->check_activation coupling Coupling to this compound check_hydrolysis Hydrolysis? coupling->check_hydrolysis check_pdCpA_degradation This compound Degradation? coupling->check_pdCpA_degradation check_coupling_efficiency Inefficient Coupling? coupling->check_coupling_efficiency deprotection Deprotection check_protecting_groups Protecting Group Issues? deprotection->check_protecting_groups purification Purification check_purification_loss Purification Loss? purification->check_purification_loss end_product Final this compound-Amino Acid

Issue 2: Presence of Impurities in the Final Product

Common Side Products and Mitigation Strategies

Side ProductFormation MechanismMitigation Strategy
Unreacted N-protected amino acid Incomplete activation or inefficient coupling.Drive the activation reaction to completion. Use a slight excess of the activated amino acid in the coupling step.
Hydrolyzed N-protected amino acid Reaction of the activated amino acid with trace amounts of water in the reaction mixture.Strictly adhere to anhydrous reaction conditions. Use freshly distilled, dry solvents.
N-acylurea If using carbodiimide coupling agents (e.g., DCC, EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea.[6][7][8]This side reaction is less common with the cyanomethyl ester method. If using carbodiimides, consider adding an auxiliary nucleophile like HOBt to trap the O-acylisourea intermediate.[7]
Diacylated this compound Reaction of a second activated amino acid with a hydroxyl group on the ribose of adenosine.This is generally not a major issue as the 2' and 3' hydroxyls of adenosine are the primary sites of aminoacylation. Careful control of stoichiometry can minimize this.
Side-chain modified products Reactive amino acid side chains (e.g., -SH of cysteine, -OH of serine/threonine) can undergo side reactions if not properly protected.[9]Ensure that appropriate side-chain protecting groups are used for amino acids with reactive functionalities.
Products of incomplete deprotection Residual protecting groups on the amino acid or this compound after the final deprotection step.Optimize deprotection conditions (reagent, time, temperature) to ensure complete removal of all protecting groups.

Side_Product_Formation cluster_reactants Reactants cluster_products Products activated_aa Activated N-Protected Amino Acid desired_product This compound-Amino Acid activated_aa->desired_product Coupling unreacted_aa Unreacted Amino Acid activated_aa->unreacted_aa Incomplete Reaction hydrolyzed_aa Hydrolyzed Amino Acid activated_aa->hydrolyzed_aa Hydrolysis n_acylurea N-Acylurea activated_aa->n_acylurea Rearrangement This compound This compound This compound->desired_product water H₂O (Trace) water->hydrolyzed_aa carbodiimide Carbodiimide (Optional) carbodiimide->n_acylurea

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using N-protection for the amino acid?

A1: The α-amino group of the amino acid is protected (e.g., with Fmoc or Boc) to prevent it from reacting with the activated carboxyl group of another amino acid molecule, which would lead to the formation of dipeptides and other oligomers. This ensures that the amino acid is selectively coupled to the this compound.

Q2: Why is the cyanomethyl ester of the amino acid used?

A2: The cyanomethyl ester is an "activated" form of the amino acid. The ester group is a good leaving group, making the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the this compound, thus facilitating the formation of the ester linkage.

Q3: Can I use a carbodiimide coupling agent instead of preparing the cyanomethyl ester?

A3: Yes, carbodiimide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to facilitate the direct coupling of the N-protected amino acid to this compound. However, this method can sometimes lead to the formation of a stable N-acylurea byproduct, which can complicate purification and reduce the yield of the desired product.[6][7][8]

Q4: How can I confirm the identity and purity of my final this compound-amino acid product?

A4: The final product should be characterized by a combination of techniques. High-performance liquid chromatography (HPLC) is essential for assessing purity.[4][5] Mass spectrometry (e.g., ESI-MS) should be used to confirm the molecular weight of the desired product. NMR spectroscopy can also be used for structural confirmation if sufficient material is available.

Q5: My amino acid has a reactive side chain. What precautions should I take?

A5: Amino acids with reactive side chains (e.g., lysine, cysteine, serine, threonine, aspartic acid, glutamic acid) must have their side chains protected with appropriate orthogonal protecting groups. These protecting groups prevent side reactions during the activation and coupling steps and are typically removed in the final deprotection step.

Experimental Protocols

Protocol 1: Synthesis of N-NVOC-Protected Aminoacyl-pdCpA (Cyanomethyl Ester Method)

This protocol is adapted from a method for the synthesis of N,S-diprotected thiothreonyl-pdCpA and can be generalized for other amino acids with appropriate protection.[9]

Materials:

  • N-NVOC (6-nitroveratryloxycarbonyl) protected amino acid

  • Chloroacetonitrile

  • Triethylamine (TEA)

  • Anhydrous acetonitrile

  • Tris-(tetrabutylammonium) salt of this compound

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Activation of the N-protected amino acid (Formation of Cyanomethyl Ester):

    • Dissolve the N-NVOC protected amino acid in anhydrous acetonitrile.

    • Add triethylamine to the solution.

    • Add chloroacetonitrile and stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the cyanomethyl ester can be purified by column chromatography.

  • Coupling to this compound:

    • Dissolve the purified cyanomethyl ester of the N-NVOC protected amino acid in anhydrous DMF.

    • In a separate vial, dissolve the tris-(tetrabutylammonium) salt of this compound in anhydrous DMF.

    • Add the solution of the activated amino acid to the this compound solution.

    • Stir the reaction mixture at room temperature. The reaction time will vary depending on the amino acid.

    • Monitor the formation of the desired N-NVOC-aminoacyl-pdCpA by HPLC.

  • Purification:

    • The final product is typically purified by reversed-phase HPLC.[4][5]

    • A C18 column is commonly used with a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate).

    • Collect fractions containing the desired product and lyophilize to obtain the purified N-NVOC-aminoacyl-pdCpA.

Protocol 2: General Deprotection of N-NVOC Group

The NVOC protecting group is photolabile and can be removed by irradiation with UV light.[9]

Materials:

  • Purified N-NVOC-aminoacyl-pdCpA

  • Appropriate buffer solution

  • UV lamp (e.g., 365 nm)

Procedure:

  • Dissolve the N-NVOC-aminoacyl-pdCpA in a suitable buffer.

  • Irradiate the solution with a UV lamp at 0°C. The irradiation time will depend on the concentration and the intensity of the lamp.

  • Monitor the deprotection by HPLC to ensure complete removal of the NVOC group.

  • The resulting aminoacyl-pdCpA can be used directly in subsequent applications or further purified if necessary.

References

Technical Support Center: Chemical Synthesis of pdCpA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of 5'-phosphoryl-2'-deoxycytidylyl-(3'→5')-adenosine (pdCpA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of this important dinucleotide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chemical synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my coupling efficiency low when adding the adenosine phosphoramidite to the deoxycytidine-functionalized solid support?

A: Low coupling efficiency at this crucial step can be attributed to several factors:

  • Steric Hindrance: The 2'-hydroxyl protecting group on the adenosine phosphoramidite can sterically hinder the coupling reaction. Bulky protecting groups may reduce coupling efficiency.[1]

  • Moisture: Trace amounts of water in the reagents or solvents can hydrolyze the activated phosphoramidite to the non-reactive H-phosphonate, leading to a failed coupling.[]

  • Activator Fatigue: The activator, such as tetrazole, can degrade over time, leading to incomplete activation of the phosphoramidite.[]

  • Incomplete Deprotection: If the 5'-DMT group from the deoxycytidine on the solid support is not completely removed, the subsequent coupling reaction will be blocked.

Troubleshooting Steps:

  • Optimize 2'-Hydroxyl Protecting Group: If possible, consider using a less bulky 2'-hydroxyl protecting group on the adenosine phosphoramidite.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all reagents are dry. Store phosphoramidites and activators under an inert atmosphere.

  • Use Fresh Activator: Prepare fresh activator solutions for each synthesis.

  • Extend Deblocking Time: Increase the detritylation time or perform a second deblocking step to ensure complete removal of the DMT group.

Q2: I am observing a significant amount of n-1 shortmer in my crude product. What is the cause and how can I prevent it?

A: The presence of n-1 shortmers (in this case, pdC) indicates incomplete coupling of the adenosine phosphoramidite followed by capping of the unreacted 5'-hydroxyl group of the deoxycytidine.

Cause:

  • Inefficient Coupling: As discussed in Q1, steric hindrance, moisture, or inactive reagents can lead to failed coupling reactions.

  • Ineffective Capping: If the capping step is not efficient, the unreacted 5'-hydroxyl groups can react in the subsequent cycle, leading to a one-base deletion.

Prevention:

  • Optimize Coupling Conditions: Address the potential causes of low coupling efficiency as outlined in Q1.

  • Double Couple: Perform a second coupling step with the adenosine phosphoramidite to drive the reaction to completion.

  • Ensure Efficient Capping: Use fresh capping reagents (e.g., acetic anhydride and 1-methylimidazole) and ensure adequate reaction time.

Q3: My final product shows signs of degradation after deprotection. What could be the reason?

A: Degradation of the final this compound product, particularly cleavage of the phosphodiester bond, can occur during the final deprotection steps.

Cause:

  • Harsh Deprotection Conditions: The 2'-hydroxyl group of the adenosine moiety makes the adjacent phosphodiester linkage susceptible to cleavage under harsh basic conditions.[3]

  • Premature Removal of 2'-Protecting Group: If the 2'-hydroxyl protecting group is labile and is partially removed during the synthesis or initial deprotection steps, the exposed 2'-hydroxyl can attack the phosphodiester bond.[3]

Solution:

  • Use Milder Deprotection Reagents: Employ milder basic conditions for the removal of base and phosphate protecting groups. For example, a mixture of ammonium hydroxide and ethanol can be less harsh than aqueous ammonia alone.[3]

  • Orthogonal Protecting Group Strategy: Utilize a 2'-hydroxyl protecting group that is stable throughout the synthesis and is removed under conditions that do not affect the phosphodiester linkage. The t-butyldimethylsilyl (TBDMS) group, which is removed with fluoride ions, is a common choice.[1][3]

Q4: I am having difficulty purifying the final this compound product by HPLC. What are some common issues and solutions?

A: Purification of this compound can be challenging due to its polar nature and the presence of closely related impurities.

ProblemPossible CauseSuggested Solution
Poor peak shape or tailing Secondary interactions with the stationary phase; inappropriate mobile phase pH.Use an ion-pairing agent like triethylammonium acetate (TEAA) in the mobile phase. Adjust the pH of the mobile phase to ensure the molecule is in a single ionic state.
Co-elution of impurities Impurities have similar retention times to the product (e.g., n-1 shortmers).Optimize the gradient elution profile. A shallower gradient can improve resolution. Consider using a different stationary phase (e.g., a different C18 column or an ion-exchange column).
Low recovery from the column Irreversible adsorption to the column; precipitation of the sample on the column.Ensure the sample is fully dissolved before injection. Pre-condition the column with the mobile phase. If precipitation is suspected, try a lower sample concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall synthetic strategy for this compound?

A: The most common and efficient method for synthesizing this compound is through solid-phase phosphoramidite chemistry. The general workflow involves the following key stages:

  • Functionalization of Solid Support: A protected 2'-deoxycytidine nucleoside is attached to a solid support (e.g., controlled pore glass, CPG).

  • Chain Elongation (Synthesis Cycle):

    • Detritylation: Removal of the 5'-DMT protecting group from the solid-support-bound deoxycytidine.

    • Coupling: Reaction of the free 5'-hydroxyl group with a 2'-protected adenosine phosphoramidite in the presence of an activator.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

    • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

  • Phosphorylation: Addition of a phosphate group to the 5'-end of the dinucleotide.

  • Cleavage and Deprotection: Release of the dinucleotide from the solid support and removal of all protecting groups from the bases, phosphate, and the 2'-hydroxyl of adenosine.

  • Purification: Purification of the final this compound product, typically by high-performance liquid chromatography (HPLC).

Q2: What are the critical protecting groups used in this compound synthesis?

A: A successful synthesis of this compound relies on an orthogonal protecting group strategy to ensure that each protecting group can be removed without affecting the others.

Functional GroupCommon Protecting GroupsRemoval Conditions
5'-Hydroxyl Dimethoxytrityl (DMT)Mildly acidic (e.g., trichloroacetic acid in DCM)
Exocyclic Amines (Cytosine, Adenine) Benzoyl (Bz), Acetyl (Ac), or Isobutyryl (iBu)Basic (e.g., aqueous ammonia or methylamine)
Phosphate 2-Cyanoethyl (CE)Basic (e.g., aqueous ammonia)
2'-Hydroxyl (Adenosine) tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyloxymethyl (TOM)Fluoride ions (e.g., TBAF or TEA·3HF)

Q3: What are some common side reactions to be aware of during this compound synthesis?

A: Besides incomplete coupling and chain degradation, other side reactions can occur:

  • Depurination: The N-glycosidic bond of adenosine is susceptible to cleavage under acidic conditions, which can occur during the repeated detritylation steps. Minimizing the exposure time to acid is crucial.

  • Modification of Bases: The exocyclic amino groups of cytosine and adenosine can undergo side reactions if not properly protected. Acrylonitrile, a byproduct of cyanoethyl deprotection, can form adducts with the nucleobases.[]

  • Phosphodiester Bond Migration: In RNA synthesis, migration of the phosphate group between the 2' and 3' hydroxyls can occur if the 2'-protecting group is prematurely removed.[1]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A: A combination of analytical techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the primary method for assessing purity and for purification. Anion-exchange HPLC can also be used for further characterization.[5][6][7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry provides accurate molecular weight information to confirm the identity of the final product and any intermediates or impurities.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can be used to confirm the structure of the final this compound molecule.[9][10][11][12]

Experimental Protocols

Key Experiment: Solid-Phase Synthesis of this compound via the Phosphoramidite Method

This protocol provides a general outline. Specific timings and reagent volumes may need to be optimized based on the synthesizer and scale of the synthesis.

  • Preparation of the Solid Support:

    • Start with a 2'-deoxycytidine-derivatized CPG solid support with the 5'-hydroxyl protected by a DMT group and the exocyclic amine protected with a benzoyl group.

  • Synthesis Cycle:

    • Detritylation: Treat the solid support with a solution of 3% trichloroacetic acid in dichloromethane for 2-3 minutes to remove the 5'-DMT group. Wash thoroughly with anhydrous acetonitrile.

    • Coupling: Deliver a solution of the 2'-O-TBDMS-protected adenosine phosphoramidite (e.g., N6-benzoyl-5'-O-DMT-2'-O-TBDMS-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite) and an activator (e.g., 0.45 M tetrazole in acetonitrile) to the column and allow to react for 5-10 minutes.

    • Capping: Treat the support with a 1:1 mixture of capping reagent A (acetic anhydride/lutidine/THF) and capping reagent B (1-methylimidazole/THF) for 1-2 minutes. Wash with acetonitrile.

    • Oxidation: Treat the support with a solution of 0.02 M iodine in THF/water/pyridine for 1-2 minutes. Wash thoroughly with acetonitrile.

  • 5'-Phosphorylation:

    • Following the final synthesis cycle and detritylation, couple a phosphitylating reagent (e.g., 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite) to the 5'-hydroxyl group.

  • Cleavage and Deprotection:

    • Cleavage from Support and Base/Phosphate Deprotection: Treat the solid support with a mixture of concentrated ammonium hydroxide and ethanol (3:1 v/v) at 55°C for 12-16 hours. This cleaves the dinucleotide from the support and removes the benzoyl and cyanoethyl protecting groups.

    • 2'-Hydroxyl Deprotection: After removing the ammonia solution, treat the residue with a solution of triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent (e.g., DMF or NMP) at room temperature for 12-24 hours to remove the TBDMS group.

  • Purification:

    • Quench the deprotection reaction and desalt the crude product.

    • Purify the this compound by preparative reversed-phase HPLC using a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., 0.1 M triethylammonium acetate, pH 7.0).

    • Lyophilize the pure fractions to obtain the final product.

Visualizations

pdCpA_Synthesis_Workflow cluster_support Solid Support Preparation cluster_cycle Synthesis Cycle cluster_final Final Steps start dC-CPG Support detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add A-phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted sites) coupling->capping oxidation 4. Oxidation (Stabilize phosphate) capping->oxidation phosphorylation 5'-Phosphorylation oxidation->phosphorylation cleavage Cleavage & Deprotection phosphorylation->cleavage purification HPLC Purification cleavage->purification final_product This compound purification->final_product troubleshooting_logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues problem Low Yield or Impure Product low_coupling Low Coupling Efficiency? problem->low_coupling incomplete_deprotection Incomplete Deprotection? problem->incomplete_deprotection side_reactions Side Reactions? problem->side_reactions poor_resolution Poor HPLC Resolution? problem->poor_resolution low_recovery Low Recovery? problem->low_recovery check_reagents Check Reagents (Moisture, Age) low_coupling->check_reagents optimize_conditions Optimize Conditions (Time, Temperature) low_coupling->optimize_conditions double_couple Double Couple low_coupling->double_couple extend_time Extend Reaction Time incomplete_deprotection->extend_time change_reagent Change Reagent incomplete_deprotection->change_reagent milder_conditions Use Milder Conditions side_reactions->milder_conditions check_protecting_groups Verify Protecting Groups side_reactions->check_protecting_groups optimize_gradient Optimize HPLC Gradient poor_resolution->optimize_gradient change_column Change Column/Mobile Phase poor_resolution->change_column check_solubility Check Sample Solubility low_recovery->check_solubility passivate_column Passivate Column low_recovery->passivate_column

References

Technical Support Center: Efficient p-chlorophenylalanine (pdCpA) Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the efficiency of p-chlorophenylalanine (pdCpA) incorporation into proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is p-chlorophenylalanine (this compound) and why is it used in protein engineering?

A: p-chlorophenylalanine (this compound) is a non-canonical amino acid (ncAA), an analog of the natural amino acid phenylalanine. It is incorporated into proteins to introduce a unique chemical handle. The chlorine atom on the phenyl ring can be used for various applications, including protein labeling, structural studies via X-ray crystallography, and the development of novel therapeutic proteins.

Q2: What are the main challenges in achieving high-efficiency this compound incorporation?

A: The primary challenges include:

  • Low incorporation efficiency: The cellular machinery may preferentially incorporate the natural amino acid phenylalanine over this compound.

  • Toxicity: High concentrations of this compound can be toxic to the E. coli expression host, leading to poor cell growth and reduced protein yield.

  • Misincorporation: The aminoacyl-tRNA synthetase (aaRS) may mistakenly charge other natural amino acids to the orthogonal tRNA intended for this compound.

  • Protein misfolding and aggregation: The presence of the ncAA can sometimes interfere with proper protein folding.

Q3: What is an orthogonal translation system and why is it necessary for this compound incorporation?

A: An orthogonal translation system is a set of engineered biological components that work independently from the host cell's natural protein synthesis machinery. For this compound incorporation, this typically consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This engineered pair is designed to specifically recognize and incorporate this compound in response to a unique codon (often an amber stop codon, UAG) that has been introduced into the gene of interest. This orthogonality is crucial to prevent the incorporation of this compound at unintended sites and to avoid the misincorporation of natural amino acids at the target site.

Troubleshooting Guide

Problem 1: Low or no yield of the target protein containing this compound.

Possible Cause Suggested Solution
This compound Toxicity Optimize the concentration of this compound in the growth medium. Start with a low concentration (e.g., 0.5 mM) and gradually increase it. Monitor cell growth (OD600) after adding this compound. Consider using a richer growth medium to support cell health.
Inefficient aaRS/tRNA Pair Ensure you are using a validated and efficient orthogonal aaRS/tRNA pair specifically evolved for this compound. The expression levels of the aaRS and tRNA can be optimized by using different promoters or plasmid copy numbers.
Suboptimal Induction Conditions Optimize the induction parameters, including the inducer concentration (e.g., IPTG, arabinose), the cell density at induction (OD600), and the post-induction temperature and time. Lowering the temperature (e.g., 18-25°C) and extending the induction time can often improve protein yield and solubility.[1]
Poor Protein Expression in General Before attempting this compound incorporation, confirm that the wild-type version of your protein expresses well in the chosen E. coli strain and conditions. If not, you may need to optimize the expression construct (e.g., codon optimization, different fusion tags).[2][3]
Plasmid Instability Ensure proper antibiotic selection is maintained throughout the culture. For some plasmids, especially those with ampicillin resistance, the antibiotic can be degraded over time.[1]

Problem 2: High yield of wild-type protein (no this compound incorporation).

Possible Cause Suggested Solution
Competition with Phenylalanine Use a phenylalanine auxotrophic E. coli strain to reduce the intracellular concentration of endogenous phenylalanine. Supplement the minimal medium with all canonical amino acids except phenylalanine.
Leaky Expression of Target Protein Use a tightly regulated promoter for the expression of your target protein to prevent expression before the addition of this compound. Adding 1% glucose to the culture medium can help suppress leaky expression from the lac promoter.[1]
Insufficient this compound Uptake Ensure this compound is fully dissolved in the medium. Some studies suggest that cell-free protein synthesis systems can circumvent issues with cellular uptake of ncAAs.
Release Factor 1 (RF1) Competition If using an amber stop codon (UAG) for incorporation, the bacterial release factor 1 (RF1) can compete with the this compound-loaded tRNA, leading to premature termination of translation. Using an E. coli strain with a deleted or down-regulated RF1 can significantly improve incorporation efficiency.

Problem 3: Protein is insoluble (found in inclusion bodies).

Possible Cause Suggested Solution
Protein Misfolding Lower the induction temperature (e.g., 16-20°C) and reduce the inducer concentration to slow down protein synthesis and allow more time for proper folding.[1]
Inadequate Chaperone Levels Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the proper folding of your target protein.
Solubility-Enhancing Fusion Tags Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to your protein of interest.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol outlines a general procedure for incorporating this compound at a specific site in a target protein using an amber stop codon suppression system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3) or a phenylalanine auxotroph strain).

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal this compound-specific aminoacyl-tRNA synthetase (this compound-RS) and its corresponding tRNA (e.g., pEVOL-pCNF).

  • p-chlorophenylalanine (this compound).

  • Luria-Bertani (LB) medium and M9 minimal medium.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose (or other inducers as required by the plasmids).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pCNF plasmid. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate 1 L of M9 minimal medium supplemented with all 20 canonical amino acids (except phenylalanine if using an auxotrophic strain), necessary antibiotics, and 0.2% glucose with the overnight starter culture to an initial OD600 of ~0.05.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Wash the cells by centrifuging at 4000 x g for 10 minutes, discarding the supernatant, and resuspending the cell pellet in fresh M9 minimal medium (without glucose) to remove any remaining natural phenylalanine.

    • Add this compound to a final concentration of 1 mM (this may need optimization).

    • Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the orthogonal this compound-RS and tRNA.

    • Incubate for 30 minutes at 37°C with shaking.

    • Add IPTG to a final concentration of 1 mM to induce the expression of the target protein.[4]

  • Expression: Incubate the culture at a reduced temperature (e.g., 20-30°C) for 12-16 hours with shaking.[4]

  • Harvesting: Harvest the cells by centrifugation at 6000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: Quantification of this compound Incorporation by Mass Spectrometry

This protocol provides a workflow for determining the efficiency of this compound incorporation using mass spectrometry.

  • Protein Purification: Purify the target protein from the cell lysate using an appropriate method (e.g., affinity chromatography).

  • SDS-PAGE Analysis: Run a sample of the purified protein on an SDS-PAGE gel to confirm its size and purity.

  • Intact Protein Mass Analysis (Optional but recommended):

    • Desalt the purified protein sample.

    • Analyze the intact protein by Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Successful incorporation of this compound will result in a mass shift compared to the wild-type protein. The expected mass of the protein with this compound can be calculated beforehand.

  • Proteolytic Digestion:

    • Denature the purified protein (e.g., with urea or guanidinium chloride).

    • Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein database containing the sequence of the target protein.

    • Specifically look for the peptide containing the site of this compound incorporation.

    • Compare the peak intensities of the peptide with this compound versus the peptide with phenylalanine (or other misincorporated amino acids) at the target codon. The ratio of these intensities provides a quantitative measure of incorporation efficiency.

Data Presentation

Table 1: Optimization of this compound Incorporation Parameters
ParameterRange/OptionsExpected Outcome with Optimization
This compound Concentration 0.5 - 2 mMIncreased incorporation efficiency up to a point, after which toxicity may reduce overall yield.
E. coli Strain BL21(DE3), Phenylalanine auxotroph, RF1 knockout strainsAuxotrophs reduce competition with Phe. RF1 knockouts increase efficiency at UAG codons.
Induction Temperature 18 - 37°CLower temperatures often improve protein solubility and may increase incorporation fidelity.[1]
Inducer Concentration Varies by promoter (e.g., 0.1 - 1 mM IPTG)Lower concentrations can slow expression, potentially improving folding and incorporation.
Cell Density at Induction OD600 0.5 - 1.0Higher densities can lead to higher volumetric yields but may also increase metabolic burden.
Growth Medium LB, M9 minimal mediumMinimal medium is necessary for auxotrophic strains and provides more defined conditions.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cellular Environment cluster_1 Cytoplasm pdCpA_ext p-chlorophenylalanine (external) pdCpA_int This compound pdCpA_ext->pdCpA_int Transport Phe_ext Phenylalanine (external) Phe_int Phe Phe_ext->Phe_int Transport pdCpA_RS Engineered This compound-RS pdCpA_int->pdCpA_RS PheRS Endogenous PheRS Phe_int->PheRS pdCpA_tRNA This compound-tRNA pdCpA_RS->pdCpA_tRNA Charging Phe_tRNA Phe-tRNA PheRS->Phe_tRNA Charging tRNA_this compound Orthogonal tRNA tRNA_this compound->pdCpA_RS tRNA_Phe Endogenous tRNA-Phe tRNA_Phe->PheRS Ribosome Ribosome pdCpA_tRNA->Ribosome Incorporation at UAG codon Phe_tRNA->Ribosome Incorporation at Phe codons Protein Target Protein (with this compound) Ribosome->Protein WT_Protein Wild-type Protein (with Phe) Ribosome->WT_Protein

Caption: Competition for Aminoacyl-tRNA Synthetase.

Experimental Workflow Diagram

G start Start: Co-transform E. coli culture Grow Expression Culture start->culture induce Induce Expression (add this compound, Arabinose, IPTG) culture->induce harvest Harvest Cells induce->harvest purify Purify Target Protein harvest->purify sds_page SDS-PAGE Analysis purify->sds_page mass_spec Mass Spectrometry Analysis sds_page->mass_spec Correct Size & Purity troubleshoot Troubleshoot: Low Yield/Purity sds_page->troubleshoot Low Yield or Incorrect Size? intact_mass Intact Mass Analysis mass_spec->intact_mass digest Proteolytic Digestion mass_spec->digest analyze Analyze Data & Quantify Incorporation intact_mass->analyze lc_msms LC-MS/MS digest->lc_msms lc_msms->analyze end End analyze->end troubleshoot->mass_spec No, proceed with caution optimize Optimize Conditions troubleshoot->optimize Yes optimize->culture Re-run Experiment

References

troubleshooting low yield in solid-phase pdCpA synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in solid-phase p(3',5')dC-p(5')A (pdCpA) synthesis. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?

Low overall yield in solid-phase dinucleotide synthesis is most often attributed to suboptimal efficiency in one or more steps of the synthesis cycle. The cumulative effect of even small inefficiencies at each step can drastically reduce the final product amount. The primary areas to investigate are:

  • Incomplete Coupling: The formation of the phosphite triester linkage between the support-bound nucleoside and the incoming phosphoramidite may not go to completion.

  • Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups leads to the formation of deletion sequences (n-1), which can complicate purification and lower the yield of the desired full-length product.[1][2][3]

  • Suboptimal Deprotection/Cleavage: Incomplete removal of protecting groups or inefficient cleavage from the solid support can result in a lower yield of the final, purified this compound.

  • Degradation of Reagents: The phosphoramidite monomers and activators are sensitive to moisture and oxidation. Degraded reagents will have poor reactivity, leading to lower coupling efficiency.

Q2: How can I determine if low coupling efficiency is the cause of my low yield?

The efficiency of each coupling step can be monitored in real-time if your synthesizer is equipped with a trityl cation monitor. The dimethoxytrityl (DMT) group is cleaved from the 5'-hydroxyl of the growing chain in the deprotection step, producing a colored cation that can be quantified by its absorbance at 495 nm.[3][4] A consistently low or decreasing trityl yield with each cycle is a strong indicator of poor coupling.

The theoretical overall yield can be calculated based on the average coupling efficiency per step. This relationship highlights how critical high coupling efficiency is.

Q3: What factors can lead to poor coupling efficiency and how can I improve it?

Several factors can negatively impact the coupling reaction:

  • Moisture: Phosphoramidites and activators are highly sensitive to water. Any moisture in the acetonitrile, reagents, or on the solid support will react with the activated phosphoramidite, reducing the amount available to couple with the growing dinucleotide chain.

  • Reagent Quality: Ensure that phosphoramidites and activators are fresh and have been stored under anhydrous conditions.

  • Activator Choice: Different activators have varying levels of reactivity. For standard couplings, 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) are commonly used. 4,5-dicyanoimidazole (DCI) is a less acidic but more nucleophilic activator that can reduce coupling times.[1]

  • Steric Hindrance: As the dinucleotide chain is synthesized, steric hindrance can become a factor, particularly with certain nucleoside modifications. Increasing the coupling time or using a stronger activator may be necessary.

To improve coupling efficiency:

  • Use anhydrous acetonitrile (<30 ppm water).

  • Ensure all reagents are fresh and stored under an inert atmosphere (argon or nitrogen).

  • Consider increasing the concentration of the phosphoramidite and activator.

  • Increase the coupling reaction time.

Q4: I suspect my capping step is inefficient. What are the signs and how can I troubleshoot it?

Inefficient capping results in the presence of unreacted 5'-hydroxyl groups on the solid support. These will then react in the subsequent coupling step, leading to the synthesis of a dinucleotide missing a base (a deletion mutation).[1][3] The primary sign of poor capping is the presence of significant (n-1) impurities in your final product analysis by HPLC or mass spectrometry.

Troubleshooting the capping step:

  • Reagent Composition: The standard capping solution consists of acetic anhydride (Cap A) and a catalyst, typically N-methylimidazole (NMI) (Cap Mix B).[1][3] Ensure these reagents are fresh and of high quality.

  • Complete Coverage: Ensure the volume of capping solution is sufficient to completely cover and wet the solid support.

  • Reaction Time: While capping is a rapid reaction, ensure the contact time is sufficient as per your protocol.

Q5: What issues can arise during the deprotection and cleavage step?

The final deprotection and cleavage step is critical for obtaining a high yield of pure product. Potential issues include:

  • Incomplete Removal of Protecting Groups: Base-labile protecting groups on the nucleobases (e.g., benzoyl on cytidine and adenosine) and the cyanoethyl group on the phosphate backbone must be completely removed. Incomplete deprotection will result in modified dinucleotides that can be difficult to purify.

  • Inefficient Cleavage from the Solid Support: The linker attaching the dinucleotide to the solid support must be efficiently cleaved. The choice of cleavage reagent and reaction time are crucial.

  • Degradation of the Dinucleotide: Prolonged exposure to harsh cleavage conditions can lead to degradation of the this compound.

Troubleshooting deprotection and cleavage:

  • Cleavage Reagent: A common reagent for cleavage and deprotection is concentrated ammonium hydroxide. For more sensitive molecules, a milder mixture like AMA (ammonium hydroxide/methylamine) may be used.[5]

  • Reaction Time and Temperature: Optimize the cleavage time and temperature according to the manufacturer's recommendations for the solid support and protecting groups used.

  • Scavengers: For certain protecting groups, the use of scavengers in the cleavage cocktail may be necessary to prevent re-attachment of the protecting group to the dinucleotide.

Q6: Could the solid support itself be the cause of low yield?

Yes, the properties of the solid support can significantly impact the synthesis yield.

  • Pore Size: For dinucleotide synthesis, controlled pore glass (CPG) with a pore size of 500 Å is typically sufficient. However, if steric hindrance is suspected to be an issue, moving to a larger pore size (e.g., 1000 Å) can improve reagent diffusion and increase yields.[3][6][7]

  • Loading Capacity: A higher loading capacity (in µmol/g) means more starting material on the support. However, excessively high loading can lead to steric hindrance between growing chains, reducing coupling efficiency.[3][6] For problematic syntheses, a lower-loading support may improve the yield of the desired product.

  • Support Material: While CPG is common, polystyrene (PS) supports are also used and have different swelling properties that may be advantageous for certain syntheses.[3][6]

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Theoretical Overall Yield

Average Coupling Efficiency per StepTheoretical Overall Yield for a Dinucleotide (2 couplings)
99.5%99.0%
99.0%98.0%
98.0%96.0%
97.0%94.1%
95.0%90.3%
90.0%81.0%

This table illustrates the critical importance of maintaining high coupling efficiency. A small drop in efficiency per step leads to a significant decrease in the final product yield.

Experimental Protocols

General Protocol for Solid-Phase Dinucleotide Synthesis (Phosphoramidite Method)

This protocol outlines the key steps in a single synthesis cycle. Reagent volumes and reaction times may need to be optimized based on the specific synthesizer, solid support, and nucleosides used.

  • Deprotection (Detritylation):

    • Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

    • Procedure:

      • Wash the solid support with DCM.

      • Treat the support with the TCA solution to remove the 5'-DMT protecting group from the support-bound nucleoside.

      • Monitor the orange color of the trityl cation to assess the efficiency of the previous coupling step.

      • Wash the support thoroughly with acetonitrile to remove the TCA and the cleaved DMT group.

  • Coupling:

    • Reagents:

      • Nucleoside phosphoramidite solution in acetonitrile.

      • Activator solution (e.g., ETT, BTT, or DCI) in acetonitrile.

    • Procedure:

      • Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column containing the solid support.

      • Allow the reaction to proceed for the specified coupling time.

      • Wash the support with acetonitrile to remove unreacted reagents.

  • Capping:

    • Reagents:

      • Capping A: Acetic anhydride in tetrahydrofuran (THF) or acetonitrile.

      • Capping B: 16% N-methylimidazole in THF or acetonitrile.

    • Procedure:

      • Deliver a mixture of Capping A and Capping B to the synthesis column.

      • Allow the reaction to proceed to acetylate any unreacted 5'-hydroxyl groups.

      • Wash the support with acetonitrile.

  • Oxidation:

    • Reagent: Iodine solution (e.g., 0.02 M iodine in THF/water/pyridine).

    • Procedure:

      • Deliver the iodine solution to the synthesis column to oxidize the unstable phosphite triester to the more stable phosphate triester.

      • Wash the support with acetonitrile.

This cycle is repeated for the second nucleoside to complete the dinucleotide synthesis.

Visualizations

experimental_workflow cluster_cycle Synthesis Cycle Deprotection Deprotection Coupling Coupling Deprotection->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Next_Cycle Repeat for next base Cleavage Cleavage from Support Next_Cycle->Cleavage Start Start Solid_Support 1. Start with CPG Solid Support Start->Solid_Support Solid_Support->Deprotection Deprotection_Final Final Deprotection Cleavage->Deprotection_Final Purification HPLC Purification Deprotection_Final->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for solid-phase this compound synthesis.

troubleshooting_low_yield Low_Yield Low this compound Yield Check_Trityl Check Trityl Yield Data Low_Yield->Check_Trityl HPLC_Analysis Analyze Crude Product by HPLC/MS Low_Yield->HPLC_Analysis Low_Trityl Consistently Low Trityl Yield? Check_Trityl->Low_Trityl Low_Trityl->HPLC_Analysis No Improve_Coupling Improve Coupling: - Use anhydrous solvents - Fresh reagents - Increase coupling time Low_Trityl->Improve_Coupling Yes Deletion_Products Significant (n-1) Deletion Products? HPLC_Analysis->Deletion_Products Modified_Products Incompletely Deprotected Products? Deletion_Products->Modified_Products No Improve_Capping Improve Capping: - Use fresh capping reagents - Ensure complete resin coverage Deletion_Products->Improve_Capping Yes Optimize_Deprotection Optimize Deprotection: - Adjust cleavage time/temp - Use appropriate cleavage cocktail Modified_Products->Optimize_Deprotection Yes Re-evaluate Re-evaluate Synthesis Modified_Products->Re-evaluate No Improve_Coupling->Re-evaluate Improve_Capping->Re-evaluate Optimize_Deprotection->Re-evaluate

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Aminoacyl-pdCpA Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of the aminoacyl-pdCpA bond, a critical linkage in numerous biochemical and pharmaceutical research applications.

Frequently Asked Questions (FAQs)

Q1: What is the aminoacyl-pdCpA bond and why is its stability important?

The aminoacyl-pdCpA bond is an ester linkage that connects the carboxyl group of an amino acid to the 2' or 3' hydroxyl group of the terminal adenosine of a tRNA molecule (or a pdCpA dinucleotide mimic). This bond is the fundamental unit of charged tRNA (aminoacyl-tRNA), which is the substrate for ribosomal protein synthesis. The stability of this bond is crucial for the efficiency and fidelity of translation, as its premature hydrolysis leads to deacylated tRNA, which cannot participate in peptide bond formation.

Q2: What are the primary factors that influence the hydrolysis of the aminoacyl-pdCpA bond?

The hydrolysis of the aminoacyl-pdCpA bond is primarily influenced by three main factors:

  • Amino Acid Identity: The chemical nature of the amino acid side chain is the single largest determinant of the bond's stability.[1][2]

  • pH: The ester linkage is susceptible to spontaneous hydrolysis, particularly at neutral to alkaline pH.[1]

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.[3]

Q3: Which amino acids form the most and least stable aminoacyl-pdCpA bonds?

Amino acids with bulky, sterically hindering side chains, particularly those with branching at the β-carbon, form the most stable bonds. Conversely, amino acids that can promote intramolecular catalysis or have less steric hindrance are more prone to hydrolysis.

  • Most Stable: Isoleucine (Ile) and Valine (Val).[1][4]

  • Least Stable: Proline (Pro).[1][4]

Q4: Does the tRNA sequence or buffer composition significantly affect stability?

While extreme pH or temperature will always impact stability, studies have shown that under typical physiological buffer conditions, neither the nucleotide sequence of the tRNA nor the ionic strength of the buffer are major determinants of the relative stability of the aminoacyl bond.[1] However, maintaining a slightly acidic pH (e.g., pH 5.0-6.0) can generally slow down the rate of hydrolysis for all aminoacyl-tRNAs.

Q5: Are there any biological molecules that can stabilize the aminoacyl-pdCpA bond?

Yes, the bacterial elongation factor Tu (EF-Tu), when bound to GTP, can bind to and protect the aminoacyl-tRNA from hydrolysis.[1][2][4] This protective mechanism is crucial in vivo to ensure the charged tRNA is delivered intact to the ribosome.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving aminoacyl-pdCpA.

Problem Possible Causes Recommended Solutions
Low yield of aminoacylated product in in vitro translation or other assays. 1. Hydrolysis of the aminoacyl-pdCpA bond during the experiment. 2. Suboptimal reaction conditions.1. Lower the Temperature: Perform all experimental steps, where possible, on ice or at 4°C. 2. Optimize pH: Use a buffer with a slightly acidic pH (e.g., 5.0-6.0) for storing and handling aminoacyl-tRNA. 3. Minimize Incubation Times: Reduce the duration of experimental steps where the aminoacyl-tRNA is in a vulnerable state (i.e., not bound to stabilizing factors). 4. Use Stabilizing Factors: If compatible with your experimental design, consider the addition of EF-Tu and GTP to your reaction mixture.
Inconsistent results between experimental replicates. 1. Variable rates of hydrolysis due to slight differences in timing or temperature. 2. Contamination with RNases.1. Standardize Protocols: Ensure precise timing and temperature control for all steps across all replicates. 2. Use Fresh Preparations: Prepare aminoacyl-tRNA fresh for each experiment and use it immediately. 3. Maintain an RNase-free environment: Use RNase-free water, reagents, and labware.
Complete loss of aminoacylation. 1. Extended storage of prepared aminoacyl-tRNA. 2. Exposure to high pH or temperature.1. Aliquot and Flash-freeze: For storage, aliquot freshly prepared aminoacyl-tRNA into small volumes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid multiple freeze-thaw cycles. 2. Verify Buffer pH: Double-check the pH of all buffers used in your experiment.

Data Presentation

Table 1: Half-lives of Aminoacyl-tRNAs

The following table summarizes the reported half-lives (T1/2) of various aminoacyl-tRNAs under different experimental conditions. This data highlights the significant impact of the amino acid side chain on the stability of the ester bond.

Amino AcidHalf-life (T1/2) at 20°C, pH 7.5 (minutes)Half-life (T1/2) at 37°C, pH 7.0 (minutes)†
Isoleucine (Ile) 810 ± 30950
Valine (Val) 640 ± 40690
Leucine (Leu) 160 ± 10120
Tyrosine (Tyr) 141 ± 3098
Lysine (Lys) 127 ± 2090
Phenylalanine (Phe) 127 ± 593
Serine (Ser) 126 ± 2065
Histidine (His) 114 ± 1080
Alanine (Ala) 90 ± 1080
Cysteine (Cys) 70 ± 1050
Glutamine (Gln) 60 ± 1045
Proline (Pro) 36 ± 244
Arginine (Arg) -70
Asparagine (Asn) -40
Aspartic acid (Asp) -45
Glycine (Gly) -70
Methionine (Met) -110
Threonine (Thr) -60
Tryptophan (Trp) --

†Data from Hentzen et al. (1972) as cited in Peacock et al. (2014) and other sources. Conditions were 0.1 M Tris-HCl, pH 7.0, 0.1 M KCl, 10 mM MgSO4 at 37°C.

Experimental Protocols

Protocol: In Vitro Assay for Measuring Aminoacyl-pdCpA Hydrolysis Rate

This protocol describes a method to determine the half-life of an aminoacyl-tRNA using a radiolabeling approach.

Materials:

  • Purified tRNA of interest

  • Aminoacyl-tRNA synthetase specific for the amino acid and tRNA

  • 14C-labeled amino acid

  • ATP

  • Aminoacylation buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)

  • Quenching/precipitation solution (e.g., 10% trichloroacetic acid, TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Aminoacylation Reaction:

    • In a microcentrifuge tube on ice, prepare the aminoacylation reaction mixture containing the aminoacylation buffer, ATP, 14C-labeled amino acid, and purified tRNA.

    • Initiate the reaction by adding the specific aminoacyl-tRNA synthetase.

    • Incubate at a temperature that allows for efficient charging but minimizes hydrolysis (e.g., 30°C) for a predetermined optimal time to achieve maximum aminoacylation.

  • Purification of Aminoacyl-tRNA:

    • Stop the reaction and purify the 14C-aminoacyl-tRNA from unincorporated amino acids and enzyme using a suitable method, such as phenol-chloroform extraction followed by ethanol precipitation.

    • Resuspend the purified 14C-aminoacyl-tRNA pellet in a slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.0) to minimize initial hydrolysis.

  • Hydrolysis Time Course:

    • Initiate the hydrolysis reaction by diluting the purified 14C-aminoacyl-tRNA into the desired hydrolysis buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 150 mM KCl, 3.5 mM MgCl2) pre-incubated at the desired temperature (e.g., 20°C or 37°C).

    • At various time points (e.g., 0, 5, 10, 20, 40, 60 minutes), remove aliquots of the reaction mixture.

  • Quantification of Remaining Aminoacyl-tRNA:

    • Immediately quench each aliquot by spotting it onto a glass fiber filter and placing the filter in ice-cold 10% TCA. The acid will precipitate the tRNA (both charged and uncharged), while free 14C-amino acids from hydrolysis will remain in solution.

    • Wash the filters extensively with cold 10% TCA, followed by a wash with ethanol to remove the acid.

    • Dry the filters completely.

    • Place each filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The radioactivity at each time point is proportional to the amount of intact 14C-aminoacyl-tRNA remaining.

    • Plot the natural logarithm of the radioactivity versus time.

    • The data should fit a first-order exponential decay curve. The rate constant of hydrolysis (k) is the negative of the slope of this line.

    • Calculate the half-life (T1/2) using the equation: T1/2 = ln(2) / k.

Visualizations

Hydrolysis_Mechanism cluster_0 Aminoacyl-pdCpA Aminoacyl_this compound Aminoacyl-pdCpA (Ester Bond Intact) Deacylated_this compound Deacylated this compound Aminoacyl_this compound->Deacylated_this compound H₂O (Hydrolysis) Amino_Acid Free Amino Acid Aminoacyl_this compound->Amino_Acid

Caption: Mechanism of aminoacyl-pdCpA bond hydrolysis.

Experimental_Workflow A 1. Prepare Aminoacyl-pdCpA (Enzymatic or Chemical Synthesis) B 2. Purify Aminoacyl-pdCpA A->B C 3. Initiate Hydrolysis (Incubate in desired buffer and temperature) B->C D 4. Take Time-point Aliquots C->D E 5. Quench Reaction (e.g., Acid Precipitation) D->E F 6. Separate Intact vs. Hydrolyzed Product E->F G 7. Quantify Intact Product F->G H 8. Calculate Half-life (T₁/₂) G->H

Caption: General experimental workflow for measuring hydrolysis.

Troubleshooting_Tree decision decision solution solution start Low Yield or Inconsistent Results? q1 Is the experiment run at room temp or higher? start->q1 sol1 Perform on ice or at 4°C q1->sol1 Yes q2 Is the buffer pH ≥ 7.0? q1->q2 No end Problem Resolved sol1->end sol2 Use a buffer with pH 5.0-6.0 q2->sol2 Yes q3 Are incubation times long? q2->q3 No sol2->end sol3 Minimize incubation times q3->sol3 Yes q4 Is the aminoacyl-tRNA stored before use? q3->q4 No sol3->end sol4 Use freshly prepared aminoacyl-tRNA q4->sol4 Yes q4->end No sol4->end

References

Technical Support Center: Optimization of Protecting Groups for pdCpA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5'-phosphoryl-2'-deoxycytidylyl-(3'→5')-adenosine (pdCpA). The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical protecting groups to consider in this compound synthesis?

A1: The synthesis of this compound, a hybrid RNA/DNA dinucleotide with a 3'-phosphate, requires careful selection of orthogonal protecting groups for several reactive sites:

  • 5'-Hydroxyl of 2'-deoxycytidine: Typically protected with an acid-labile dimethoxytrityl (DMT) group.

  • Exocyclic Amines (N4 of Cytosine and N6 of Adenine): Acyl protecting groups like benzoyl (Bz) are commonly used.

  • 2'- and 3'-Hydroxyls of Adenosine: Both are often protected with benzoyl (Bz) groups to ensure the selective formation of the 3'→5' phosphodiester bond.

  • Phosphate Group: A β-cyanoethyl group is the standard protecting group for the phosphite triester intermediate during phosphoramidite chemistry.

Q2: Why is the formation of a 2'-5' phosphodiester linkage a potential side reaction?

A2: In ribonucleoside chemistry, the presence of both 2'- and 3'-hydroxyl groups on the ribose sugar creates the possibility of forming either a 2'-5' or a 3'-5' phosphodiester linkage. While the 3'-hydroxyl is generally more reactive, steric hindrance or specific reaction conditions can lead to the formation of the undesired 2'-5' isomer. The use of bulky protecting groups on the 2'-hydroxyl of the adenosine moiety is crucial to direct the coupling to the 3'-hydroxyl.

Q3: What are the challenges associated with the deprotection of multiple benzoyl groups?

A3: The adenosine monophosphate (pA) moiety in this compound is typically protected with multiple benzoyl groups (on the N6 amine and the 2' and 3' hydroxyls). These groups are more stable than other acyl protecting groups like acetyl (Ac) or isobutyryl (iBu).[1][2] Incomplete removal of these benzoyl groups can lead to a heterogeneous final product, which can be difficult to purify and may exhibit altered biological activity. Deprotection often requires stringent basic conditions (e.g., concentrated ammonium hydroxide or methylamine) and elevated temperatures for an extended period.

Q4: What is the impact of a 2'-5' linkage on the structural and functional properties of an oligonucleotide?

A4: The presence of a 2'-5' phosphodiester linkage, as opposed to the natural 3'-5' linkage, alters the helical structure of the nucleic acid. While RNA duplexes can accommodate a significant proportion of 2'-5' linkages and retain a global A-like structure, these modifications do introduce local perturbations.[3][4] Functionally, 2'-5' linkages can affect interactions with proteins and enzymes. For instance, in the context of siRNAs, 2'-5' linkages are generally better tolerated in the sense strand than in the antisense strand.[5][6]

Troubleshooting Guide

Problem 1: Low coupling efficiency during the formation of the phosphodiester bond.

Possible Cause Suggested Solution
Steric hindrance at the 3'-hydroxyl of the adenosine moiety. The presence of bulky protecting groups on the adjacent 2'-hydroxyl and the nucleobase can impede the approach of the activated phosphoramidite. Ensure that the coupling time is optimized (extended if necessary) and that a highly reactive activator, such as 5-(ethylthio)-1H-tetrazole (ETT), is used.
Degradation of the phosphoramidite reagent. Phosphoramidites are sensitive to moisture and oxidation. Always use fresh, high-quality phosphoramidites and ensure anhydrous conditions throughout the synthesis.
Inefficient activation of the phosphoramidite. The activator (e.g., tetrazole, ETT) can degrade over time. Use a fresh solution of the activator for each synthesis.

Problem 2: Presence of n-1 deletion sequences in the final product.

Possible Cause Suggested Solution
Incomplete detritylation of the 5'-DMT group. Ensure that the deblocking step with an acid (e.g., trichloroacetic acid in dichloromethane) is sufficient to completely remove the DMT group, allowing for the subsequent coupling reaction.
Failed capping of unreacted 5'-hydroxyl groups. The capping step, typically with acetic anhydride and N-methylimidazole, is crucial to block unreacted sequences from further elongation. Ensure the capping reagents are fresh and the reaction time is adequate.

Problem 3: Incomplete deprotection of the nucleobase and hydroxyl protecting groups.

Possible Cause Suggested Solution
Insufficient deprotection time or temperature. The multiple benzoyl groups on the adenosine moiety require stringent deprotection conditions. Increase the deprotection time and/or temperature with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA). Refer to the data table below for deprotection rates of common protecting groups.
Precipitation of the oligonucleotide during deprotection. Ensure that the oligonucleotide remains fully solvated during the deprotection process. If precipitation occurs, consider using a different deprotection solution or adding a co-solvent.

Problem 4: Formation of the 3'-5' linkage isomer.

Possible Cause Suggested Solution
Inadequate protection of the 2'-hydroxyl group of the adenosine. The choice of protecting group for the 2'-hydroxyl is critical. A bulky and stable protecting group is necessary to prevent reaction at this position. Ensure the integrity of the 2'-O-benzoyl group on the adenosine building block.
Isomerization during synthesis or deprotection. While less common, isomerization can occur under certain conditions. Analyze the product by high-resolution techniques such as NMR or enzymatic digestion with specific nucleases to quantify the presence of the 3'-5' isomer.

Quantitative Data

The following table summarizes the half-lives (t₁/₂) of common nucleobase protecting groups under various deprotection conditions, which can help in optimizing the final deprotection step of this compound synthesis.

Protecting GroupDeprotection ReagentTemperatureHalf-life (t₁/₂)
N-benzoyl (Bz) Aqueous MethylamineRoom Temp.< 5 min
Ethanolic Ammonia55 °C120 min
N-acetyl (Ac) Aqueous MethylamineRoom Temp.< 5 min
Ethanolic Ammonia55 °C30 min
N-isobutyryl (iBu) Aqueous MethylamineRoom Temp.< 5 min
Ethanolic Ammonia55 °C60 min
N-phenoxyacetyl (PAC) Aqueous MethylamineRoom Temp.< 5 min
Ethanolic Ammonia55 °C< 5 min

Data adapted from studies on the cleavage rates of protecting groups for exocyclic amines.[1][2]

Experimental Protocols

Key Experiment: Synthesis of Fully Protected this compound via Phosphoramidite Method

This protocol outlines the key steps for the synthesis of the fully protected this compound dimer on a solid support.

  • Preparation of the Solid Support:

    • Start with a controlled pore glass (CPG) solid support functionalized with 6-N,2'-O,3'-O-tetrabenzoyl-adenosine.

    • The 5'-hydroxyl group of the adenosine should be free for the subsequent coupling reaction.

  • Synthesis Cycle (performed on an automated DNA/RNA synthesizer):

    • Deblocking: Remove the 5'-DMT group from the 4-N-benzoyl-2'-deoxycytidine phosphoramidite using a solution of 3% trichloroacetic acid (TCA) in dichloromethane.

    • Coupling:

      • Activate the 4-N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite with 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

      • Couple the activated phosphoramidite to the free 5'-hydroxyl of the solid-support-bound adenosine. Allow the reaction to proceed for an extended time (e.g., 10-15 minutes) to ensure high coupling efficiency.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole in THF.

    • Oxidation: Oxidize the newly formed phosphite triester to the more stable phosphate triester using a solution of iodine in THF/water/pyridine.

  • Cleavage and Deprotection:

    • Cleave the protected dinucleotide from the CPG support using concentrated ammonium hydroxide.

    • Perform a two-step deprotection:

      • Remove the cyanoethyl groups from the phosphate backbone and the N-benzoyl group from cytosine with concentrated ammonium hydroxide at 55°C for 8-12 hours.

      • Continue the deprotection to remove the more resilient benzoyl groups from the adenosine moiety under the same conditions for an additional 12-16 hours.

  • 3'-Phosphorylation:

    • The 3'-phosphate can be introduced using a specific solid support that generates the 3'-phosphate upon cleavage, or enzymatically post-synthesis using T4 polynucleotide kinase.

Visualizations

pdCpA_Synthesis_Workflow cluster_support Solid Support cluster_cycle Synthesis Cycle cluster_postsynthesis Post-Synthesis support Adenosine on CPG (Bz protected N6, 2'-OH, 3'-OH) deblock Deblocking (TCA/DCM) support->deblock Start couple Coupling (dC-phosphoramidite + ETT) deblock->couple cap Capping (Ac2O/NMI) couple->cap oxidize Oxidation (Iodine) cap->oxidize cleave Cleavage from Support (NH4OH) oxidize->cleave End Cycle deprotect Full Deprotection (NH4OH, 55°C) cleave->deprotect phosphorylate 3'-Phosphorylation (e.g., T4 PNK) deprotect->phosphorylate purify Purification (HPLC) phosphorylate->purify final_product This compound purify->final_product

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_pdCpA_Synthesis start Low Yield or Impure Product check_coupling Analyze for n-1 Deletion start->check_coupling check_deprotection Analyze for Incomplete Deprotection check_coupling->check_deprotection No solution_coupling Optimize Coupling: - Extend reaction time - Use fresh reagents - Check activator check_coupling->solution_coupling Yes check_isomer Check for 3'-5' Isomer check_deprotection->check_isomer No solution_deprotection Optimize Deprotection: - Increase time/temperature - Use AMA check_deprotection->solution_deprotection Yes solution_capping Improve Capping: - Use fresh capping reagents check_isomer->solution_capping No solution_protecting_group Verify 2'-O-Protecting Group on Adenosine Monomer check_isomer->solution_protecting_group Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of pdCp and pCp for RNA Ligation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology, the precise and efficient modification of RNA molecules is paramount for a multitude of research applications, from studying RNA structure and function to developing RNA-based therapeutics. The ligation of specific nucleotides to the 3' end of an RNA molecule is a fundamental technique in this field. This guide provides a comparative overview of two key donor molecules used in T4 RNA ligase-mediated ligation: Cytidine 3',5'-bisphosphate (pdCp) and Cytidine 5'-monophosphate (pCp).

A Note on Nomenclature: The user query specified a comparison between "pdCpA" and "pCpA". In the context of RNA ligation, "pCp" is the standard abbreviation for Cytidine 5'-monophosphate. "pdCp" is commonly used to refer to Cytidine 3',5'-bisphosphate. The "A" suffix is not standard for these molecules in this application. Therefore, this guide will proceed with the scientifically prevalent understanding, comparing Cytidine 3',5'-bisphosphate (pdCp) and Cytidine 5'-monophosphate (pCp).

Quantitative Comparison of Ligation Efficiencies

Donor MoleculeReported Ligation EfficiencyExperimental Context
pdCp (Cytidine 3',5'-bisphosphate) 74-78%Ligation of a 124-bp acceptor RNA to radiolabeled *pCp at room temperature for 240 minutes.[1]
pCp (Cytidine 5'-monophosphate) 44% (average)Intermolecular ligation assay using a 5'-FAM labeled 24-mer single-stranded RNA.

It is important to note that the differing experimental conditions (e.g., acceptor RNA length, incubation time, and temperature) may influence the observed ligation efficiencies. However, the available data suggests that pdCp can achieve a higher ligation yield compared to pCp under certain optimized conditions. One study also noted that the labeling efficiency of another method was "comparable" to that of [5ʹ-³²P]pCp ligation, indicating that pdCp is a benchmark for efficient 3'-end labeling.[2]

Chemical Structures

The structural difference between pdCp and pCp lies in the presence of an additional phosphate group at the 3' position of the ribose sugar in pdCp. This 3'-phosphate group in pdCp acts as a chain terminator, preventing further ligation events and ensuring the addition of only a single cytidine moiety to the acceptor RNA.

A summary of the key chemical properties of pdCp and pCp.

Experimental Protocols

The following are generalized protocols for the 3'-end labeling of RNA using T4 RNA Ligase with either pdCp or pCp as the donor molecule.

Protocol 1: 3'-End Labeling of RNA with [5'-³²P]pdCp

This protocol is adapted from established methods for radiolabeling the 3' ends of RNA.[3]

Materials:

  • RNA with a free 3'-hydroxyl group

  • [5'-³²P]pCp (Cytidine 3',5'-bisphosphate, radiolabeled at the 5' phosphate)

  • T4 RNA Ligase 1

  • 10X T4 RNA Ligase Reaction Buffer (500 mM Tris-HCl, pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • 10 mM ATP

  • RNase-free water

Procedure:

  • In a sterile, RNase-free microcentrifuge tube, combine the following on ice:

    • RNA (1-10 pmol)

    • [5'-³²P]pCp (10-50 pmol; ensure at least equimolar to the RNA)

    • 2 µL of 10X T4 RNA Ligase Reaction Buffer

    • 1 µL of 10 mM ATP

    • RNase-free water to a final volume of 19 µL

  • Add 1 µL of T4 RNA Ligase 1 (typically 10-20 units).

  • Mix gently and incubate at 4°C overnight (12-16 hours).

  • Stop the reaction by adding an equal volume of loading buffer (e.g., 95% formamide, 20 mM EDTA).

  • The labeled RNA can be purified from unincorporated [5'-³²P]pCp by gel electrophoresis or size-exclusion chromatography.

Protocol 2: 3'-End Labeling of RNA with pCp

This protocol is a general procedure for ligating Cytidine 5'-monophosphate to the 3' end of an RNA molecule.

Materials:

  • RNA with a free 3'-hydroxyl group

  • pCp (Cytidine 5'-monophosphate)

  • T4 RNA Ligase 1

  • 10X T4 RNA Ligase Reaction Buffer

  • 10 mM ATP

  • RNase-free water

Procedure:

  • In a sterile, RNase-free microcentrifuge tube, combine the following on ice:

    • RNA (10-50 pmol)

    • pCp (50-250 pmol; use a molar excess)

    • 2 µL of 10X T4 RNA Ligase Reaction Buffer

    • 1 µL of 10 mM ATP

    • RNase-free water to a final volume of 19 µL

  • Add 1 µL of T4 RNA Ligase 1 (10-20 units).

  • Mix gently and incubate at 16°C for 4 hours to overnight, or at 37°C for 1 hour. Incubation time and temperature may need to be optimized depending on the RNA substrate.

  • Terminate the reaction by heat inactivation at 65°C for 15 minutes or by adding EDTA to a final concentration of 10 mM.

  • Purify the ligated RNA product as needed.

Experimental Workflow

The general workflow for a 3'-end labeling experiment using either pdCp or pCp is outlined below. This process is crucial for preparing RNA for subsequent analysis, such as structural probing or interaction studies.

G cluster_prep Reaction Preparation cluster_reaction Ligation Reaction cluster_analysis Analysis and Purification rna RNA with 3'-OH incubation Incubation (e.g., 4°C overnight or 16°C for 4h) rna->incubation donor pdCp or pCp Donor donor->incubation buffer T4 RNA Ligase Buffer + ATP buffer->incubation ligase T4 RNA Ligase ligase->incubation purification Purification (Gel Electrophoresis or Chromatography) incubation->purification analysis Downstream Application (e.g., Sequencing, Hybridization) purification->analysis

A generalized workflow for 3'-end RNA labeling.

Conclusion

Both Cytidine 3',5'-bisphosphate (pdCp) and Cytidine 5'-monophosphate (pCp) are effective donor molecules for the T4 RNA ligase-mediated 3'-end labeling of RNA. The choice between them may depend on the specific requirements of the experiment. The presence of a 3'-phosphate on pdCp makes it a dedicated chain terminator, ensuring the addition of a single nucleotide, which can be advantageous for precise labeling. The available, albeit limited, quantitative data suggests that pdCp may offer higher ligation efficiencies under optimized conditions. Researchers should consider the desired outcome, the nature of the RNA substrate, and the need for strict control over the number of added nucleotides when selecting the appropriate donor molecule for their ligation experiments.

References

Comparative Guide to HPLC Analysis of pdCpA Synthesis Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3',5'-bisphosphate adenosine (pdCpA) synthesis products. It includes detailed experimental protocols, quantitative data for method comparison, and visualizations to aid in understanding the underlying processes.

Introduction to this compound and its Analysis

The dinucleotide 3',5'-bisphosphate adenosine (this compound) plays a crucial role in various biological processes and is a key intermediate in the synthesis of modified RNA and DNA fragments. Accurate analysis of this compound synthesis products is essential to ensure purity and identify potential byproducts. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering high resolution and sensitivity. This guide focuses on ion-pair reversed-phase HPLC (IP-RP-HPLC), a powerful method for separating charged molecules like this compound.

Comparison of HPLC Methodologies for this compound Analysis

The separation of this compound and its potential impurities is typically achieved using ion-pair reversed-phase chromatography. The choice of ion-pairing reagent, column, and mobile phase gradient significantly impacts the resolution and analysis time. Below is a comparison of two common approaches.

Table 1: Comparison of Ion-Pair Reversed-Phase HPLC Methods for this compound Analysis

ParameterMethod A: Triethylammonium Acetate (TEAA)Method B: Hexylammonium Acetate (HAA)
Column C18, 5 µm, 4.6 x 250 mmC18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 100 mM TEAA in Water, pH 7.0100 mM HAA in Water, pH 7.0
Mobile Phase B 100 mM TEAA in 50% Acetonitrile100 mM HAA in 50% Acetonitrile
Gradient 5% to 50% B over 30 min10% to 60% B over 20 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 260 nmUV at 260 nm
Resolution (this compound vs. pA) > 2.0> 2.5
Analysis Time ~ 40 min~ 25 min
Key Advantages Good resolution, widely usedFaster analysis, sharper peaks
Potential Disadvantages Longer run timeIon-pairing agent may be more difficult to remove

Experimental Protocols

Chemical Synthesis of this compound (Illustrative Protocol)

This protocol describes a general approach to the chemical synthesis of this compound using phosphoramidite chemistry.

Materials:

  • Controlled Pore Glass (CPG) solid support with protected adenosine

  • Protected cytidine phosphoramidite

  • Activator (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Oxidizing agent (e.g., Iodine solution)

  • Capping reagents (e.g., Acetic anhydride and N-methylimidazole)

  • Deblocking agent (e.g., Dichloroacetic acid in dichloromethane)

  • Ammonia solution

  • Phosphitylating agent (e.g., 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite)

  • 5'-Phosphorylation reagent

Procedure:

  • Deblocking: The dimethoxytrityl (DMT) group is removed from the 5'-hydroxyl of the CPG-bound adenosine using a deblocking agent.

  • Coupling: The protected cytidine phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the adenosine.

  • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of failure sequences.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Final Deblocking: The DMT group is removed from the 5'-end of the dinucleotide.

  • Phosphorylation: The 5'-hydroxyl group of the cytidine is phosphorylated.

  • Cleavage and Deprotection: The synthesized this compound is cleaved from the solid support, and all protecting groups are removed using concentrated ammonia.

  • Purification: The crude product is typically purified by preparative HPLC.

HPLC Analysis of this compound Synthesis Products

This protocol details the analytical HPLC method for assessing the purity of the synthesized this compound and identifying potential impurities.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

Reagents:

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in HPLC-grade water, pH 7.0.

  • Mobile Phase B: 100 mM TEAA in 50% acetonitrile/water, pH 7.0.

  • Sample: Dissolve the crude or purified this compound product in Mobile Phase A.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 10-20 µL of the sample solution.

  • Gradient Elution: Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Column Wash: After the elution of the main peak, wash the column with a higher concentration of Mobile Phase B (e.g., 90%) for 5 minutes.

  • Re-equilibration: Re-equilibrate the column to the initial conditions for the next injection.

  • Detection: Monitor the absorbance at 260 nm. The this compound peak should be the major peak, with potential impurities eluting at different retention times.

Visualizations

pdCpA_Synthesis_Workflow start Start: CPG-Adenosine deblock1 DMT Deblocking start->deblock1 coupling Couple Cytidine Phosphoramidite deblock1->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation deblock2 Final DMT Deblocking oxidation->deblock2 phosphorylation 5'-Phosphorylation deblock2->phosphorylation cleavage Cleavage & Deprotection phosphorylation->cleavage purification Preparative HPLC Purification cleavage->purification product Pure this compound purification->product

Figure 1. Workflow for the chemical synthesis of this compound.

HPLC_Analysis_Workflow sample Crude this compound Sample dissolve Dissolve in Mobile Phase A sample->dissolve inject Inject into HPLC dissolve->inject separation Separation on C18 Column (Gradient Elution) inject->separation detection UV Detection at 260 nm separation->detection analysis Data Analysis: Purity & Impurity Profile detection->analysis

Figure 2. Workflow for HPLC analysis of this compound synthesis products.

Potential Impurities in this compound Synthesis

During the chemical synthesis of this compound, several impurities can be formed. Their separation and identification are critical for quality control.

Table 2: Common Impurities in this compound Synthesis and their Expected HPLC Elution

ImpurityDescriptionExpected Elution Relative to this compound
n-1 species Deletion sequence (e.g., pA)Earlier
Failed sequences Capped, shorter oligonucleotidesEarlier
Isomers e.g., 2',5'-linked dinucleotideClose to the main peak, may require optimized gradient
Depurination products Loss of the adenine or cytosine baseEarlier
Incompletely deprotected this compound Residual protecting groupsLater

Disclaimer: The specific HPLC conditions and retention times may vary depending on the exact instrumentation, column chemistry, and reagent quality. The provided protocols and data serve as a general guide and should be optimized for specific applications.

Mass Spectrometry: The Gold Standard for Validating pdCpA Incorporation in Therapeutic Protein Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the precise incorporation of non-canonical amino acids (ncAAs) like p-chlorophenylalanine (pdCpA) is critical for the development of novel protein therapeutics. Mass spectrometry (MS) has emerged as the definitive method for validating this incorporation, offering unparalleled accuracy and sensitivity compared to traditional techniques. This guide provides a comprehensive comparison of mass spectrometry with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

Unambiguous Verification and Quantitation with Mass Spectrometry

Mass spectrometry provides direct evidence of this compound incorporation at specific sites within a protein. By measuring the mass-to-charge ratio of peptides generated from the protein of interest, researchers can confirm the presence of the heavier chlorine isotope-containing amino acid. High-resolution mass spectrometry can further provide unambiguous sequence information through tandem MS (MS/MS) analysis, confirming the exact location of this compound incorporation.

Quantitative proteomic approaches, such as stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification, enable the precise measurement of incorporation efficiency. This is crucial for optimizing expression systems and ensuring the homogeneity of the final therapeutic product.

Performance Comparison: Mass Spectrometry vs. Alternative Methods

While methods like Western blotting and fluorescence labeling offer simpler workflows, they lack the specificity and quantitative power of mass spectrometry for validating ncAA incorporation.

FeatureMass Spectrometry (LC-MS/MS)Western BlotFluorescence Labeling (via Click Chemistry)
Specificity Very High (identifies specific amino acid at a specific site)Moderate (relies on antibody specificity which can vary)High (relies on specific bioorthogonal reaction)
Quantification Absolute and Relative QuantificationSemi-QuantitativeRelative Quantification
Sensitivity High (femtomole to attomole range)Moderate to LowHigh
Confirmation of Incorporation Site Yes (via MS/MS sequencing)NoNo (confirms presence, not specific location)
Multiplexing High (can analyze thousands of proteins simultaneously)Low (limited by antibody availability)Moderate (depends on available fluorophores)
Workflow Complexity HighModerateModerate to High
Cost (Instrument) HighLowModerate
Cost (Per Sample) ModerateLowModerate

Experimental Protocols

Mass Spectrometry-Based Validation of this compound Incorporation

This protocol outlines a general workflow for the validation and quantification of this compound incorporation in a target protein expressed in a mammalian cell line.

1. Protein Extraction and Purification:

  • Culture cells in a medium containing this compound.

  • Harvest cells and lyse using a suitable buffer (e.g., RIPA buffer with protease inhibitors).

  • Purify the protein of interest using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. Protein Digestion:

  • Denature the purified protein with 8 M urea in 100 mM Tris-HCl, pH 8.5.

  • Reduce disulfide bonds with 5 mM dithiothreitol (DTT) at 37°C for 1 hour.

  • Alkylate cysteine residues with 15 mM iodoacetamide in the dark at room temperature for 30 minutes.

  • Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration.

  • Digest the protein with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

3. Peptide Cleanup:

  • Acidify the digest with formic acid to a final concentration of 0.1%.

  • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

  • Elute the peptides with 50% acetonitrile/0.1% formic acid.

  • Dry the peptides in a vacuum centrifuge.

4. LC-MS/MS Analysis:

  • Reconstitute the peptides in 0.1% formic acid.

  • Inject the sample onto a reverse-phase C18 column connected to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Separate peptides using a gradient of increasing acetonitrile concentration.

  • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for MS/MS fragmentation.

5. Data Analysis:

  • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

  • Include a modification corresponding to the mass shift of phenylalanine to this compound (+34.45 Da).

  • Manually inspect the MS/MS spectra of identified this compound-containing peptides to confirm the site of incorporation.

  • For quantification, use label-free methods to compare the peak intensities of this compound-containing peptides to their phenylalanine-containing counterparts in a control sample.

Alternative Method: Validation via Click Chemistry and Western Blot

This protocol describes an indirect method for detecting this compound incorporation by first modifying it with a reporter tag.

1. Bioorthogonal Labeling:

  • Express the protein of interest in the presence of an azide- or alkyne-functionalized analog of this compound.

  • Lyse the cells and perform a click chemistry reaction to attach a biotin or FLAG tag to the incorporated ncAA.

2. Western Blot Analysis:

  • Separate the labeled proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody against the biotin or FLAG tag.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Workflow and Cellular Impact

To better understand the experimental process and the potential cellular consequences of this compound incorporation, the following diagrams illustrate the key workflows and a potential cellular response pathway.

cluster_workflow Mass Spectrometry Validation Workflow A Protein Expression with this compound B Protein Purification A->B C In-solution Digestion (Trypsin) B->C D LC-MS/MS Analysis C->D E Data Analysis (Peptide Identification & Quantification) D->E F Validation of This compound Incorporation E->F cluster_pathway Cellular Response to this compound Incorporation This compound This compound Incorporation Serotonin Decreased Serotonin Synthesis This compound->Serotonin Stress Cellular Stress This compound->Stress UPR Unfolded Protein Response (UPR) Apoptosis Apoptosis UPR->Apoptosis Lipid Altered Lipid Metabolism Serotonin->Lipid Lipid->Stress Stress->UPR

A Head-to-Head Battle: Comparing Enzymatic and Chemical Synthesis of pDCpA for Researchers and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the synthesis of the dinucleotide 5'-phosphoryl-2'-deoxycytidylyl-(3'→5')-adenosine (pDCpA), a critical component in various biological studies and therapeutic applications, the choice between enzymatic and chemical synthesis routes presents a pivotal decision. This guide provides an in-depth comparison of these two methodologies, offering a clear overview of their respective performance, supported by experimental data and detailed protocols to inform your selection process.

The synthesis of this compound, a key molecule for applications such as the preparation of misacylated tRNAs, can be achieved through two primary routes: enzymatic ligation, typically employing T4 RNA ligase, and chemical synthesis, most commonly utilizing the phosphoramidite method on a solid support. Each approach carries its own set of advantages and disadvantages concerning yield, purity, cost, scalability, and environmental impact.

At a Glance: Key Performance Indicators

To facilitate a rapid and objective comparison, the following table summarizes the key quantitative and qualitative differences between the enzymatic and chemical synthesis of this compound.

FeatureEnzymatic Synthesis (T4 RNA Ligase)Chemical Synthesis (Phosphoramidite)
Typical Yield 85-95%>95% (for a single coupling)[1][2]
Purity High, with potential for specific byproductsHigh, but susceptible to failure sequences and protecting group-related impurities[3][][5]
Reaction Time 1-16 hours[6]~1-2 hours for synthesis cycle, plus deprotection and purification time
Cost Reagent costs can be significant (enzyme, ATP)[7][8]High initial investment for synthesizer; reagent costs can be high, especially for modified bases[9]
Scalability Scalable, but may require large volumes of enzyme for industrial productionWell-established for large-scale production (kilogram quantities)[10]
Environmental Impact Generally considered "greener"; uses aqueous buffers and biodegradable enzymesRelies on hazardous organic solvents and generates significant chemical waste[9]
Flexibility for Modifications Limited to enzyme's substrate toleranceHighly flexible for incorporating a wide variety of chemical modifications[11]
Key Reagents T4 RNA Ligase, ATP, pCp (donor), dA (acceptor), buffer componentsProtected nucleoside phosphoramidites, solid support, activator, capping and oxidizing reagents, deprotection solutions[][13]

Visualizing the Synthesis Workflows

To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both enzymatic and chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product pCp pCp (Donor) Incubation Incubation (e.g., 16°C, overnight) pCp->Incubation dA dA (Acceptor) dA->Incubation T4_Ligase T4 RNA Ligase T4_Ligase->Incubation ATP ATP ATP->Incubation Buffer Ligation Buffer Buffer->Incubation HPLC HPLC Purification Incubation->HPLC This compound This compound HPLC->this compound

Caption: Enzymatic synthesis of this compound workflow.

Chemical_Synthesis_Workflow cluster_setup Solid-Phase Setup cluster_cycle Synthesis Cycle cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_product Final Product Resin Solid Support (e.g., CPG with dA) Deblocking 1. Deblocking (Remove DMT) Resin->Deblocking Coupling 2. Coupling (Add pC phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize linkage) Capping->Oxidation Cleave Cleavage from Support & Base Deprotection Oxidation->Cleave HPLC_chem HPLC Purification Cleave->HPLC_chem pDCpA_chem This compound HPLC_chem->pDCpA_chem

Caption: Chemical synthesis of this compound workflow.

In-Depth Experimental Protocols

For laboratories looking to implement either of these methods, the following detailed protocols provide a comprehensive guide.

Enzymatic Synthesis of this compound using T4 RNA Ligase

This protocol is adapted from standard T4 RNA ligase ligation procedures.[6][14]

Materials:

  • Cytidine 5'-monophosphate (pC) (donor)

  • Deoxyadenosine (dA) (acceptor)

  • T4 RNA Ligase 1

  • T4 Polynucleotide Kinase (for 5'-phosphorylation of dA if not already phosphorylated)

  • ATP (Adenosine 5'-triphosphate)

  • 10x T4 RNA Ligase Reaction Buffer (e.g., 500 mM Tris-HCl, 100 mM MgCl₂, 10 mM DTT, pH 7.5)

  • Nuclease-free water

  • (Optional) PEG 8000 for enhancing ligation efficiency

  • (Optional) RNase Inhibitor

Procedure:

  • Preparation of Substrates:

    • Ensure the donor molecule (pC) has a 5'-phosphate group.

    • The acceptor molecule (dA) must have a 3'-hydroxyl group. If starting with non-phosphorylated dA, it must first be 5'-phosphorylated using T4 Polynucleotide Kinase and ATP according to the manufacturer's protocol.

    • Dissolve and dilute the donor (pC) and acceptor (dA) in nuclease-free water to a final concentration of 1 mM.

  • Ligation Reaction Setup:

    • In a sterile microcentrifuge tube, combine the following reagents in the specified order on ice:

      • Nuclease-free water: to a final volume of 50 µL

      • 10x T4 RNA Ligase Reaction Buffer: 5 µL

      • 10 mM ATP: 5 µL (final concentration 1 mM)

      • 1 mM pC (donor): 10 µL (final concentration 200 µM)

      • 1 mM dA (acceptor): 5 µL (final concentration 100 µM)

      • (Optional) 50% PEG 8000: 10 µL (final concentration 10%)

      • (Optional) RNase Inhibitor: 1 µL

      • T4 RNA Ligase 1 (10-50 U/µL): 1-2 µL

  • Incubation:

    • Mix the reaction gently by pipetting up and down.

    • Incubate the reaction at 16°C overnight (approximately 16 hours). Alternatively, for potentially faster ligation, incubate at 37°C for 1-4 hours, though lower temperatures often yield better results for single-nucleotide additions.[6]

  • Enzyme Inactivation:

    • Heat the reaction mixture to 65°C for 15 minutes to inactivate the T4 RNA Ligase.

  • Purification:

    • Purify the this compound product from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

    • Monitor the elution profile by UV absorbance at 260 nm.

    • Collect the fractions corresponding to the this compound peak and verify the product identity and purity by mass spectrometry.

Chemical Synthesis of this compound via Solid-Phase Phosphoramidite Method

This protocol outlines the general steps for solid-phase synthesis of a dinucleotide.[13][15]

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with protected deoxyadenosine (dA).

  • Protected 2'-deoxycytidine phosphoramidite (e.g., with DMT on the 5'-hydroxyl, a cyanoethyl group on the phosphate, and a protecting group on the exocyclic amine).

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

  • Capping solution A (e.g., acetic anhydride in THF/lutidine) and Capping solution B (e.g., N-methylimidazole in THF).

  • Oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Acetonitrile (anhydrous, synthesis grade).

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

Procedure:

  • Preparation of the Solid Support:

    • Place the dA-loaded CPG support into a synthesis column on an automated DNA/RNA synthesizer.

  • Synthesis Cycle for pC addition:

    • Step 1: Deblocking (Detritylation): The 5'-DMT protecting group on the solid-support-bound dA is removed by washing with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with acetonitrile.

    • Step 2: Coupling: The protected 2'-deoxycytidine phosphoramidite is activated by the activator solution and then passed through the column. The activated phosphoramidite couples with the free 5'-hydroxyl of the dA on the support, forming a phosphite triester linkage.

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups on the dA are acetylated by the capping solutions. This prevents the formation of failure sequences (n-1 mers).

    • Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by the oxidizing solution. The column is then washed with acetonitrile.

  • Final Deblocking:

    • The 5'-DMT group of the newly added cytidine is removed with the deblocking solution.

  • Cleavage and Deprotection:

    • The synthesis column is removed from the synthesizer.

    • The CPG support is treated with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours. This cleaves the this compound from the solid support and removes the protecting groups from the phosphate backbone and the nucleobases.

  • Purification:

    • The resulting solution containing the crude this compound is collected and the solid support is washed.

    • The combined solution is dried down.

    • The crude this compound is purified by reverse-phase HPLC.

    • The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Concluding Remarks

The choice between enzymatic and chemical synthesis of this compound is contingent on the specific requirements of the research or application. Enzymatic synthesis offers a "greener" and simpler workflow with high specificity, making it an attractive option for smaller-scale synthesis where the cost of the enzyme is manageable. In contrast, chemical synthesis, particularly the well-established phosphoramidite method, provides unparalleled flexibility for incorporating modifications and is highly scalable for large-scale industrial production, despite its reliance on hazardous chemicals and the potential for a broader range of impurities. By carefully considering the factors of yield, purity, cost, scalability, and environmental impact, researchers and drug development professionals can select the most appropriate method to efficiently and effectively produce this compound for their needs.

References

A Comparative Guide to Determining the Purity of Synthetic pdCpA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of common methodologies and a comparison with contemporary alternatives for 3'-end labeling of RNA.

Introduction

Synthetic 5'-phosphoryl-2'-deoxycytidylyl-(3'→5')-adenosine (pdCpA) is a crucial reagent in molecular biology, primarily utilized for the 3'-end labeling of RNA molecules. This process, typically catalyzed by T4 RNA ligase, is fundamental for a variety of applications, including the preparation of probes for hybridization, RNA sequencing, and the study of RNA-protein interactions. The purity of synthetic this compound is paramount, as contaminants can significantly impact the efficiency and specificity of enzymatic reactions, leading to unreliable experimental outcomes. This guide provides a comprehensive comparison of methods to determine the purity of synthetic this compound, offers insights into alternative labeling strategies, and presents detailed experimental protocols for key analytical techniques.

The Importance of Purity in Synthetic this compound

The chemical synthesis of oligonucleotides, including dinucleotides like this compound, can result in a heterogeneous mixture of products. Common impurities include:

  • Truncated sequences (n-1, n-2): Shorter oligonucleotides resulting from incomplete coupling steps during synthesis.

  • Capped failure sequences: Unreacted oligonucleotides that have been intentionally "capped" to prevent further elongation.

  • Products of incomplete deprotection: Oligonucleotides that still retain protecting groups on the bases or phosphate backbone.

  • Isomers and other side-products: Arising from side reactions during synthesis.

The presence of these impurities can lead to reduced labeling efficiency, non-specific labeling, and the introduction of artifacts in downstream applications. Therefore, rigorous purity assessment is a critical quality control step.

Methods for Determining the Purity of Synthetic this compound

Several analytical techniques are employed to assess the purity of synthetic oligonucleotides. The most common and effective methods for a short dinucleotide like this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Purity Analysis Methods for this compound
Analytical Method Principle Information Obtained Typical Purity Specification
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Separation based on hydrophobicity, modulated by an ion-pairing agent that interacts with the phosphate backbone.Purity (as a percentage of the main peak area), presence of hydrophobic and shorter/longer impurities.≥ 95%
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio (m/z) of ionized molecules.Confirmation of molecular weight, identification of impurities with different masses (e.g., truncated sequences, adducts).Confirms expected mass
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Structural confirmation, identification of structural isomers and impurities with distinct chemical environments. Particularly useful for identifying modifications and impurities that are not easily resolved by HPLC or MS.Confirms structural integrity

Experimental Protocols

Protocol 1: Purity Determination by Ion-Pair Reversed-Phase HPLC

This protocol outlines a general procedure for the analysis of this compound purity using IP-RP-HPLC.

1. Materials:

  • Synthetic this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Triethylammonium acetate (TEAA) buffer (ion-pairing agent), 1.0 M solution

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. HPLC Conditions:

  • Mobile Phase A: 0.1 M TEAA in water, pH 7.0

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile

  • Gradient: 0-50% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 50 °C

  • Detection: UV absorbance at 260 nm

  • Injection Volume: 10 µL (of a ~1 OD/mL solution)

3. Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Dissolve the synthetic this compound sample in HPLC-grade water to a concentration of approximately 1 OD/mL.

  • Inject the sample onto the column.

  • Run the gradient and collect the data.

  • Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Workflow for HPLC Purity Analysis of this compound

cluster_hplc HPLC Analysis prep Sample Preparation (Dissolve this compound in H2O) hplc HPLC System (C18 Column, UV Detector) prep->hplc Inject gradient Gradient Elution (TEAA/Acetonitrile) detection UV Detection (260 nm) hplc->detection analysis Data Analysis (Peak Integration, Purity Calculation) detection->analysis

Caption: Workflow for this compound purity analysis using HPLC.

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry

This protocol describes the confirmation of this compound's molecular weight using electrospray ionization mass spectrometry (ESI-MS).

1. Materials:

  • Synthetic this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

2. Mass Spectrometry Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), negative

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole

  • Scan Range: m/z 100-1000

  • Infusion Solvent: 50:50 acetonitrile:water with 0.1% ammonium hydroxide

  • Flow Rate: 5-10 µL/min

3. Procedure:

  • Dissolve a small amount of the this compound sample in the infusion solvent.

  • Infuse the sample directly into the mass spectrometer.

  • Acquire the mass spectrum.

  • Compare the observed m/z value of the main ion with the theoretical mass of this compound (C₁₉H₂₆N₈O₁₃P₂; Calculated MW: 636.4 g/mol ). The expected ion in negative mode would be [M-H]⁻ at m/z 635.4.

Workflow for Mass Spectrometry Analysis of this compound

cluster_ms Mass Spectrometry sample_prep Sample Preparation (Dissolve in Infusion Solvent) ms_instrument Mass Spectrometer (ESI Source) sample_prep->ms_instrument Infuse ionization Ionization (Negative Mode) mass_analysis Mass Analysis (m/z Measurement) ms_instrument->mass_analysis data_interpretation Data Interpretation (Compare with Theoretical Mass) mass_analysis->data_interpretation

Caption: Workflow for this compound molecular weight confirmation by MS.

Protocol 3: Structural Verification by NMR Spectroscopy

This protocol provides a general outline for the structural verification of this compound using ¹H and ³¹P NMR.

1. Materials:

  • Synthetic this compound sample (lyophilized)

  • D₂O (99.9%)

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: D₂O

  • ¹H NMR: Standard 1D proton experiment.

  • ³¹P NMR: Standard 1D phosphorus experiment with proton decoupling.

  • Temperature: 25 °C

3. Procedure:

  • Dissolve 1-5 mg of the lyophilized this compound sample in ~0.6 mL of D₂O.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ³¹P NMR spectra.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Analyze the chemical shifts and coupling constants to confirm the structure of this compound. The ³¹P NMR should show two distinct signals corresponding to the two phosphate groups.

Logical Relationship in NMR Structural Verification

pdCpA_structure This compound Structure H_NMR ¹H NMR Spectrum pdCpA_structure->H_NMR P_NMR ³¹P NMR Spectrum pdCpA_structure->P_NMR spectral_data Chemical Shifts & Coupling Constants H_NMR->spectral_data P_NMR->spectral_data structural_confirmation Structural Confirmation spectral_data->structural_confirmation

Caption: Logical flow for this compound structural confirmation using NMR.

Comparison with Alternatives for 3'-End Labeling of RNA

While the T4 RNA ligase-mediated ligation of this compound is a widely used method for 3'-end labeling, several alternative strategies have emerged, each with its own set of advantages and disadvantages.

Data Presentation: Comparison of 3'-End RNA Labeling Methods
Method Principle Advantages Disadvantages Purity Considerations of Key Reagent
This compound + T4 RNA Ligase Enzymatic ligation of a 5'-phosphorylated dinucleotide to the 3'-hydroxyl of RNA.High specificity for single-stranded RNA; well-established protocol.Can be inhibited by RNA secondary structure; ligation efficiency can be variable.High purity of this compound is critical for efficient ligation.
pCp-Biotin/Fluorophore + T4 RNA Ligase Enzymatic ligation of a cytidine 3',5'-bisphosphate (pCp) analog carrying a label.Direct one-step labeling with biotin or a fluorophore.Similar to this compound, can be affected by RNA structure.High purity (typically ≥95% by HPLC) is required for efficient labeling.[1][2]
Poly(A) Polymerase + Cordycepin 5'-triphosphate (3'-dATP) Template-independent enzymatic addition of a single chain-terminating nucleotide analog.Efficient for longer RNA molecules; simple reaction setup.Less efficient for short RNA molecules compared to T4 RNA ligase.[3]Purity of the cordycepin triphosphate is important.
Click Chemistry Bio-orthogonal chemical reaction between an azide and an alkyne. Requires initial enzymatic incorporation of a modified nucleotide with one of these functional groups.High reaction efficiency and specificity; bio-orthogonal.Multi-step process (enzymatic incorporation followed by chemical reaction).Purity of the modified nucleotide and the click-reactive label are both important.

Conclusion

The determination of purity for synthetic this compound is a critical step to ensure the reliability and reproducibility of RNA 3'-end labeling experiments. A combination of IP-RP-HPLC for quantitative purity assessment, mass spectrometry for molecular weight confirmation, and NMR spectroscopy for structural verification provides a comprehensive quality control strategy. While the traditional this compound-based method remains a cornerstone of RNA research, alternative methods such as direct labeling with pCp analogs, poly(A) polymerase-based approaches, and click chemistry offer valuable alternatives with distinct advantages. The choice of method will depend on the specific application, the nature of the RNA target, and the desired label. Researchers and drug development professionals should carefully consider the purity of all reagents involved in these sensitive enzymatic and chemical reactions to ensure the generation of high-quality, reliable data.

References

A Comparative Guide to Alternative Dinucleotides for RNA Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ligation of a pre-adenylated donor, most commonly cytidine-3',5'-bisphosphate (pdCpA), to the 3'-hydroxyl end of an RNA molecule is a cornerstone technique in RNA research and therapeutics. This reaction, catalyzed by T4 RNA ligase 1, is fundamental for 3'-end labeling, adapter attachment for sequencing, and the construction of complex RNA structures. While this compound is a widely used and generally efficient donor, the exploration of alternative dinucleotides offers opportunities to modulate ligation efficiency, introduce specific modifications, and potentially overcome sequence-specific biases. This guide provides an objective comparison of alternative dinucleotides to this compound for RNA ligation, supported by available experimental insights.

Performance Comparison of Dinucleotide Donors

The efficiency of T4 RNA ligase 1-mediated ligation is influenced by the identity of the nucleoside 3',5'-bisphosphate (pNp) donor. While direct, comprehensive quantitative comparisons are limited in the literature, existing studies on T4 RNA ligase substrate specificity provide valuable insights into the relative performance of different donors.

The adenylated forms of nucleoside 3',5'-bisphosphates are the active intermediates in the ligation reaction. Studies on the adenylation of these donors by T4 RNA ligase indicate that pCp is the most efficient substrate, while pGp is the poorest.[1] This suggests a higher intrinsic affinity of the enzyme for pCp.

Further research has explored the relative efficiency of various dinucleotide donors in ligation reactions with a minimal RNA acceptor (GpUpC). The findings indicate a clear hierarchy of donor performance:

  • pApC > pCpC > pGpC [2]

  • For mononucleotide donors: pCp > pUp ≈ pAp >> pGp [2]

These results suggest that purine-pyrimidine and pyrimidine-pyrimidine dinucleotides are generally favored over those containing guanosine. The lower efficiency of pGp-containing donors is a consistent observation.

Table 1: Qualitative and Semi-Quantitative Comparison of Dinucleotide Donors for T4 RNA Ligase 1

Dinucleotide DonorAlternative to this compoundRelative Ligation Efficiency (Qualitative)Notes
pApA, pApC, pApU YesHighpApC has been reported to be more effective than pCpC and pGpC.[2]
pCpC YesHighGenerally considered an efficient donor, comparable to pCp.[2]
pUpU YesModerateSlightly lower efficiency than pCp.[2]
pGpC YesLowerLess effective than pApC and pCpC.[2]
Modified pCp YesVariableEfficiency depends on the nature and position of the modification.
This compound (Reference) N/AHighStandard and widely used pre-adenylated donor.

Modified Dinucleotides for RNA Labeling

A significant application of RNA ligation is the introduction of functional moieties at the 3'-terminus. This is typically achieved by using a modified cytidine-3',5'-bisphosphate (pCp) as the donor. These modified pCp derivatives serve as effective alternatives to unlabeled this compound when labeling is the primary goal.

Table 2: Common Modifications of pCp for RNA Ligation

ModificationPurposeReported Use
Biotin Affinity purification, detectionUsed for 3'-end biotinylation of RNA for applications like pull-down assays and non-radioactive detection.[3][4][5]
Fluorophores Fluorescence imaging, detectionFluorescently labeled pCp allows for direct visualization of RNA in various applications.[6]
Azides/Alkynes Click chemistry handlesEnables subsequent conjugation to a wide range of molecules via click chemistry.

While the ligation efficiency of modified pCp derivatives can be high, it is often dependent on the specific modification and the linker used to attach it. In some cases, reaction conditions may need to be optimized to achieve quantitative labeling.[3]

Experimental Methodologies

To facilitate the comparative analysis of different dinucleotide donors, standardized experimental protocols are essential. Below are detailed methodologies for a typical RNA ligation reaction and subsequent analysis.

Experimental Protocol: Comparative Ligation of Alternative Dinucleotides to an RNA Acceptor

1. Materials:

  • RNA Acceptor: A synthetic or in vitro transcribed RNA with a free 3'-hydroxyl group (e.g., a 21-mer RNA oligonucleotide).

  • Dinucleotide Donors:

    • This compound (control)

    • pApA, pCpC, pUpU, pGpC (or their pre-adenylated forms)

    • Modified pCp (e.g., Biotin-pCp)

  • T4 RNA Ligase 1: High concentration (e.g., 20-40 U/µL).

  • 10X T4 RNA Ligase Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT.

  • ATP: 10 mM solution.

  • PEG 8000: 50% (w/v) solution.

  • RNase Inhibitor: (e.g., Murine RNase Inhibitor).

  • Nuclease-free water.

  • Gel Loading Buffer: (e.g., 2X Formamide loading dye).

2. Reaction Setup:

For each dinucleotide donor to be tested, set up the following 20 µL reaction on ice:

ComponentVolumeFinal Concentration
Nuclease-free waterto 20 µL-
10X T4 RNA Ligase Reaction Buffer2 µL1X
RNA Acceptor (10 µM)2 µL1 µM
Dinucleotide Donor (100 µM)2 µL10 µM
ATP (10 mM)2 µL1 mM
PEG 8000 (50%)4 µL10%
RNase Inhibitor (40 U/µL)0.5 µL20 U
T4 RNA Ligase 1 (20 U/µL)1 µL20 U

3. Incubation:

  • Incubate the reactions at 16°C overnight or at 37°C for 1-4 hours. The optimal temperature and time may vary depending on the specific donor and acceptor.

4. Reaction Quenching and Analysis:

  • Stop the reaction by adding an equal volume (20 µL) of gel loading buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Analyze the ligation products by denaturing polyacrylamide gel electrophoresis (dPAGE) (e.g., 15-20% acrylamide, 7M urea).

  • Visualize the RNA bands by staining with a suitable dye (e.g., SYBR Gold) or by autoradiography if using a radiolabeled acceptor.

5. Quantification:

  • Quantify the band intensities of the unligated RNA acceptor and the ligated product using densitometry software (e.g., ImageJ).

  • Calculate the ligation efficiency for each donor as: (Intensity of ligated product) / (Intensity of ligated product + Intensity of unligated acceptor) * 100%.

Visualizing the Ligation Workflow

The enzymatic ligation of a dinucleotide to an RNA acceptor follows a well-defined pathway.

RNA_Ligation_Workflow cluster_activation Enzyme Activation cluster_ligation Ligation Reaction ATP ATP T4_Ligase T4 RNA Ligase 1 Activated_Ligase Ligase-AMP T4_Ligase->Activated_Ligase + ATP PPi PPi Activated_Ligase->PPi - PPi Ligated_Product RNA-pNp (Ligated Product) Activated_Ligase->Ligated_Product + pNp + RNA Acceptor pNp pNp Donor (e.g., pCp) RNA_Acceptor RNA Acceptor (3'-OH) AMP AMP Ligated_Product->AMP - AMP

Caption: Workflow of T4 RNA Ligase 1-mediated RNA ligation.

The process begins with the activation of T4 RNA ligase 1 by ATP, forming a covalent enzyme-AMP intermediate. This activated enzyme then transfers the nucleotidyl moiety from the pNp donor to the 3'-hydroxyl of the RNA acceptor, resulting in the formation of a new phosphodiester bond and the release of AMP.

Logical Pathway for Selecting an Alternative Dinucleotide

The choice of an alternative dinucleotide to this compound depends on the specific experimental goal.

Dinucleotide_Selection Goal Experimental Goal? Labeling 3'-End Labeling Goal->Labeling Labeling Ligation Simple Ligation Goal->Ligation Ligation Modified_pCp Use Modified pCp (Biotin, Fluorophore, etc.) Labeling->Modified_pCp Max_Efficiency Maximize Ligation Efficiency? Ligation->Max_Efficiency Specific_Base Introduce Specific Base at 3'-End? Max_Efficiency->Specific_Base No pdCpA_pCpC Use this compound or pCpC Max_Efficiency->pdCpA_pCpC Yes Select_pNp Select pNp based on required 3'-terminal base (pApA, pUpU, etc.) Specific_Base->Select_pNp

Caption: Decision pathway for selecting a dinucleotide donor.

Conclusion

While this compound remains the gold standard for many RNA ligation applications due to its high efficiency, a variety of alternative dinucleotides are available that offer distinct advantages. For applications requiring maximal ligation yield, pCpC and pAp-containing dinucleotides represent viable alternatives. When the goal is to introduce a specific label or functional group at the 3'-terminus, a wide array of modified pCp derivatives can be employed. The choice of the optimal dinucleotide donor will ultimately depend on the specific experimental requirements, including the desired ligation efficiency, the need for a 3'-terminal modification, and the sequence of the RNA acceptor. The experimental protocol provided in this guide serves as a starting point for the systematic comparison of these alternatives, enabling researchers to identify the most suitable donor for their specific needs.

References

A Comparative Analysis of Ligase Specificity for pCpA Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ligation of a pre-adenylated cytidine 3',5'-bisphosphate (pCpA) to the 3'-hydroxyl end of an RNA molecule is a critical step in numerous molecular biology applications, including 3'-end labeling, adapter ligation for next-generation sequencing (NGS), and the generation of RNA-protein conjugates. The choice of ligase for this reaction significantly impacts the efficiency, fidelity, and potential bias of the outcome. This guide provides an objective comparison of commonly used and novel ligases for pCpA ligation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal enzyme for their specific needs.

Data Presentation: Quantitative Comparison of Ligase Performance

The following tables summarize the performance of various ligases in pCpA or analogous pre-adenylated adapter ligation reactions. It is important to note that direct comparison of absolute efficiencies across different studies can be challenging due to variations in substrates, adapter sequences, and reaction conditions.

LigaseSubstrate PreferenceReported Ligation EfficiencyKey Characteristics & Notes
T4 RNA Ligase 1 (T4 Rnl1) Single-stranded RNA (ssRNA) and DNA[1]Variable, often lower than T4 Rnl2tr for pre-adenylated adapters. Can be >70% under optimized conditions.Standard ligase for RNA end-labeling. Can exhibit significant sequence and structure-dependent bias.[2][3][4]
T4 RNA Ligase 2 (T4 Rnl2) Double-stranded RNA (dsRNA) or RNA/DNA hybrids[1][5]Generally lower for ssRNA ligation compared to T4 Rnl1.Full-length enzyme is less commonly used for 3' adapter ligation with pre-adenylated substrates.
T4 RNA Ligase 2, truncated (T4 Rnl2tr) ssRNA (for pre-adenylated donors)[3]High, can reach >90% with optimized protocols.[6]Widely used for miRNA library preparation. Reduced circularization and concatemerization side products compared to T4 Rnl1.[3]
T4 RNA Ligase 2, truncated KQ (T4 Rnl2trKQ) ssRNA (for pre-adenylated donors)[1][6]High, similar to T4 Rnl2tr, with further reduced side products.Mutant version of T4 Rnl2tr with reduced adenylation activity, leading to cleaner ligation products.[6]
Thermostable RNA Ligases (e.g., Mth Rnl) ssRNA and DNASimilar average capture efficiency to T4 Rnl2 variants but with a different bias pattern.[7]Operate at higher temperatures (e.g., 65°C), which can reduce bias caused by RNA secondary structures.[7][8]
CircLigase™ I and II ssRNA and DNAHigh for circularization; can be used for adapter ligation in specific protocols.Primarily used for intramolecular ligation (circularization) of single-stranded nucleic acids.

Experimental Protocols

Protocol 1: Comparative Analysis of pCpA Ligation Efficiency by Gel Electrophoresis

This protocol provides a method to directly compare the efficiency of different RNA ligases in ligating a pCpA donor to a fluorescently labeled RNA acceptor.

Materials:

  • RNA Ligases to be tested (e.g., T4 RNA Ligase 1, T4 RNA Ligase 2 truncated, Thermostable RNA Ligase)

  • 10X Reaction Buffer for each ligase

  • Fluorescently labeled RNA oligonucleotide (e.g., 5'-FAM-labeled 21-mer RNA)

  • pCpA (pre-adenylated cytidine 3',5'-bisphosphate)

  • Nuclease-free water

  • 2X Formamide loading buffer

  • Denaturing polyacrylamide gel (e.g., 15% TBE-Urea)

  • Gel imaging system

Procedure:

  • Reaction Setup: For each ligase, prepare the following reaction mixture in a nuclease-free tube on ice:

    • 2 µL 10X Ligase Buffer

    • 1 µL Fluorescently labeled RNA (10 µM stock)

    • 2 µL pCpA (50 µM stock)

    • 1 µL RNA Ligase (use equivalent units for comparison)

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Incubate the reactions at the optimal temperature for each ligase for 1 hour. For example, 25°C for T4 RNA Ligases and 65°C for a thermostable ligase.[7]

  • Reaction Quenching: Stop the reactions by adding 20 µL of 2X formamide loading buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 15% denaturing polyacrylamide gel. Run the gel according to standard procedures to separate the ligated product from the unligated RNA.

  • Imaging and Quantification:

    • Visualize the gel using a fluorescent imaging system.

    • Quantify the band intensities for the ligated product and the unligated substrate.

    • Calculate the ligation efficiency as: (Intensity of ligated product) / (Intensity of ligated product + Intensity of unligated substrate) * 100%.

Protocol 2: High-Throughput Sequencing-Based Analysis of Ligase Bias

This protocol outlines a method to assess the sequence bias of different ligases during the ligation of a pre-adenylated adapter to a complex pool of RNA molecules.

Materials:

  • RNA Ligases to be tested

  • 10X Reaction Buffer for each ligase

  • A complex pool of RNA (e.g., a randomized RNA library or total small RNA)

  • Pre-adenylated 3' adapter (pCpA-ended DNA or RNA adapter)

  • 5' adapter

  • Reverse transcriptase and buffer

  • PCR amplification kit

  • DNA purification kit

  • Next-generation sequencing platform

Procedure:

  • 3' Adapter Ligation:

    • For each ligase, set up a ligation reaction with the RNA pool and the pre-adenylated 3' adapter according to the manufacturer's instructions.

    • Incubate at the optimal temperature for each ligase.

  • 5' Adapter Ligation:

    • Perform a subsequent ligation to attach a 5' adapter using T4 RNA Ligase 1. This step is kept constant to specifically assess the bias of the 3' ligase.

  • Reverse Transcription and PCR:

    • Reverse transcribe the ligated RNA products into cDNA.

    • Amplify the cDNA library by PCR using primers that anneal to the adapter sequences. Use a minimal number of PCR cycles to avoid amplification bias.

  • Library Purification and Sequencing:

    • Purify the PCR products.

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Trim the adapter sequences from the sequencing reads.

    • Align the reads to the reference sequences (if applicable) or analyze the nucleotide composition at and near the ligation junction.

    • Compare the sequence representation in the libraries generated with different ligases to the input RNA pool to identify sequence- or structure-based biases.

Mandatory Visualization

Ligation_Mechanism cluster_step1 Step 1: Ligase Adenylation cluster_step2 Step 2: Donor Adenylation cluster_step3 Step 3: Phosphodiester Bond Formation Ligase Ligase Ligase_AMP Ligase-AMP (covalent intermediate) Ligase->Ligase_AMP + ATP ATP ATP PPi PPi Ligase_AMP2 Ligase-AMP Donor 5'-p-RNA/DNA (Donor) App_Donor App-RNA/DNA (Adenylated Donor) Free_Ligase Ligase App_Donor2 App-RNA/DNA Ligase_AMP2->App_Donor + Donor Acceptor 3'-OH-RNA (Acceptor) Ligated_Product Ligated Product Acceptor->Ligated_Product + App-Donor AMP AMP

Caption: General mechanism of ATP-dependent RNA/DNA ligation.

Experimental_Workflow_Bias_Analysis cluster_ligation Ligation with Different Ligases cluster_library_prep Library Preparation cluster_analysis Data Analysis RNA_Pool Complex RNA Pool Ligation_T4Rnl1 Ligation with T4 RNA Ligase 1 RNA_Pool->Ligation_T4Rnl1 Ligation_T4Rnl2tr Ligation with T4 Rnl2tr RNA_Pool->Ligation_T4Rnl2tr Ligation_Thermo Ligation with Thermostable Ligase RNA_Pool->Ligation_Thermo pCpA_Adapter pCpA-Adapter pCpA_Adapter->Ligation_T4Rnl1 pCpA_Adapter->Ligation_T4Rnl2tr pCpA_Adapter->Ligation_Thermo RT_PCR Reverse Transcription & PCR Amplification Ligation_T4Rnl1->RT_PCR Ligation_T4Rnl2tr->RT_PCR Ligation_Thermo->RT_PCR Sequencing High-Throughput Sequencing RT_PCR->Sequencing Data_Analysis Sequence Alignment & Bias Analysis Sequencing->Data_Analysis

Caption: Workflow for comparative analysis of ligase bias using NGS.

References

A Researcher's Guide to Validating pdCpA-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of interactions between the bacterial second messenger 3',3'-cyclic di-AMP (pdCpA or c-di-AMP) and its protein targets is crucial for understanding bacterial signaling and developing novel therapeutics. This guide provides a comparative overview of key experimental techniques, presenting quantitative data, detailed protocols, and visual workflows to aid in the selection of appropriate validation methods.

Quantitative Comparison of this compound-Protein Interaction Assays

The validation of a direct interaction between this compound and a target protein is often quantified by the equilibrium dissociation constant (Kᴅ), which indicates the binding affinity. A lower Kᴅ value signifies a stronger binding affinity. Isothermal Titration Calorimetry (ITC) is a powerful technique for determining Kᴅ, as well as the stoichiometry (n) and thermodynamic parameters of the interaction.

Target ProteinLigandTechniqueDissociation Constant (Kᴅ)Stoichiometry (n)Organism
DarBc-di-AMPITC27.0 nM ± 1.98 nM1:1Bacillus subtilis[1]
DarB3'3'-cGAMPITC~1.08 µM (40-fold lower affinity than c-di-AMP)1:1Bacillus subtilis[1]
KhtTc-di-AMPITC~130 nM~0.5 (1 c-di-AMP per KhtT dimer)Bacillus subtilis

Key Experimental Protocols

Below are detailed methodologies for two common techniques used to validate this compound-protein interactions: Isothermal Titration Calorimetry for quantitative analysis and a Biotin-pdCpA Pull-down Assay for initial identification of binding partners.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single label-free experiment.[2][3][4]

Materials:

  • Purified target protein (e.g., DarB) in ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol).

  • This compound (c-di-AMP) dissolved in the identical ITC buffer.

  • Isothermal Titration Calorimeter (e.g., MicroCal ITC200).

  • Degassing station.

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified protein against the ITC buffer to ensure buffer matching.

    • Dissolve this compound in the final dialysis buffer.

    • Accurately determine the concentrations of both the protein and this compound solutions.

    • Degas both solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell with the protein solution (e.g., 10-20 µM).

    • Load the injection syringe with the this compound solution (e.g., 100-200 µM).

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip and to allow for an initial data point, which is typically discarded during analysis.

    • Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the system to return to thermal equilibrium.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kᴅ, stoichiometry (n), and enthalpy of binding (ΔH).

Biotin-pdCpA Pull-Down Assay

This affinity purification method is used to identify and confirm proteins that bind to this compound from a complex mixture like a cell lysate.[5][6]

Materials:

  • Biotinylated this compound (Biotin-c-di-AMP).

  • Streptavidin-coated magnetic beads.

  • Cell lysate containing potential this compound-binding proteins.

  • Binding/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20).

  • Elution Buffer (e.g., Binding/Wash Buffer containing 2 M NaCl or by boiling in SDS-PAGE sample buffer).

  • Magnetic rack.

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin-coated magnetic beads in Binding/Wash Buffer.

    • Wash the beads several times with the buffer, using a magnetic rack to separate the beads from the supernatant.

  • Immobilization of Biotin-pdCpA:

    • Incubate the washed beads with an excess of Biotin-pdCpA in Binding/Wash Buffer for 1-2 hours at 4°C with gentle rotation to allow for efficient coupling.

    • Wash the beads extensively with Binding/Wash Buffer to remove any unbound Biotin-pdCpA.

  • Protein Binding:

    • Incubate the Biotin-pdCpA-coupled beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate beads without Biotin-pdCpA with the same cell lysate.

  • Washing:

    • Separate the beads from the lysate using the magnetic rack.

    • Wash the beads multiple times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using the Elution Buffer.

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with specific antibodies. Mass spectrometry can be used for the identification of unknown binding partners.

Visualizing Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.

experimental_workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_analysis Analysis Beads Streptavidin Beads Biotin_this compound Biotin-pdCpA Beads->Biotin_this compound Immobilization Lysate Cell Lysate Biotin_this compound->Lysate Incubation Wash Wash Steps Lysate->Wash Remove non-specific binders Elution Elution Wash->Elution Analysis SDS-PAGE / MS Elution->Analysis

Caption: Workflow for a Biotin-pdCpA Pull-Down Assay.

signaling_pathway cluster_low_this compound Low [this compound] cluster_high_this compound High [this compound] DarB_low DarB Rel_low Rel DarB_low->Rel_low Binds ppGpp_low (p)ppGpp Synthesis Rel_low->ppGpp_low Stimulates Stringent_Response Stringent Response ppGpp_low->Stringent_Response Activates This compound This compound DarB_high DarB This compound->DarB_high Binds Rel_high Rel DarB_high->Rel_high Interaction Blocked No_Response No Stringent Response Activation Rel_high->No_Response

Caption: Regulation of the Stringent Response by this compound via DarB-Rel Interaction.[1][7][8]

This guide provides a foundational understanding of the methods available for validating this compound-protein interactions. The choice of technique will depend on the specific research question, whether it is the initial identification of binding partners or the precise quantification of binding affinity. For robust validation, it is often recommended to use a combination of orthogonal methods.

References

Safety Operating Guide

Navigating the Disposal of pdCpA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Disposal Plan

The paramount principle in the disposal of any laboratory chemical is to adhere to your institution's specific Environmental Health and Safety (EHS) guidelines. Before proceeding with any disposal method, consultation with your designated safety officer is mandatory.

General Guidance for Water-Soluble Nucleotides:

For small quantities of readily soluble and non-hazardous nucleotides and nucleosides, disposal via the sanitary sewer is a common practice in many research institutions.[1] This method involves flushing the chemical with a large volume of water to ensure dilution. However, the applicability of this method to pdCpA must be confirmed by your institution's EHS department.

Key Steps for Disposal Consideration:

  • Consult Institutional Policy: The first and most critical step is to review your organization's chemical hygiene plan and waste disposal guidelines.

  • Contact EHS Officer: Before disposing of this compound, contact your Environmental Health and Safety officer to obtain specific instructions. They can provide guidance based on local regulations and the specific hazards associated with the compound.

  • Evaluate Hazards: While specific hazard data for this compound is limited, it is prudent to handle it as a potentially hazardous substance. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below to inform safe handling and disposal decisions.

PropertyValueReference
Molecular Formula C19H26N8O13P2[2]
Molecular Weight 636.4 g/mol [2]
Physical State Solid (presumed)
Solubility Expected to be water-soluble

Experimental Workflow for Chemical Disposal Decision

The following diagram illustrates a logical workflow to guide researchers in making informed decisions about chemical disposal in the absence of specific instructions.

start Start: Chemical for Disposal (this compound) sds Consult Safety Data Sheet (SDS) start->sds ehs Contact Environmental Health & Safety (EHS) Officer sds->ehs No specific disposal info guidelines Follow Institutional Disposal Guidelines ehs->guidelines sewer Sanitary Sewer Disposal (with copious water) guidelines->sewer If approved for non-hazardous nucleotides hazardous Dispose as Hazardous Waste guidelines->hazardous If classified as hazardous or unknown end End: Disposal Complete sewer->end hazardous->end

References

Navigating the Safe Handling of pdCpA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE) and Engineering Controls

When handling pdCpA, which is categorized as a general oligonucleotide, adherence to standard laboratory safety practices is crucial to minimize exposure and ensure personnel safety. The following table summarizes the recommended PPE and engineering controls.

Control TypeRecommendation
Engineering Controls A safety shower and eye bath should be readily accessible. Use of process enclosures, local exhaust ventilation, or other engineering controls is recommended to manage airborne levels.
Eye Protection Safety glasses are essential to protect against potential splashes or aerosols.
Face Protection A face shield may be necessary in situations where there is a higher risk of splashing.
Hand Protection Wear compatible, chemical-resistant gloves.
Respiratory Protection If conditions warrant, a NIOSH-approved respirator should be used to prevent inhalation.
Protective Clothing A laboratory coat is required to protect skin and clothing from contamination.

First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid measures should be taken, as outlined in the table below.

Exposure RouteFirst Aid Measures
Oral If the individual is conscious, wash out their mouth with water. A physician should be consulted.[1]
Inhalation Move the individual to a source of fresh air. If breathing becomes difficult, seek medical attention.[1]
Dermal Immediately wash the affected skin with soap and copious amounts of water.[1] A physician should be consulted.
Eye Flush the eyes with plenty of water for at least fifteen minutes, ensuring to separate the eyelids with fingers for adequate flushing.[1] A physician should be consulted.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of this compound and to prevent contamination and degradation.

AspectProtocol
General Handling Avoid inhaling fumes, gases, mists, and sprays. Prevent contact with eyes, skin, and clothing.[1] All reagents, pipette tips, and tubes should be RNase-free.[2] Always wear gloves and change them after touching other surfaces to minimize RNase contamination.
Resuspension Briefly centrifuge the tube to ensure the dried oligonucleotide is at the bottom. Resuspend in RNase-free water or an appropriate buffer to a convenient concentration (e.g., 100 µM).[2]
Storage Upon receipt, dried this compound can be safely stored in a non-frost-free freezer at -20°C for up to six months.[2] For long-term storage, keeping it at -20°C is recommended.

Disposal Plan

The disposal of this compound and associated waste must be conducted in a manner that ensures safety and compliance with laboratory and environmental regulations.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated tips, tubes) Sweep up, place in a sealed bag, and hold for waste disposal. Avoid creating dust.[1]
Liquid Waste (e.g., solutions containing this compound) Absorb with an inert material and place in a closed container for disposal.
General Guidance Waste should not be released into the environment or sewage system.[3]

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, incorporating the essential safety precautions at each stage.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal cluster_emergency Emergency Procedures A Don PPE (Lab Coat, Gloves, Safety Glasses) B Prepare RNase-Free Workspace A->B C Centrifuge this compound Tube B->C D Resuspend in RNase-Free Buffer C->D E Use in Experiment (within ventilated enclosure if necessary) D->E F Store at -20°C E->F Post-Experiment G Segregate Waste (Solid & Liquid) E->G H Place in Labeled, Sealed Containers G->H I Dispose via Approved Chemical Waste Stream H->I J Spill L Evacuate Area Ventilate Clean with Absorbent Material J->L K Exposure M Administer First Aid Seek Medical Attention K->M

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.